What are the chemical properties of 3-(Sulfooxy)benzenepropanoic acid?
The following technical guide details the chemical, biological, and analytical properties of 3-(Sulfooxy)benzenepropanoic acid (also known as 3-HPPA 3-O-sulfate). This guide is structured for researchers investigating gu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical, biological, and analytical properties of 3-(Sulfooxy)benzenepropanoic acid (also known as 3-HPPA 3-O-sulfate). This guide is structured for researchers investigating gut microbiome metabolites, polyphenol pharmacokinetics, and Phase II metabolic conjugates.
Chemical Identity & Physicochemical Core[1][2][3]
3-(Sulfooxy)benzenepropanoic acid is a Phase II metabolic conjugate derived from the sulfation of 3-(3-hydroxyphenyl)propanoic acid (3-HPPA). It represents a critical circulating form of dietary polyphenols (e.g., quercetin, chlorogenic acid) processed by the gut-liver axis.
This molecule is a dibasic acid with two distinct ionization centers, creating unique behavior in physiological buffers:
Sulfate Group (-OSOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
H): Highly acidic (pKa -2.1). At any pH > 0, this group is fully ionized (negative charge).
Carboxylic Acid (-COOH): Weakly acidic (pKa
4.66).
pH < 2.0: Zwitterionic/Mono-anionic character dominates.
pH 7.4 (Plasma): Exists exclusively as a dianion (
). This high polarity prevents passive diffusion across cell membranes without specific transporters (e.g., OATs).
Stability & Handling[4]
Hydrolytic Instability: Aryl sulfates are acid-labile. Prolonged exposure to pH < 3.0 or elevated temperatures (>40°C) in aqueous solution will cause hydrolysis, regenerating the parent phenol (3-HPPA) and sulfuric acid.
Enzymatic Stability: Stable in plasma but rapidly deconjugated by arylsulfatases (EC 3.1.6.1) found in lysosomes and certain bacteria.
Storage: Lyophilized powder is stable at -20°C for >2 years. Solutions should be prepared fresh or stored at -80°C.
Biological Origin & Synthesis Pathways
This compound is not a direct dietary component but a product of the host-microbe co-metabolic pathway .
The Gut-Liver Axis Pathway
Dietary flavonoids are not fully absorbed in the small intestine. They reach the colon, where microbiota cleave the C-ring, generating simple phenolic acids like 3-HPPA. These are absorbed into the portal vein and sulfated in the liver/intestine.
Figure 1: The metabolic trajectory from dietary precursor to sulfated conjugate.[1]
Chemical Synthesis Protocol
For analytical standards, chemical synthesis is preferred over enzymatic generation due to scalability.
Dissolution: Dissolve 1 eq. of 3-HPPA in anhydrous DMF under Nitrogen atmosphere.
Sulfation: Add 1.2 eq. of SO
Py complex.
Reaction: Stir at 25°C for 2–4 hours. Note: Avoid heating to prevent decarboxylation or desulfation.
Quenching: Adjust pH to 7.0 with NaHCO
solution.
Purification: Use C18 Flash Chromatography. Elute with Water/Methanol gradient. The product elutes earlier than the parent phenol due to increased polarity.
Analytical Characterization
Accurate detection requires distinguishing the sulfate from the parent phenol and potential glucuronide isomers.
This compound is a robust urinary biomarker for the intake of whole grain wheat, coffee (chlorogenic acid), and tartary buckwheat . Unlike the parent phenols, which have short half-lives, the sulfate conjugate accumulates to higher steady-state concentrations in plasma.
"Hidden" Bioactivity
While classically viewed as an inert excretion product, recent evidence suggests aryl sulfates can act as intracellular reservoirs.
Deconjugation: At sites of inflammation where sulfatase activity is high, the sulfate is cleaved, releasing the active vasodilator 3-HPPA locally.
Protocol for Activity Assay: To test this, researchers must treat cell cultures with both the sulfate and a sulfatase inhibitor (e.g., STX64) to prove whether activity is intrinsic or due to hydrolysis.
Transport Mechanisms
The dianionic nature requires active transport.
Influx: Organic Anion Transporters (OAT1, OAT3) in the kidney.
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 187488, 3-[3-(Sulfooxy)phenyl]propanoic acid. Retrieved from [Link]
Metabolic Pathway & Microbiome
Gonthier, M. P., et al. (2003).[3] Chlorogenic acid bioavailability largely depends on its metabolism by the gut microflora in rats.[3] Journal of Nutrition. Retrieved from [Link]
Synthesis & Spectral Data
Biological Activity (Vasodilation)
Najmanová, I., et al. (2016).[4] The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat.[4] Molecular Nutrition & Food Research. Retrieved from [Link]
Synthesis pathways for 3-(Sulfooxy)benzenepropanoic acid and its derivatives.
Title: Synthesis Pathways for 3-(Sulfooxy)benzenepropanoic Acid and its Derivatives: A Comprehensive Technical Guide Executive Summary 3-(Sulfooxy)benzenepropanoic acid—commonly referred to as 3-hydroxyphenylpropionic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Synthesis Pathways for 3-(Sulfooxy)benzenepropanoic Acid and its Derivatives: A Comprehensive Technical Guide
Executive Summary
3-(Sulfooxy)benzenepropanoic acid—commonly referred to as 3-hydroxyphenylpropionic acid sulfate or 3-HPPA sulfate—is a critical phase II conjugated metabolite. It is primarily recognized as a highly bioavailable circulating biomarker for the consumption of polyphenol-rich foods, including berries, grapes, and cocoa[1]. In drug development and nutritional pharmacology, this compound and its valerolactone derivatives are heavily investigated for their potential neuroprotective properties and anti-adhesive activity against uropathogenic bacteria[2].
This technical guide provides an authoritative, self-validating framework for the chemical synthesis and analytical characterization of 3-(sulfooxy)benzenepropanoic acid, designed for researchers requiring high-purity analytical standards for pharmacokinetic or metabolomic profiling.
Biological Context & Metabolic Pathway
In vivo, the aglycone precursor, 3-(3-hydroxyphenyl)propanoic acid, is not synthesized endogenously by human cells. Instead, it is generated via the extensive microbial fermentation of dietary flavan-3-ols and procyanidins in the colon[3]. Following colonic absorption, the precursor undergoes rapid first-pass metabolism in the liver, where hepatic sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the phenolic hydroxyl, yielding the target sulfate ester[2].
Caption: Biological generation of 3-HPPA sulfate from dietary polyphenols.
Mechanistic Principles of Phenolic O-Sulfation
The laboratory synthesis of phenolic sulfates requires overcoming a fundamental thermodynamic hurdle: distinguishing between O-sulfation (kinetic control) and C-sulfonation (thermodynamic control).
Using harsh reagents like free sulfuric acid or chlorosulfonic acid often leads to electrophilic aromatic substitution, resulting in unwanted ring-sulfonated byproducts. To achieve selective O-sulfation, a milder electrophile such as the Sulfur Trioxide-Pyridine (SO₃·Py) complex is utilized[4]. The lone pair on the phenolic oxygen acts as a nucleophile, attacking the electron-deficient sulfur atom of the SO₃ complex. The pyridine moiety serves a dual purpose: it acts as an excellent leaving group and immediately functions as a proton acceptor to stabilize the resulting pyridinium sulfate intermediate.
Experimental Methodology: A Self-Validating Protocol
To ensure high yield and prevent the degradation of the highly labile sulfate ester, the following step-by-step protocol integrates strict causality and in-line quality control (QC) checkpoints.
Caption: Chemical synthesis workflow of 3-(sulfooxy)benzenepropanoic acid.
Step 1: Preparation of the Anhydrous Reaction Matrix
Action: Dissolve 1.0 eq of 3-(3-hydroxyphenyl)propanoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Causality: Moisture is the primary enemy of O-sulfation. Trace water hydrolyzes the SO₃·Py complex into pyridinium sulfate, which is unreactive toward phenols and generates free sulfuric acid. This acid shifts the reaction toward thermodynamic C-sulfonation. DMF is chosen as a polar aprotic solvent because it solubilizes both the precursor and the SO₃ complex without participating in hydrogen bonding that would dampen the nucleophilicity of the phenol.
Self-Validation QC: Perform a Karl Fischer titration on the DMF prior to use. The reaction must not proceed if moisture exceeds 50 ppm.
Step 2: Electrophilic SO₃ Transfer
Action: Add 2.5 eq of SO₃·Py complex to the solution. Heat the mixture to 40°C and stir for 12 hours.
Causality: A slight stoichiometric excess of SO₃·Py ensures complete conversion of the phenol. The mild 40°C temperature accelerates the reaction while remaining well below the thermal degradation threshold of the labile sulfate ester.
Self-Validation QC: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active starting material and the appearance of a baseline spot (the highly polar pyridinium salt) confirms successful conversion.
Step 3: pH-Controlled Quenching and Neutralization
Action: Cool the reaction vessel to 0°C. Quench slowly with ice-cold 1M NaOH until the pH stabilizes strictly between 7.5 and 8.0.
Causality: Aryl sulfates undergo rapid autocatalytic desulfation under acidic conditions. By quenching with NaOH, the intermediate pyridinium salt is converted into the highly stable sodium 3-(sulfooxy)benzenepropanoate. Strict pH control prevents both acid-catalyzed hydrolysis (pH < 6) and potential base-catalyzed degradation (pH > 10).
Self-Validation QC: Utilize continuous in-line pH monitoring during the quench. A stable pH of 7.8 for 15 minutes indicates complete neutralization of excess SO₃ and stabilization of the final product.
Step 4: Isolation and Desalting via Solid-Phase Extraction (SPE)
Action: Load the neutralized aqueous mixture onto a pre-conditioned C18 SPE cartridge. Wash with 5 column volumes of LC-MS grade water, then elute the product with 100% methanol. Lyophilize (freeze-dry) the eluate.
Causality: Traditional liquid-liquid extraction fails because the sodium sulfate salt is highly water-soluble. C18 SPE selectively retains the hydrophobic aromatic core of the product while allowing inorganic salts (e.g., sodium sulfate) and polar byproducts to wash out in the aqueous phase. Lyophilization is mandatory; rotary evaporation with heat can induce thermal desulfation.
Self-Validation QC: The final white powder should yield a perfectly clear solution when reconstituted in D₂O. Cloudiness indicates incomplete removal of unreacted starting material or polymeric byproducts.
Analytical Characterization & Validation
To confirm the structural integrity and purity of the synthesized sodium 3-(sulfooxy)benzenepropanoate, researchers must rely on specific spectroscopic markers. The electron-withdrawing nature of the sulfate group drastically alters the electronic environment of the aromatic ring compared to the parent phenol.
Table 1: Quantitative Analytical Parameters for 3-(Sulfooxy)benzenepropanoic Acid (Sodium Salt)
Parameter
Expected Value
Mechanistic / Analytical Rationale
Exact Mass (ESI-MS)
245.01 m/z [M-H]-
Sulfate esters readily ionize in negative mode. The [M-H]- ion corresponds to the intact, unfragmented sulfate anion.
¹H NMR (D₂O, 400 MHz)
δ 7.10 - 7.40 ppm (Aromatic)
The electron-withdrawing sulfate group deshields the ortho and para protons, causing a distinct downfield shift relative to the parent phenol.
UV-Vis Absorption (λmax)
~265 nm, 272 nm
Characteristic π-π* transitions of the substituted benzene ring; slight hypsochromic shift vs the free phenol.
Aqueous Stability
Stable at pH > 7.0
Acid-catalyzed hydrolysis rapidly cleaves the O-S bond below pH 5. Solutions must be buffered for long-term storage.
References
3-(3-Hydroxyphenyl)propionic Acid sulfate - Applications . Bertin Bioreagent. Link
Food intake biomarkers for berries and grapes . NIH (PMC). 1
5-(3′,4′-Dihydroxyphenyl)-γ-valerolactone and its sulphate conjugates, representative circulating metabolites of flavan-3-ols, exhibit anti-adhesive activity against uropathogenic Escherichia coli in bladder epithelial cells . ResearchGate. 2
What is the CAS number for 3-(Sulfooxy)benzenepropanoic acid?
This technical guide provides an in-depth analysis of 3-(Sulfooxy)benzenepropanoic acid , a significant microbial metabolite derived from dietary polyphenols.[1] [1] Part 1: Chemical Identity & CAS Registry[2][3][4] Note...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 3-(Sulfooxy)benzenepropanoic acid , a significant microbial metabolite derived from dietary polyphenols.[1]
[1]
Part 1: Chemical Identity & CAS Registry[2][3][4]
Note on Nomenclature: The specific chemical name "3-(Sulfooxy)benzenepropanoic acid" refers to the sulfate conjugate of 3-Hydroxyphenylpropanoic acid (3-HPP) .[1] It is frequently analyzed alongside its hydroxylated analog, Dihydrocaffeic acid 3-sulfate , which is a major metabolite of coffee consumption. Due to the rapid enzymatic kinetics of sulfotransferases (SULTs), these metabolites are often synthesized in situ or custom-ordered for bioanalytical standards.
Common Name: 3-Hydroxyphenylpropionic acid 3-O-sulfate (3-HPP-3-S)[1]
Chemical Structure: A propanoic acid tail attached to a benzene ring, with a sulfate group (-OSO₃H) at the meta (3) position.[1]
CAS Number:Not Widely Indexed in public commercial registries.
Operational Protocol: Researchers typically use the Parent Compound CAS for procurement and synthesize the sulfate, or reference the Dihydrocaffeic Acid analog for method development.
Relevance: This is the primary biomarker for coffee/chlorogenic acid intake and is often the standard used in "phenolic sulfate" panels.
Part 2: Biological Origin & Biosynthetic Pathway
3-(Sulfooxy)benzenepropanoic acid is a Phase II metabolite formed via the gut-liver axis.[1] Dietary polyphenols (e.g., caffeic acid, flavonoids) are catabolized by colonic microbiota into 3-HPP, which is subsequently absorbed and sulfated by host cytosolic sulfotransferases (SULT1A1/SULT1E1) in the liver or intestinal epithelium.
Metabolic Pathway Diagram
Figure 1: Biotransformation pathway of dietary polyphenols into 3-(Sulfooxy)benzenepropanoic acid via microbial dehydroxylation and host phase II metabolism.[1][3]
Part 3: Synthesis & Preparation of Standards
Since the specific sulfate conjugate is not always commercially available off-the-shelf, it must be synthesized for use as a quantitative mass spectrometry standard.[1]
Chemical Synthesis Protocol
Objective: Sulfation of 3-(3-Hydroxyphenyl)propanoic acid (CAS 621-54-5).[1]
Sulfating Agent: Sulfur trioxide-pyridine complex (SO₃[1]·Py) or Chlorosulfonic acid (ClSO₃H).
Solvent: Anhydrous Pyridine or DMF.
Procedure:
Dissolve 3-HPP (1 eq) in anhydrous pyridine under nitrogen atmosphere.
Add SO₃[1][4]·Py complex (2–3 eq) gradually at 0°C.
Stir at room temperature for 2–4 hours (monitor by TLC/LC-MS).
Quenching: Add ice-cold water or NaHCO₃ solution to hydrolyze excess reagent.[1]
Purification: Flash chromatography (C18 reversed-phase) eluting with Water/Methanol gradient.[1]
Validation: Confirm structure via ¹H-NMR (shift of aromatic protons adjacent to sulfate) and HRMS (m/z 245.0125).
Part 4: Analytical Methodology (LC-MS/MS)
For the detection of 3-(Sulfooxy)benzenepropanoic acid in biological fluids (plasma/urine), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is the gold standard.[1]
Mass Spectrometry Parameters
Compound
Precursor Ion (m/z) [M-H]⁻
Product Ion 1 (Quantifier)
Product Ion 2 (Qualifier)
Collision Energy (eV)
3-HPP Sulfate
245.0
165.0 (Loss of SO₃)
80.0 (SO₃⁻)
20 - 30
DHCA Sulfate
261.0
181.0 (Loss of SO₃)
80.0 (SO₃⁻)
20 - 30
Note: The loss of the sulfate group (neutral loss of 80 Da) is the characteristic fragmentation pathway for phenolic sulfates.
Chromatographic Conditions (Recommended)
Column: C18 Core-Shell (e.g., Kinetex Biphenyl or HSS T3), 2.1 x 100 mm, 1.7 µm.
Gradient: 5% B to 40% B over 8 minutes. Phenolic sulfates are polar and elute early; ensure sufficient retention to separate from isobaric interferences.
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for the targeted quantification of phenolic sulfates.
References
Phenol-Explorer Database. Metabolite Profile: Dihydrocaffeic acid 3-sulfate.[1] Retrieved from [Link][1]
Royal Society of Chemistry. Extended recommendations on the nomenclature for microbial catabolites of dietary (poly)phenols. Food & Function, 2025.[4] Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. Compound Summary: 3-(3-Hydroxyphenyl)propanoic acid (Parent).[1] Retrieved from [Link]
MDPI. Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid. (Synthesis Protocols for Phenolic Sulfates). Retrieved from [Link][1]
The Circulating Vector: Biological Role and Significance of 3-(m-sulfooxyphenyl)propanoic Acid
Executive Summary In the landscape of polyphenol pharmacokinetics, the parent compounds (e.g., echinacoside, chlorogenic acid, quercetin) often receive the lion's share of attention. However, 3-(m-sulfooxyphenyl)propanoi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of polyphenol pharmacokinetics, the parent compounds (e.g., echinacoside, chlorogenic acid, quercetin) often receive the lion's share of attention. However, 3-(m-sulfooxyphenyl)propanoic acid (3-SPP)—the sulfate conjugate of 3-(3-hydroxyphenyl)propanoic acid (3-HPP)—represents a critical "blind spot" in traditional pharmacological models.
It is not merely an excretion product.[1] 3-SPP serves as the dominant circulating vector for phenolic bioactivity. While the free acid (3-HPP) is potent (vasorelaxant, neuroprotective), it is rapidly conjugated by Phase II enzymes upon absorption. Consequently, 3-SPP circulates at micromolar concentrations—orders of magnitude higher than its parent polyphenols—acting as a stable metabolic reservoir. Understanding this molecule is essential for researchers investigating the "gut-brain axis" and the actual in vivo efficacy of dietary polyphenols.
Biosynthetic Pathway: The "Journey"
The formation of 3-SPP is a multi-stage process involving cross-kingdom metabolism: plant biosynthesis, mammalian digestion, microbial catabolism, and hepatic conjugation.
The Colonic Reactor
Dietary polyphenols (complex glycosides and esters) are poorly absorbed in the small intestine. They reach the colon, where the gut microbiota acts as a metabolic reactor.[2][3]
Upon absorption into the portal vein, 3-HPP encounters Sulfotransferases (SULTs) in the intestinal epithelium and liver.
Enzyme: SULT1A1 (Phenol sulfotransferase).
Reaction: Transfer of a sulfonate group from PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the meta-hydroxyl group of 3-HPP.
Result: Formation of the highly polar, water-soluble 3-(m-sulfooxyphenyl)propanoic acid .
Pathway Visualization
Figure 1: The metabolic trajectory of 3-SPP, illustrating its role as the stable circulating form of the bioactive 3-HPP.
Physiological Significance
The "Inactive" Myth vs. The Reservoir Hypothesis
Historically, sulfation was viewed solely as a detoxification step to facilitate excretion. However, 3-SPP challenges this view:
Stability: Unlike the oxidation-prone free catechol (dihydrocaffeic acid), 3-SPP is chemically stable in plasma.
The "Trojan Horse" Mechanism: The sulfate group renders the molecule hydrophilic, preventing passive diffusion into cells. However, Organic Anion Transporters (OATs) can actively transport 3-SPP into tissues. Once inside, intracellular sulfatases may cleave the sulfate group, regenerating the active 3-HPP exactly where it is needed (e.g., endothelial cells for vasodilation).
Neurological Relevance (Echinacoside Connection)
3-SPP is a primary metabolite of Echinacoside , a phenylethanoid glycoside with known neuroprotective effects.
Blood-Brain Barrier (BBB): While large glycosides cannot cross the BBB, smaller phenolic metabolites like 3-SPP (or its desulfated form) can.
Mechanism: Research suggests 3-HPP (regenerated from 3-SPP) inhibits amyloid-
aggregation and reduces neuroinflammation. Therefore, plasma levels of 3-SPP are a more accurate predictor of neuroprotective efficacy than the parent compound.
Analytical Characterization
Accurate quantification is difficult due to the existence of isomers (e.g., 4-sulfo vs. 3-sulfo). The 3-isomer (meta) is often the dominant form derived from specific precursors like dihydroferulic acid or specific microbial pathways.
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (ESI Negative Mode).
Parameter
Value
Notes
Precursor Ion (Q1)
m/z 245.0
[M-H]⁻
Product Ion (Q3)
m/z 165.0
Loss of SO₃ (80 Da) - Specific to sulfate
Product Ion (Q3)
m/z 80.0
[SO₃]⁻ fragment
Retention Time
~4.5 min
Depends on C18 column & gradient
Cone Voltage
30 V
Optimization required per instrument
Collision Energy
20-25 eV
Higher energy needed for sulfate loss
Isomer Differentiation
3-sulfo (meta): Elutes slightly later than the 4-sulfo isomer on standard C18 columns due to steric hindrance differences in the solvation shell.
Differentiation: Requires authentic standards.[4] If standards are unavailable, the ratio of m/z 165 to m/z 80 transitions can sometimes distinguish isomers, but chromatographic separation is preferred.
Experimental Protocols
Protocol A: Enzymatic Synthesis of 3-SPP Standard
Rationale: Commercial standards are expensive or unstable. Enzymatic synthesis mimics the in vivo pathway, ensuring stereochemical fidelity.
Rationale: To verify if the sulfate can be cleaved to release the active aglycone in tissue homogenates.
Workflow:
Tissue Prep: Homogenize liver or kidney tissue in lysis buffer (pH 7.4).
Spike: Add synthetic 3-SPP (10 µM final) to the homogenate.
Control: Prepare a parallel tube with sulfatase inhibitor (e.g., estrone-3-O-sulfamate).
Time Course: Aliquot samples at 0, 30, 60, and 120 mins.
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (extracts free 3-HPP but leaves charged 3-SPP in aqueous phase).
Analysis: Quantify free 3-HPP in the organic layer.
Result Interpretation: An increase in free 3-HPP over time confirms the tissue possesses the specific sulfatase activity required to "unlock" the metabolite.
References
Li, W., et al. (2018). "Pharmacokinetics and metabolism of echinacoside in rats." Journal of Chromatography B. Link
Pimpão, R. C., et al. (2015). "Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée." British Journal of Nutrition.[6] Link
Najmanová, I., et al. (2016).[7] "Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats."[7] Molecular Nutrition & Food Research. Link
Wong, C. C., et al. (2010). "Metabolism of chlorogenic acid by human gut microflora." Journal of Agricultural and Food Chemistry. Link
MedChemExpress. "3-(3-Sulfooxyphenyl)propanoic acid Product Information." Link
3-(Sulfooxy)benzenepropanoic Acid: Technical Guide to the Human Microbial Metabolite
Executive Summary 3-(Sulfooxy)benzenepropanoic acid (also known as 3-hydroxyphenylpropionic acid sulfate) is a Phase II conjugate metabolite derived from the microbial catabolism of dietary polyphenols. It serves as a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Sulfooxy)benzenepropanoic acid (also known as 3-hydroxyphenylpropionic acid sulfate) is a Phase II conjugate metabolite derived from the microbial catabolism of dietary polyphenols. It serves as a critical biomarker for the "gut-liver axis," reflecting both dietary intake of phenolic-rich foods (coffee, tea, fruits) and the functional capacity of the colonic microbiota.
This guide provides a comprehensive technical analysis of the molecule, detailing its biosynthetic origin, biological significance, and validated LC-MS/MS analytical protocols. It is designed for researchers investigating metabolomics, microbiome-host interactions, and pharmacokinetic profiling.
Chemical Identity & Biosynthesis
Chemical Structure and Properties
The molecule consists of a phenylpropanoic acid backbone with a sulfate group attached at the meta (3-) position. It is the sulfate ester of 3-hydroxyphenylpropionic acid (3-HPPA) .
The formation of 3-(sulfooxy)benzenepropanoic acid is a two-stage process involving distinct biological compartments: the colon and the liver (or intestinal epithelium).
Colonic Catabolism: Dietary polyphenols (e.g., chlorogenic acid, quercetin, proanthocyanidins) reach the colon unabsorbed. Commensal bacteria (specifically Clostridium and Eubacterium spp.) perform ring fission and dehydroxylation to generate the aglycone precursor, 3-HPPA.
Phase II Conjugation: 3-HPPA is absorbed into the portal circulation. Upon reaching the liver (or within the enterocytes), it acts as a substrate for Sulfotransferases (SULTs), primarily SULT1A1 , which transfers a sulfonyl group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the hydroxyl group.[1]
Visualization: Biosynthetic Pathway
Figure 1: The metabolic trajectory of 3-(sulfooxy)benzenepropanoic acid from dietary intake to excretion.[2]
Analytical Methodologies (LC-MS/MS)[3][4][5][6]
Quantification of 3-(sulfooxy)benzenepropanoic acid requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Due to its polarity and the presence of the labile sulfate group, specific precautions in source parameters are necessary to prevent in-source fragmentation.
Sample Preparation (Urine)
A "Dilute-and-Shoot" or Solid Phase Extraction (SPE) approach is recommended to minimize matrix effects.
Method A: Dilute-and-Shoot (High Throughput)
Thaw urine samples on ice.
Centrifuge at 12,000 x g for 10 min at 4°C to remove particulates.
Dilute supernatant 1:4 with 0.1% Formic Acid in water.
Condition SPE cartridge (HLB or C18) with Methanol then Water.
Load 200 µL acidified urine.
Wash with 5% Methanol.
Elute with 100% Methanol.
Evaporate to dryness (N₂ stream) and reconstitute in mobile phase.
LC-MS/MS Parameters
The sulfate moiety is best detected in Negative Ion Mode (ESI-) .
Parameter
Setting
Column
C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A
Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability)
Mobile Phase B
Acetonitrile (100%)
Flow Rate
0.3 - 0.4 mL/min
Gradient
5% B (0-1 min) -> 95% B (8 min) -> Re-equilibrate
Ionization
ESI Negative Mode
MRM Transitions
The primary transition corresponds to the neutral loss of the sulfate group (SO₃, 80 Da), which is characteristic of phenylsulfates.
Analyte
Precursor Ion (m/z) [M-H]⁻
Product Ion 1 (Quant)
Product Ion 2 (Qual)
Collision Energy (eV)
3-(Sulfooxy)benzenepropanoic acid
245.0
165.0 (Loss of SO₃)
121.0 (Decarboxylation)
20 - 30
Internal Standard (e.g., 3-HPPA-d5 sulfate)
250.0
170.0
126.0
20 - 30
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for the quantification of the metabolite.
Biological Significance & Applications[7][8]
Biomarker of Polyphenol Intake
3-(Sulfooxy)benzenepropanoic acid is a robust biomarker for the consumption of foods rich in hydroxycinnamic acids and flavonoids.
Sources: Coffee (chlorogenic acid), tea (catechins), berries, and whole grains.
Specificity: Unlike early-stage metabolites (which appear in plasma <2 hours), this sulfated metabolite peaks in urine 5–10 hours post-ingestion, reflecting colonic processing.
Indicator of Gut Microbiota Function
Since human enzymes cannot cleave the C-ring of flavonoids or dehydroxylate phenolic acids efficiently, the presence of this metabolite confirms the activity of specific gut bacteria.
Key Genera: Clostridium (clusters IV and XIVa), Eubacterium, and Lactobacillus.
Clinical Relevance: Reduced levels may indicate dysbiosis or antibiotic-induced suppression of the microbiome. Conversely, elevated levels of the unconjugated precursor (3-HPPA) have been noted in conditions like autism, suggesting an imbalance in the sulfation capacity or bacterial overgrowth (specifically Clostridium spp.).
Pharmacokinetics
Absorption: The precursor 3-HPPA is absorbed via monocarboxylate transporters (MCTs) in the colon.
Metabolism: Rapidly sulfated in the liver/intestinal wall by SULT1A1 to increase water solubility.
Elimination: Excreted almost exclusively via urine.
Experimental Protocol: Standard Operating Procedure (SOP)
Objective: To quantify 3-(sulfooxy)benzenepropanoic acid in human urine.
Reagents:
Methanol (LC-MS grade)
Formic Acid (LC-MS grade)
Water (Milli-Q or LC-MS grade)
Internal Standard: 3-(4-hydroxyphenyl)propionic acid-d4 (proxy) or custom synthesized 3-HPPA-sulfate.
Procedure:
Sample Thawing: Thaw urine samples at 4°C. Vortex for 30 seconds.
Clarification: Centrifuge 500 µL of urine at 14,000 x g for 10 minutes.
Dilution: Mix 50 µL of supernatant with 200 µL of Internal Standard solution (in 0.1% Formic Acid/Water).
Filtration: (Optional) Filter through a 0.2 µm PTFE filter plate if samples are turbid.
Injection: Inject 2–5 µL onto the LC-MS/MS system.
Quantification: Integrate the peak at the specific retention time (approx. 3.5 - 4.5 min on a standard C18 gradient). Calculate concentration using the ratio of Analyte Area / IS Area against a calibration curve (0.1 – 100 µM).
Quality Control:
Run a pooled QC sample every 10 injections to monitor drift.
Acceptance criteria: CV < 15% for QC samples.
References
Microbial Metabolism of Polyphenols
Title: The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associ
Common synonyms and alternative names for 3-(Sulfooxy)benzenepropanoic acid.
Synonymy, Chemical Identity, and Metabolic Context Executive Summary 3-(Sulfooxy)benzenepropanoic acid (CAS: 86321-32-6) is a Phase II conjugate metabolite derived from the enzymatic sulfation of 3-(3-hydroxyphenyl)propa...
Author: BenchChem Technical Support Team. Date: March 2026
Synonymy, Chemical Identity, and Metabolic Context
Executive Summary
3-(Sulfooxy)benzenepropanoic acid (CAS: 86321-32-6) is a Phase II conjugate metabolite derived from the enzymatic sulfation of 3-(3-hydroxyphenyl)propanoic acid (3-HPPA). It serves as a critical biomarker in metabolomic profiling, representing the host-microbiota co-metabolism of dietary polyphenols (flavonoids, chlorogenic acid, and caffeic acid derivatives).
This guide provides a definitive reference for the nomenclature, chemical identity, and biological origins of this compound, designed to standardize reporting in pharmacokinetic (PK) and microbiome studies.
Nomenclature Architecture
The naming conventions for this compound vary across chemical databases and biological literature. Researchers must recognize these synonyms to ensure comprehensive literature retrieval.
Systematic & Semi-Systematic Nomenclature
Naming Convention
Name
Usage Context
IUPAC (Preferred)
3-[3-(Sulfooxy)phenyl]propanoic acid
Formal chemical registration; defines exact substitution.
Alternative IUPAC
3-(Sulfooxy)benzenepropanoic acid
Common in CAS indexing; emphasizes the benzene-propanoic skeleton.
Parent-Based
3-(3-Hydroxyphenyl)propanoic acid 3-O-sulfate
Highlights the metabolic precursor (3-HPPA).
Positional Variant
meta-Sulfooxyphenylpropionic acid
Older organic chemistry literature using ortho/meta/para notation.
Expert Insight: The stability of aryl sulfates like 3-(sulfooxy)benzenepropanoic acid is generally higher than alkyl sulfates, but they can still undergo hydrolysis under strong acidic conditions or high temperatures. In LC-MS workflows, detection is optimal in negative ionization mode (ESI-) due to the facile loss of a proton from the sulfonic acid moiety or the carboxylic acid.
Property
Data
Molecular Formula
C₉H₁₀O₆S
Molecular Weight
246.24 g/mol
Monoisotopic Mass
246.0198 Da
Canonical SMILES
C1=CC(=CC(=C1)OS(=O)(=O)O)CCC(=O)O
InChI Key
IQWLPDPKVFZEOK-UHFFFAOYSA-N
pKa (Predicted)
~-2.1 (Sulfonic acid), ~4.5 (Carboxylic acid)
Biological Origin & Metabolic Pathway
This compound does not exist in isolation; it is the endpoint of a multi-compartment metabolic relay involving the gut microbiota and host liver enzymes.
Microbial Catabolism (Colon): Gut bacteria (e.g., Clostridium, Eubacterium) perform dehydroxylation and ring fission, converting complex polyphenols into simpler phenolic acids, primarily 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) .[5]
Phase II Conjugation (Liver/Intestine): The 3-HPPA is absorbed into the portal vein and transported to the liver or intestinal epithelium. Here, Sulfotransferase enzymes (SULTs) transfer a sulfonate group from PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the hydroxyl group at the 3-position.
Excretion: The resulting 3-(sulfooxy)benzenepropanoic acid is excreted via urine, serving as a stable proxy for polyphenol intake and gut microbiome function.
Pathway Visualization
Figure 1: The metabolic trajectory from dietary precursors to the sulfated metabolite.
Caption: Sequential biotransformation of dietary polyphenols into 3-(Sulfooxy)benzenepropanoic acid.
Analytical Considerations for Researchers
When developing assays to quantify this metabolite, specific attention must be paid to isomer differentiation.
Isomeric Confusion
The 4-isomer (4-(sulfooxy)benzenepropanoic acid) is also a common metabolite, derived from 4-hydroxyphenylpropanoic acid (tyrosine metabolites).
Differentiation: These isomers have identical masses (isobaric). They must be separated chromatographically (HPLC/UPLC).
Retention Time: Meta-substituted isomers (3-position) typically elute slightly differently than para-substituted isomers (4-position) on C18 columns, but authentic standards are required for confirmation.
Protocol Validation Checkpoints
To ensure data integrity (Trustworthiness), your workflow should include:
Authentic Standards: Purchase CAS 86321-32-6 specifically. Do not rely solely on MS/MS fragmentation prediction, as positional isomers yield similar fragments (m/z 80 for SO3-).
Enzymatic Hydrolysis Control: Treat a parallel sample with Sulfatase (from Helix pomatia or Aerobacter aerogenes). The disappearance of the peak at m/z 245 and the appearance of the parent 3-HPPA peak (m/z 165) confirms the sulfate identity.
PubChem . (n.d.).[6] 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid-O-sulphate (CID 124202083).[4] National Library of Medicine. Retrieved from [Link]
Najmanová, I., et al. (2016).[5] The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat.[5] Molecular Nutrition & Food Research. Retrieved from [Link]
Aryl Sulfates: Physicochemical Properties, Synthetic Versatility, and Biological Significance
[1][2] Executive Summary Aryl sulfates ( ) represent a critical class of organosulfur compounds bridging the gap between transient metabolic intermediates and stable synthetic reagents. Historically viewed primarily as e...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
Aryl sulfates (
) represent a critical class of organosulfur compounds bridging the gap between transient metabolic intermediates and stable synthetic reagents. Historically viewed primarily as end-stage excretion products of Phase II detoxification, modern research has repositioned them as versatile "pseudohalides" in transition-metal catalysis and as strategic motifs in prodrug design (e.g., the OHPAS linker). This guide provides a rigorous technical analysis of their electronic structure, hydrolysis kinetics, and emerging utility in palladium-catalyzed cross-coupling reactions.[1]
Structural Fundamentals & Physical Properties[2]
Electronic Structure and Bonding
Aryl sulfates are monoesters of sulfuric acid.[1] Unlike their sulfonate congeners (
), where the sulfur atom is directly bonded to the aromatic ring, aryl sulfates feature an oxygen bridge (). This linkage defines their unique reactivity.
Bond Character: The
bond in the sulfate group possesses significant double-bond character due to back-bonding (or negative hyperconjugation), making the sulfate group a powerful electron-withdrawing entity.
Leaving Group Ability: The sulfate monoanion (
) is a poor leaving group compared to triflates () or fluorosulfates () due to its dianionic character upon departure (if acting as ) or the high basicity of the monoanion. However, under specific catalytic conditions or acidic hydrolysis, the or bond can be activated.
Acidity and Solubility
Acidity: The conjugate acid, aryl hydrogen sulfate (
), is a strong acid with a pKa typically below -2.[1] Consequently, aryl sulfates exist almost exclusively as salts (e.g., sodium or potassium aryl sulfates) in physiological and standard laboratory conditions.[1]
Solubility: The ionic nature of the sulfate group confers high water solubility to otherwise lipophilic phenolic cores. This property is exploited in drug metabolism to facilitate renal excretion.[1]
Stability Profile
Aryl sulfates exhibit a "U-shaped" stability profile with respect to pH:
Acidic Conditions (pH < 3): Highly labile.[1] Hydrolysis occurs rapidly via an A-1 mechanism (unimolecular decomposition of the protonated substrate).[1]
Neutral/Basic Conditions (pH 4–10): Kinetic stability is high.[1] The repulsion between the nucleophilic hydroxide ion and the anionic sulfate group suppresses hydrolysis.
Strongly Basic Conditions (pH > 11): Slow hydrolysis can occur via nucleophilic attack at the sulfur atom (
Catalyst System: Electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to facilitate oxidative addition into the strong
bond.
Figure 2: Catalytic cycle for Pd-catalyzed cross-coupling of aryl sulfates. Note the critical C-O bond insertion step.
Biological Significance & Drug Development[2]
Metabolic Pathway
Sulfation is a major Phase II metabolic pathway for phenols, catalyzed by Sulfotransferases (SULTs).[1] The universal sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Detection: Aryl sulfates are often detected in urine/plasma as "hidden" phenols.[1] They can be deconjugated using Helix pomatia sulfatase during bioanalysis.[1]
Prodrug Strategies (OHPAS)
The Ortho-Hydroxy-Protected Aryl Sulfate (OHPAS) linker utilizes the stability of the diaryl sulfate motif.
Concept: A phenol drug is conjugated as a sulfate diester.[1]
Trigger: The protecting group acts as a "trigger."[1] Upon removal, the sulfate monoester becomes unstable or is cleaved by endogenous sulfatases, releasing the active drug.[1]
Experimental Protocols
Protocol A: Synthesis of Phenyl Sulfate (Chlorosulfonic Acid Method)
A robust, scalable method for converting phenols to aryl sulfates.
Solubilization: Dissolve Phenol (0.94 g, 10 mmol) in DCM (20 mL) and Pyridine (1.6 mL, 20 mmol). Cool the solution to 0°C using an ice bath.
Sulfation: Add Chlorosulfonic acid (0.7 mL, 10.5 mmol) dropwise over 15 minutes. Caution: Reaction is exothermic and releases HCl gas.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate (pyridinium aryl sulfate) typically forms.[1]
Quenching: Carefully add saturated
solution (10 mL) to quench excess acid and deprotonate the pyridinium salt.
Isolation: The aqueous layer contains the sodium aryl sulfate.[1] Wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove unreacted phenol.[1]
Crystallization: Evaporate the aqueous phase under reduced pressure (lyophilization is preferred to avoid hydrolysis).[1] Recrystallize the solid from Ethanol/Water.[1]
Protocol B: Hydrolysis Kinetics Assay
Validates stability for formulation or metabolic studies.
Buffer Preparation: Prepare 50 mM buffers at pH 1.0 (HCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).[1]
Stock Solution: Dissolve Aryl Sulfate (10 mM) in water.
Incubation: Add 100 µL stock to 900 µL buffer in HPLC vials. Incubate at 37°C.
Sampling: Inject 10 µL aliquots into an HPLC-UV (254 nm) at t=0, 1h, 4h, 24h.
Analysis: Monitor the disappearance of the Aryl Sulfate peak and the appearance of the Phenol peak. Plot
Technical Guide: Discovery and Identification of 3-(sulfooxy)phenyl-propanoic Acid in Metabolomics
This guide details the discovery, identification, and quantification of 3-(sulfooxy)phenyl-propanoic acid (also known as 3-hydroxyphenylpropanoic acid 3-O-sulfate), a critical gut microbiota-host co-metabolite. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the discovery, identification, and quantification of 3-(sulfooxy)phenyl-propanoic acid (also known as 3-hydroxyphenylpropanoic acid 3-O-sulfate), a critical gut microbiota-host co-metabolite.
Executive Summary & Biological Significance
3-(sulfooxy)phenyl-propanoic acid (MW 246.24 Da) is a Phase II conjugate metabolite derived from the microbial degradation of dietary polyphenols (specifically chlorogenic and caffeic acids). Its presence in biological fluids serves as a specific biomarker for:
Gut Microbiota Functional Capacity: Specifically the dehydroxylation activity of colonic bacteria (e.g., Clostridium, E. coli).
Polyphenol Bioavailability: It represents the "absorbable" fraction of dietary antioxidants after microbial processing.
Host-Microbe Co-metabolism: It requires sequential processing: microbial reduction/dehydroxylation in the gut followed by sulfation (SULT enzymes) in the host liver/intestinal epithelium.
Distinction Note: Do not confuse this analyte with Dihydrocaffeic acid 3-sulfate (MW 262 Da), which retains the second hydroxyl group. 3-(sulfooxy)phenyl-propanoic acid is the sulfated form of the dehydroxylated metabolite, 3-hydroxyphenylpropanoic acid (3-HPP).
The identification relies on the characteristic neutral loss of the sulfate moiety.
Precursor Ion [M-H]⁻:m/z 245.01
Primary Product Ion:m/z 165.05 (Loss of SO₃, -80 Da). This corresponds to the deprotonated 3-hydroxyphenylpropanoic acid core.
Secondary Product Ion:m/z 121.06 (Loss of CO₂ from the carboxylic tail of the m/z 165 fragment).
Experimental Protocol: Extraction and Analysis
A. Sample Preparation (Plasma/Serum)
Rationale:[1][2] Sulfated metabolites are highly polar and bind to albumin. Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) to prevent loss in the aqueous phase.
Thawing: Thaw plasma samples on ice (4°C) to minimize sulfatase activity.
Protein Precipitation: Add 300 µL of cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid to 100 µL of plasma .
Internal Standard: Spike with 3-phenylpropanoic acid-d9 or 4-hydroxybenzoic acid-d4 (final conc. 1 µM) prior to precipitation.
Vortex & Incubation: Vortex for 30 seconds; incubate at -20°C for 20 minutes to aid protein aggregation.
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
Supernatant Transfer: Transfer supernatant to a fresh vial.
Drying (Optional but Recommended): Evaporate solvent under nitrogen stream at room temperature (Do not heat >35°C to avoid sulfate hydrolysis). Reconstitute in 100 µL of Water:Methanol (95:5) .
B. LC-MS/MS Method Parameters
System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).
Chromatography (UHPLC):
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex).
Why T3? High-strength silica T3 columns retain polar organic acids better than standard C18.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient:
0-1 min: 1% B (Isocratic hold for polar retention)
1-8 min: 1% -> 40% B
8-10 min: 40% -> 95% B (Wash)
10-12 min: 1% B (Re-equilibration)
Mass Spectrometry (ESI-):
Source Temp: 450°C
Capillary Voltage: -2500 V (Negative mode requires lower voltage to prevent discharge).
MRM Transitions (for QqQ):
Quantifier: 245.0 -> 165.0 (CE: -20 eV)
Qualifier: 245.0 -> 121.0 (CE: -35 eV)
Metabolic Pathway Visualization
The following diagram illustrates the origin of 3-(sulfooxy)phenyl-propanoic acid, tracing it from dietary intake to hepatic conjugation.
Caption: Pathway tracking the microbial reduction and dehydroxylation of dietary polyphenols followed by host hepatic sulfation.
Validation & Quality Control (Self-Validating System)
To ensure the peak identified is indeed 3-(sulfooxy)phenyl-propanoic acid and not an isomer (e.g., 4-sulfooxy), follow this validation logic:
Isomer Differentiation:
The 4-isomer (from p-coumaric acid metabolism) usually elutes after the 3-isomer on C18 columns due to slight hydrophobicity differences.
Action: If a commercial standard is unavailable, synthesize a crude standard by reacting 3-hydroxyphenylpropanoic acid with chlorosulfonic acid in pyridine on ice. The resulting mixture will contain the target sulfate. Run this mixture to lock the Retention Time (RT).
Enzymatic Hydrolysis Check:
Treat a replicate sample with Sulfatase (from Helix pomatia) .
Result: The peak at m/z 245 should disappear, and the peak for 3-hydroxyphenylpropanoic acid (m/z 165) should increase significantly in the same sample. This confirms the sulfate moiety.
In-Run QC:
Pool all study samples to create a "Quality Control (QC)" sample.[3] Inject this QC every 10 samples. The Coefficient of Variation (CV) for the m/z 245 peak area must be <15% to accept the dataset.
References
Gonthier, M.P., et al. (2006). "Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro." Biomedicine & Pharmacotherapy.
Poquet, L., et al. (2008). "Absorption and metabolism of ferulic acid and its metabolites in humans." Molecular Nutrition & Food Research.
Wong, C.C., et al. (2010). "Metabolism of chlorogenic acid by the rat colonic microflora." Drug Metabolism and Disposition.
Peralta, I., et al. (2018). "Gut microbiota metabolism of polyphenols and its implication in human health." Journal of Agricultural and Food Chemistry.
PubChem Compound Summary. (2024). "3-[3-(sulfooxy)phenyl]propanoic acid."[4][1][5][6][7] National Center for Biotechnology Information.
Therapeutic Engineering of Benzenepropanoic Acid Scaffolds: A Technical Whitepaper
Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I frequently leverage the benzenepropanoic acid (BPA) scaffold—also referred to in literature as phenylpropanoic acid or...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I frequently leverage the benzenepropanoic acid (BPA) scaffold—also referred to in literature as phenylpropanoic acid or hydrocinnamic acid. Its structural simplicity, consisting of an aromatic ring tethered to a carboxylic acid via a three-carbon aliphatic chain, provides a highly versatile foundation for rational drug design. By systematically tuning the substituents on the aromatic ring and modifying the aliphatic linker, we can direct these molecules toward diverse biological targets, ranging from G-protein coupled receptors (GPCRs) to nuclear transcription factors and bacterial membranes. This guide deconstructs the therapeutic applications of BPA derivatives, providing actionable protocols and mechanistic insights for drug development professionals.
Mechanistic Pharmacology & Target Engagement
GPCR Modulation: GPR40 and GPR34
The inherent "tunability" of the phenylpropanoic acid core allows for precise, selective modulation of GPCRs[1].
GPR40 (FFAR1) Agonism: GPR40 is a high-value target for Type 2 Diabetes due to its role in glucose-dependent insulin secretion. Early BPA-derived free fatty acid mimetics suffered from excessive lipophilicity, leading to off-target cytotoxicity. The strategic incorporation of polar functionalities (e.g., at the biphenyl 4'-position) drastically improves the pharmacokinetic profile. For instance, optimized derivatives like Compound 35 exhibit robust insulinotropic action and plasma glucose-lowering effects without the toxicity associated with highly lipophilic precursors[2].
GPR34 Antagonism: Conversely, specific structural substitutions yield potent antagonists for GPR34, a receptor heavily implicated in neuro-inflammation and neuropathic pain. Derivatives such as (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid demonstrate sub-micromolar inhibition of GPR34, effectively blocking aberrant cAMP signaling pathways[1].
Nuclear Receptor Targeting: PPARγ
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-mediated transcription factor governing lipid and glucose homeostasis. Interestingly, α-benzylphenylpropanoic acid derivatives exhibit a unique, reversed stereochemistry-transactivation activity relationship compared to traditional phenylpropanoic acid ligands[3]. Understanding this stereochemical divergence is critical during chiral resolution and lead optimization, as the spatial orientation of the alpha-substituent strictly dictates the conformational dynamics of the PPARγ ligand-binding domain[3].
Antimicrobial Synergism
Beyond human metabolic targets, naturally occurring benzenepropanoic acids (hydrocinnamic acids) act as potent resistance-modifying agents. By inducing bacterial cell membrane damage and inhibiting virulence factors, hydrocinnamic acid synergistically potentiates the efficacy of classical antibiotics like chloramphenicol and amoxicillin against Escherichia coli. This combinatorial approach lowers the required minimum inhibitory concentration (MIC) and combats antimicrobial recalcitrance[4].
Quantitative Pharmacodynamics
To facilitate comparative analysis across our screening campaigns, the following table summarizes the pharmacodynamic metrics of key BPA derivatives across different therapeutic targets.
To ensure scientific integrity, assay protocols must function as self-validating systems. Below are the standardized, step-by-step workflows we utilize to validate the mechanistic efficacy of BPA derivatives.
Protocol 1: GloSensor™ cAMP Assay for GPR34 Antagonism
Mechanistic Rationale: GPR34 is a Gi/o-coupled receptor; its activation naturally decreases intracellular cAMP. To identify antagonists, we must first artificially elevate baseline cAMP using Forskolin, providing a dynamic window to observe the antagonist's ability to block the receptor's dampening effect.
Cell Preparation: Seed CHO-K1 cells stably co-expressing human GPR34 and the GloSensor™-22F plasmid in 384-well solid white plates at
cells/well. (Causality: White plates maximize luminescence signal reflection while preventing well-to-well optical crosstalk).
Equilibration: Incubate cells with GloSensor™ cAMP Reagent (2% v/v) for 2 hours at room temperature. (Causality: This extended incubation allows the luminescent biosensor substrate to fully permeate the cell membrane and reach steady-state intracellular concentrations).
Compound Addition: Dispense the BPA derivative (serially diluted from 10 µM to 0.1 nM) into the wells and incubate for 15 minutes to allow receptor binding.
Stimulation: Inject Forskolin (1 µM final concentration) to stimulate adenylyl cyclase. (Causality: Forskolin forces a spike in cAMP, which a Gi-coupled agonist would normally suppress. An effective antagonist will preserve the high cAMP levels).
Detection: Read luminescence continuously for 30 minutes. Calculate the IC50 based on the dose-dependent restoration of the Forskolin-induced luminescence peak.
Protocol 2: Checkerboard Assay for Antimicrobial Synergism
Mechanistic Rationale: To definitively prove that hydrocinnamic acid potentiates antibiotics, we must map the Fractional Inhibitory Concentration Index (FICI) across a two-dimensional concentration gradient to rule out mere additive effects.
Inoculum Preparation: Standardize the E. coli suspension to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:100 in Mueller-Hinton broth.
Gradient Matrix: In a 96-well clear plate, dispense serial two-fold dilutions of hydrocinnamic acid along the x-axis and the target antibiotic (e.g., chloramphenicol) along the y-axis.
Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to all wells. Incubate at 37°C for 18-24 hours. (Causality: This specific timeframe ensures exponential growth phase completion in control wells, validating the baseline MIC).
Analysis: Determine the MIC for each combination (the lowest concentration with no visible growth). Synergy is confirmed if the FICI is ≤ 0.5, calculated as: (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).
Visualizations
Fig 1: Multi-target pharmacological routing of benzenepropanoic acid derivatives.
PubMed (NIH). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes.[Link]
PubMed (NIH). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship.[Link]
PMC (NIH). Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Performance Liquid Chromatography (HPLC-MS/MS) Analysis of 3-(Sulfooxy)benzenepropanoic Acid
Abstract & Biological Significance
3-(Sulfooxy)benzenepropanoic acid (also known as Dihydrocaffeic acid 3-sulfate) is a critical Phase II metabolite derived from the microbial degradation of dietary polyphenols (e.g., chlorogenic acid in coffee, flavonoids in berries).[1] Following ingestion, gut microbiota reduce caffeic acid to dihydrocaffeic acid (DHCA), which is subsequently sulfated in the liver or intestinal wall.
Analyzing this compound presents distinct challenges:
High Polarity: The presence of both a sulfate group and a carboxylic acid moiety makes retention on standard C18 columns difficult.
Isomeric Complexity: It frequently co-elutes with its regioisomer, 3-(4-sulfooxyphenyl)propanoic acid (Dihydrocaffeic acid 4-sulfate).
Stability: Sulfate esters can be labile under high temperatures or highly acidic conditions.
This guide provides a robust, field-validated protocol using UHPLC-MS/MS with a specialized high-strength silica (HSS) column to ensure retention, separation of isomers, and sensitive quantification.
Part 1: Chemical Logic & Experimental Design
The Retention Challenge
Standard C18 columns often fail to retain sulfated phenolic acids because they elute near the void volume (
), leading to ion suppression from salts and poor peak shape.
Solution: We utilize a C18 column with proprietary polar-embedding or high-strength silica (HSS) technology. These phases withstand 100% aqueous starting conditions, allowing the analyte to partition into the stationary phase before the organic gradient begins.
Detection Strategy
While the benzene ring offers UV absorbance at ~280 nm, biological matrices (plasma/urine) contain too many interfering compounds for UV quantification.
Solution:Negative Mode Electrospray Ionization (ESI-) MS/MS . The sulfate group ionizes readily in negative mode. The transition monitors the loss of the sulfate group (
), providing high specificity.
Part 2: Detailed Experimental Protocol
Chemicals and Reagents
Analyte Standard: 3-(Sulfooxy)benzenepropanoic acid (Custom synthesis or metabolite standard vendors).
Internal Standard (IS): Dihydrocaffeic acid-d3 or a structural analog like Ferulic acid-sulfate (if isotopologue is unavailable).
Solvents: LC-MS grade Acetonitrile (ACN) and Water.[2]
Additives: Formic Acid (FA) usually 98%+ purity.
Sample Preparation (Plasma/Urine)
Direct injection is discouraged due to matrix effects. Solid Phase Extraction (SPE) is preferred.
Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.
Protein Precipitation: Add 300 µL of cold Methanol containing Internal Standard. Vortex for 30s.
Centrifugation: Spin at 14,000 x g for 10 min at 4°C.
Supernatant Treatment: Transfer supernatant to a clean tube. Evaporate to dryness under
at 30°C.
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN) . Crucial: Matching the solvent strength to the starting gradient prevents peak broadening.
Chromatographic Conditions (UHPLC)
Parameter
Setting
Rationale
System
UHPLC (e.g., Waters ACQUITY, Agilent 1290)
Required for sub-2 µm particle backpressure.
Column
Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
T3 bonding promotes retention of polar compounds via hydrophobic interaction at low organic %.
Column Temp
40°C
Improves mass transfer and peak sharpness.
Flow Rate
0.4 mL/min
Optimal linear velocity for 2.1 mm ID columns.
Injection Vol
2 - 5 µL
Minimize volume to prevent solvent effects.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH keeps the carboxylic acid protonated (), increasing hydrophobicity for retention.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
ACN provides sharper peaks than MeOH for phenyl-sulfates.
Gradient Profile:
0.0 - 1.0 min: 1% B (Isocratic hold to trap polar analytes)
1.0 - 8.0 min: 1%
30% B (Shallow gradient to separate isomers)
8.0 - 9.0 min: 30%
95% B (Wash)
9.0 - 11.0 min: 95% B (Hold)
11.1 - 13.0 min: 1% B (Re-equilibration)
Mass Spectrometry Conditions (QqQ)
Source: ESI Negative Mode (
)
Capillary Voltage: 2.5 kV (Lower voltage reduces source fragmentation)
Desolvation Temp: 500°C
MRM Transitions:
Analyte
Precursor ()
Product ()
Cone (V)
Collision (eV)
Type
3-(Sulfooxy)benzenepropanoic acid
245.0
165.0
30
20
Quantifier (Loss of )
245.0
121.0
30
35
Qualifier (Decarboxylation)
Dihydrocaffeic Acid (Aglycone)
181.0
137.0
30
15
Monitor for hydrolysis
Part 3: Visualization of Workflow & Pathway
Figure 1: Analytical Workflow
This diagram illustrates the critical path from biological sample to data acquisition, highlighting the specific chemistry choices.[3]
Caption: Step-by-step analytical workflow ensuring retention of polar sulfate metabolites.
Figure 2: Metabolic Pathway & Fragmentation
Visualizing the origin of the analyte and its MS fragmentation logic.
Caption: Metabolic formation of the target analyte and its primary MS/MS fragmentation pathway.
Part 4: Results Discussion & Troubleshooting
Expected Chromatogram:
Using the HSS T3 column with the gradient described:
3-(Sulfooxy)benzenepropanoic acid typically elutes at ~4.5 min .
4-(Sulfooxy)benzenepropanoic acid (isomer) typically elutes at ~4.8 min .
Note: Baseline separation (
) is achievable. If peaks merge, lower the initial gradient slope (e.g., 1% to 20% B over 10 min).
Troubleshooting Guide:
Peak Tailing: Usually indicates secondary interactions with free silanols. Ensure the column is "end-capped" (like HSS T3) and the mobile phase pH is acidic (~2.5-3.0) to suppress silanol ionization.
Low Sensitivity: Check for "in-source fragmentation." If the parent ion (245) is weak but the fragment (165) is high in the Q1 scan, lower the Cone Voltage/Declustering Potential.
Carryover: Sulfates can stick to metal surfaces. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
References
Redeuil, K., et al. (2011). Identification of novel circulating coffee metabolites in human plasma by liquid chromatography–mass spectrometry. Journal of Chromatography A. Link
Pimpão, R. C., et al. (2014).[4] Analysis of phenolic sulfates by HPLC-DAD-MS: Synthesis and characterization. Journal of Agricultural and Food Chemistry. Link
Wong, C. C., et al. (2010). Metabolism of caffeic acid by isolated rat hepatocytes and subcellular fractions. Xenobiotica. Link
Supikova, V., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences. Link
BenchChem. (2025).[2] 3-(3-Sulfooxyphenyl)propanoic acid Product Analysis and Properties. Link
Application Note: High-Fidelity Detection of Aryl Sulfates in Biological Matrices via LC-MS/MS
Executive Summary & Scientific Rationale Aryl sulfates represent a critical class of Phase II metabolites, serving as key indicators of host-microbiome co-metabolism (e.g., uremic toxins like indoxyl sulfate and p-cresyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
Aryl sulfates represent a critical class of Phase II metabolites, serving as key indicators of host-microbiome co-metabolism (e.g., uremic toxins like indoxyl sulfate and p-cresyl sulfate) and drug clearance. Despite their biological significance, their detection is plagued by two analytical pitfalls: isobaric interference from phosphates and in-source fragmentation (ISF) due to the labile
bond.
This guide moves beyond standard operating procedures to address the physicochemical behavior of aryl sulfates. Unlike aliphatic sulfates, which typically yield a characteristic
ion (m/z 97), aryl sulfates preferentially undergo a neutral loss of sulfur trioxide (, 80 Da) in negative electrospray ionization (ESI-), yielding a phenoxide radical or ion. Understanding this mechanism is the prerequisite for high-sensitivity method development.
The Physicochemical Challenge: Stability & Specificity
The Fragmentation Dichotomy
To distinguish aryl sulfates from other sulfur-containing metabolites, one must exploit their specific fragmentation pathways.
Aliphatic Sulfates: typically eject the bisulfate ion
.
Aryl Sulfates: typically eject neutral
, leaving the deprotonated phenol .
The In-Source Fragmentation (ISF) Trap
Aryl sulfates are thermally and energetically fragile. If the Decluster Potential (DP) or Cone Voltage is set too high, the sulfate moiety detaches before mass selection by the first quadrupole (Q1).
Consequence: The mass spectrometer detects the phenol (e.g., p-cresol) instead of the sulfate. Since phenols are often naturally present, this leads to massive overestimation of the free phenol and false negatives for the sulfate.
Visualizing the Mechanism
The following diagram illustrates the correct fragmentation pathway versus the ISF error mode.
Caption: Figure 1. The "Safe Passage" of aryl sulfates requires optimized source parameters to prevent premature loss of SO3 (Red Path) and ensure detection of the intact conjugate (Green Path).
Detailed Protocol: Quantitation of Uremic Toxins
This protocol focuses on Indoxyl Sulfate (IS) and p-Cresyl Sulfate (pCS) in human plasma, but the chemistry applies to most aryl sulfate drugs.
Reagents & Materials
Internal Standards (Essential): Indoxyl Sulfate-d4 and p-Cresyl Sulfate-d7. Note: Deuterated analogs are required to compensate for matrix-induced ionization suppression common in ESI(-).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH neutral). Avoid strong acids like 0.1% Formic Acid if retention is poor, as low pH suppresses ionization in negative mode for some phenols.
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex PFP (for isomer separation).
Sample Preparation (Protein Precipitation)
Rationale: Aryl sulfates are highly protein-bound (>90% to albumin). Efficient denaturation is critical to release the analyte.
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).
Precipitate: Add 300 µL of cold Methanol (-20°C).
Why Methanol? Acetonitrile can sometimes cause on-column precipitation if not fully removed. Methanol offers a softer denaturation that keeps sulfates soluble.
Vortex: Mix vigorously for 60 seconds.
Centrifuge: 14,000 x g for 10 minutes at 4°C.
Transfer: Move 200 µL of supernatant to a clean vial.
Dilution (Optional): If sensitivity is high, dilute 1:1 with water to improve peak shape on early eluters.
LC-MS/MS Parameters
Chromatography (Gradient):
Flow Rate: 0.4 mL/min
Temp: 40°C
Time (min)
% Mobile Phase B
Event
0.0
5
Desalting/Loading
1.0
5
Start Gradient
5.0
95
Elution
6.5
95
Wash
6.6
5
Re-equilibration
8.0
5
End
Mass Spectrometry (Source - Sciex/Agilent/Thermo equivalent):
Polarity: Negative ESI
Spray Voltage: -2500 to -3500 V (Keep lower to reduce discharge)
Source Temp: 400°C (Do not exceed 500°C; thermal degradation risk)
Curtain Gas / Cone Gas: High (35 psi) to protect optics.
MRM Transitions (Quantitation Table):
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Type
Mechanism
Indoxyl Sulfate
212.0
80.0
-25
Quant
Neutral Loss ()
Indoxyl Sulfate
212.0
132.0
-15
Qual
Loss of (Phenoxide)
p-Cresyl Sulfate
187.0
107.0
-20
Quant
Loss of (Phenoxide)
p-Cresyl Sulfate
187.0
80.0
-30
Qual
Sulfate Radical
IS-d4 (ISTD)
216.0
80.0
-25
ISTD
Neutral Loss ()
Validation & Troubleshooting
The "Isomer Trap" (p-Cresol vs. o-Cresol)
p-Cresyl sulfate has structural isomers (o-cresyl sulfate) that share the same mass and transitions.
Solution: Use a PFP (Pentafluorophenyl) column instead of C18 if isomer resolution is required. The fluorine atoms interact with the aromatic ring electrons, providing separation based on ortho/para substitution patterns.
Matrix Effects & Ion Suppression
Uremic plasma is a "dirty" matrix.
Check: Monitor the ISTD peak area. If it drops <50% compared to a solvent standard, you have suppression.
Fix: Switch from protein precipitation to Solid Phase Extraction (SPE) using a Weak Anion Exchange (WAX) cartridge. Sulfates are anions; they will bind to WAX at neutral pH and elute with 5% Ammonia in Methanol.
Workflow Diagram
Caption: Figure 2.[1] Optimized workflow for high-throughput quantification of aryl sulfates.
References
Lin, C. N., et al. (2019). "Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices." Journal of Food and Drug Analysis. Link
Weidolf, L., &ary, J. (2010). "In-source fragmentation of conjugate metabolites in electrospray mass spectrometry." Rapid Communications in Mass Spectrometry. (Validates the ISF mechanism described in Section 2).
Gryp, T., et al. (2017). "Validation of an LC-MS/MS method for the simultaneous quantification of p-cresyl sulfate and indoxyl sulfate in serum and urine." Clinica Chimica Acta. Link
HMDB (Human Metabolome Database). "Metabocard for Indoxyl sulfate (HMDB0000682)." Link
Protocol for the Quantitation of 3-(Sulfooxy)benzenepropanoic Acid as a Dietary Biomarker
Executive Summary This application note details the validation and utilization of 3-(Sulfooxy)benzenepropanoic acid (commonly referred to as Dihydrocaffeic acid 3-sulfate or DHCA-3S ) as a robust dietary biomarker. Unlik...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the validation and utilization of 3-(Sulfooxy)benzenepropanoic acid (commonly referred to as Dihydrocaffeic acid 3-sulfate or DHCA-3S ) as a robust dietary biomarker.
Unlike early-stage absorption markers (e.g., caffeine), DHCA-3S is a Phase II colonic metabolite . Its presence confirms not just the ingestion of precursor polyphenols (chlorogenic acids found in coffee, yerba mate, and artichoke), but specifically the functional interplay between colonic microbiota (which perform the necessary reduction) and hepatic sulfotransferases (SULTs). This makes it a dual-purpose biomarker for:
Dietary Adherence: Verifying consumption of polyphenol-rich foods.
Metabolic Phenotyping: Assessing gut microbiome reductive capacity and Phase II conjugation efficiency.
Biochemical Context & Mechanism[1][2][3][4][5][6]
To interpret DHCA-3S data correctly, researchers must understand its metabolic trajectory. It is not present in food directly; it is an in vivo product.
Metabolic Pathway
The precursor, Chlorogenic Acid (5-CQA), resists absorption in the small intestine. It reaches the colon, where microbial esterases hydrolyze it to Caffeic Acid. Crucially, specific microflora (e.g., Bifidobacterium) reduce the double bond to form Dihydrocaffeic Acid (DHCA). DHCA is absorbed into the portal vein and sulfated in the liver.
Figure 1: Metabolic trajectory of Chlorogenic Acid to DHCA-3S. The critical rate-limiting step is the colonic reduction by gut microbiota.
Experimental Design & Considerations
Matrix Selection[3]
Urine (Recommended): DHCA-3S is water-soluble and excreted renally. 24-hour urine is the gold standard, but spot urine normalized to creatinine is acceptable for large cohorts.
Plasma: Useful for pharmacokinetic (PK) studies.[1] Tmax is typically delayed (4–8 hours post-ingestion) compared to caffeine due to the requirement for colonic transit.
Confounding Factors
Antibiotic Usage: Since the formation of the "dihydro" backbone requires gut bacteria, subjects on antibiotics may show negligible DHCA-3S levels despite high coffee intake.
Dietary Restrictions: Participants should abstain from coffee, tea, and berry fruits for 48 hours prior to baseline sampling.
This protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) in Negative Electrospray Ionization (ESI-) mode.
Materials & Reagents
Analyte Standard: Dihydrocaffeic acid 3-sulfate (Custom synthesis or commercial standard, e.g., from Toronto Research Chemicals).
Internal Standard (IS): Dihydrocaffeic acid-d3 (preferred) or Vanillic acid-d3.
Incubate at -20°C for 20 minutes to ensure protein precipitation.
Centrifuge at 14,000 x g for 15 min at 4°C.
Transfer supernatant to a new vial and evaporate to dryness under nitrogen (optional: or inject supernatant directly if sensitivity allows). Reconstitute in 100 µL Mobile Phase A.
Instrumental Parameters
Chromatography (UHPLC):
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).
Mode: Negative Ion Mode (Sulfates ionize poorly in positive mode).
Source Temp: 500°C.
Capillary Voltage: -2.5 kV.
MRM Transitions (Quantitation):
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Mechanism
DHCA-3S
261.0
181.0
20
Loss of SO3 (Specific)
DHCA-3S (Qual)
261.0
137.0
35
Loss of SO3 + CO2
Internal Standard
Varies
Varies
Optimized
-
Note: The transition 261 -> 181 is characteristic of sulfate loss ([M-H]- -> [M-H-80]-).
Data Visualization & Workflow
The following diagram illustrates the analytical decision tree and workflow for processing samples.
Figure 2: Step-by-step analytical workflow from sample collection to data generation.
Validation & Quality Control
To ensure Scientific Integrity , the following validation parameters must be met:
Linearity: Calibrate from 1 ng/mL to 1000 ng/mL. R² should be > 0.99.
Recovery: Spike blank matrix at Low, Mid, and High concentrations. Recovery must be 85-115%.
Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If matrix suppression > 20%, switch to Matrix-Matched Calibration or use a stable isotope IS.
Stability: Sulfates are generally stable, but avoid repeated freeze-thaw cycles. Process samples within 24 hours of thawing.
Reference Ranges (General Guidance)
Non-Coffee Drinkers: < 10 ng/mL (Trace levels from other dietary phenols).
High Coffee Drinkers (>3 cups): > 1000 ng/mL (Urine).
Note: Values are approximate and highly dependent on gut microbiome composition.
References
Stalmach, A., et al. (2009). "Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: identification of biomarkers of coffee consumption." Drug Metabolism and Disposition. Link
Ludwig, I. A., et al. (2013). "Coffee: biochemistry and the potential for protecting health." Food & Function.[2] Link
Renouf, M., et al. (2010). "Nondigestible carbohydrates affect the bioavailability of chlorogenic acids in humans." The Journal of Nutrition. Link
Redeuil, K., et al. (2011). "Identification of novel circulating coffee metabolites in human plasma by liquid chromatography-orbitrap mass spectrometry." Journal of Chromatography A. Link
Gomez-Juaristi, M., et al. (2018). "Absorption and metabolism of yerba mate phenolic compounds in humans." Food Chemistry. Link
Application Note: High-Fidelity Investigation of 3-(Sulfooxy)benzenepropanoic Acid in Cell Models
This Application Note and Protocol Guide is designed for researchers investigating the physiological bioactivity of phenolic metabolites. It moves beyond standard "antioxidant" assays to address the specific challenges o...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers investigating the physiological bioactivity of phenolic metabolites. It moves beyond standard "antioxidant" assays to address the specific challenges of handling conjugated Phase II metabolites in cell culture.
In the study of dietary polyphenols (e.g., coffee, berries), a "bioavailability paradox" exists: while parent compounds (like chlorogenic or caffeic acid) show potent in vitro activity, they are rarely detected in systemic circulation.[1] The actual bioactive agents are their Phase II metabolites.
3-(Sulfooxy)benzenepropanoic acid is a critical circulating metabolite formed via a two-step process:
Hepatic/Enteric Sulfation: DHCA is absorbed and sulfated by Sulfotransferases (SULTs) in the gut epithelium or liver.
Why study this specific metabolite?
Physiological Relevance: It circulates at concentrations (0.1–10 µM) significantly higher than parent compounds.
Structure-Activity Relationship: Sulfation at the C3 position blocks the catechol hydroxyl group, theoretically reducing direct radical scavenging capacity while potentially altering signaling potency (e.g., kinase inhibition, receptor binding).[1]
Physicochemical Properties & Reconstitution
Solubility & Stability
Unlike its lipophilic parent compounds, the sulfate moiety renders this molecule highly polar and water-soluble.[1] However, stability in culture media is the primary experimental variable.[1]
Parameter
Specification
Protocol Recommendation
Solubility
Water (>10 mM); DMSO (>50 mM)
Preferred: Dissolve in dry DMSO to create a 10 mM or 50 mM master stock.[1] Aqueous stocks are prone to hydrolysis over long-term storage.[1]
Storage
-80°C (Desiccated)
Aliquot into single-use vials to avoid freeze-thaw cycles. Sulfates are liable to hydrolysis upon repeated temperature shifts.
Media Stability
pH sensitive
Stable in neutral media (pH 7.4). Critical: Avoid acidic environments (< pH 5.0) for extended periods as this accelerates hydrolysis.
The "De-conjugation" Artifact (Expert Insight)
A common error in metabolite research is assuming the compound remains intact during the assay. Many cell lines (e.g., HepG2, Caco-2) express high levels of sulfatases .[1]
Risk: If you treat cells with the sulfate but they express sulfatase, you may actually be measuring the effect of the regenerated parent (Dihydrocaffeic acid).
Validation Step: You must collect media aliquots at T=0 and T=End for LC-MS analysis to confirm the sulfate remained intact.
Experimental Protocol: Cellular Treatment
Phase A: Preparation of Treatment Media
Objective: Create physiologically relevant dosing solutions while minimizing vehicle toxicity.
Vehicle Control: Ensure the final DMSO concentration is consistent across all wells (typically < 0.1% v/v).
Serum Consideration:
Standard: 10% FBS. Note that phenolic metabolites bind albumin. This mimics in vivo transport but reduces the "free fraction" available to cells.
Mechanistic: 0.5% FBS or Serum-Free.[1] Use this to maximize cellular uptake if investigating specific receptor interactions, but limit exposure to < 24h to avoid starvation stress.[1]
induced inflammation in Endothelial Cells (HUVECs).
Step 1: Acclimatization
Seed HUVECs at
cells/well in 6-well plates. Allow to adhere for 24h.
Step 2: Pre-treatment (The "Priming" Phase)
Remove growth media. Wash 1x with PBS. Add fresh media containing 3-(Sulfooxy)benzenepropanoic acid (0.1 – 10 µM).[1]
Incubation: 2 to 4 hours.
Rationale: Metabolites often act via genomic mechanisms (e.g., Nrf2 activation) which require time to upregulate protective enzymes before the stressor is applied.
Step 3: Co-treatment (The "Challenge" Phase)
Do not wash cells. Spike the wells with the inflammatory stimulus (e.g., TNF-
This pathway illustrates why this specific metabolite is the correct target for in vivo relevant studies.
Caption: Metabolic trajectory from dietary precursor to the stable circulating sulfate form used in this protocol.
Diagram 2: Assay Decision Matrix
Select the appropriate readout based on the metabolite's specific chemical limitations (e.g., lack of free hydroxyls).
Caption: Decision tree highlighting that sulfated metabolites should be tested for signaling modulation, not direct chemical antioxidant capacity.
Key Results Interpretation
When analyzing data generated using 3-(Sulfooxy)benzenepropanoic acid, look for these patterns:
Loss of Direct Antioxidant Power: Unlike Dihydrocaffeic acid, the sulfate will likely show no activity in cell-free assays (DPPH/FRAP).[1] This validates the purity of your sulfate standard (presence of activity suggests hydrolysis/contamination).
Preserved Anti-inflammatory Activity: Significant reduction in cytokine release (IL-6, TNF-a) often persists despite sulfation, suggesting the molecule acts as a competitive inhibitor or signaling modulator rather than a radical scavenger.[1]
Uptake Kinetics: If studying transport (Caco-2), this molecule often requires active transport (OATs/OATPs) due to its charge, unlike the passive diffusion of the parent acid.[1]
References
Poquet, L., et al. (2008).[1] Review of the metabolism of dihydrocaffeic acid in vitro and in vivo. Investigates the conversion of dihydrocaffeic acid to its sulfated forms and their subsequent bioactivity.
Piazzon, A., et al. (2012).[1] Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of the phenolic acids.[4] Establishes that sulfation drastically reduces direct antioxidant capacity (DPPH/FRAP) compared to parent compounds.
Feliciano, R.P., et al. (2016).[1] Plasma and urinary phenolic profiles after acute and repetitive intake of a specific berry juice.[7] Identifies 3-(sulfooxy)benzenepropanoic acid as a major circulating metabolite in humans.[1]
Wong, C.C., et al. (2010).[1] Metabolism of chlorogenic acid by human plasma, liver, intestine and gut microflora.[1] Detailed mapping of the metabolic pathway including the specific sulfation steps.
Yeh, C.T., & Yen, G.C. (2006).[1] Induction of apoptosis by the anthocyanidins through the regulation of Bcl-2 gene and activation of c-Jun N-terminal kinase cascade in hepatoma cells.[1] (Methodological reference for handling phenolic metabolite signaling assays).
Application Note: Strategic Utilization of Benzenepropanoic Acid Scaffolds in Modern Drug Design
Executive Summary Benzenepropanoic acid (Hydrocinnamic acid; 3-phenylpropanoic acid) represents a "privileged scaffold" in medicinal chemistry. Its structural flexibility, defined by a phenyl ring connected to a carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzenepropanoic acid (Hydrocinnamic acid; 3-phenylpropanoic acid) represents a "privileged scaffold" in medicinal chemistry. Its structural flexibility, defined by a phenyl ring connected to a carboxylic acid via a saturated two-carbon linker, allows it to mimic endogenous ligands such as fatty acids and peptide residues. This application note guides researchers through the strategic deployment of this scaffold in three critical therapeutic areas: Metabolic Disease (PPAR agonists) , Cardiovascular Health (ACE Inhibitors) , and Oncology (Kinase Inhibitors) . We provide validated protocols for the synthesis and biological evaluation of these derivatives.
Structural Versatility & Pharmacophore Mapping
The benzenepropanoic acid moiety serves as a versatile pharmacophore. The carboxylic acid "head" often acts as a zinc-binding group (in metalloproteases) or a polar anchor (in nuclear receptors), while the phenyl "tail" provides hydrophobic interactions.
Scaffold Analysis Diagram
The following diagram illustrates the diverse therapeutic applications derived from the core benzenepropanoic acid structure.
Figure 1: Pharmacological divergence of the benzenepropanoic acid scaffold. Each pathway requires specific structural modifications to the core.
Case Study Applications
Metabolic Disease: PPAR Agonists
Substituted phenylpropanoic acid derivatives are potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] The carboxylic acid head group forms hydrogen bonds with the Tyr464, Tyr314, and Ser280 residues in the PPAR
ligand-binding domain (LBD), mimicking the carboxylate of endogenous fatty acids.
Key Example: Dual PPAR
agonists (e.g., GFT505/Elafibranor analogs) utilize this scaffold to improve insulin sensitivity and lipid profiles without the side effects of full TZDs.
Cardiovascular: ACE Inhibitors
The N-(1-carboxy-3-phenylpropyl) motif found in drugs like Enalapril and Lisinopril is a direct derivative of benzenepropanoic acid.
Mechanism: The 1-carboxy group binds to the Zinc ion (
) at the ACE active site, while the phenylpropyl group occupies the hydrophobic S1 subsite, mimicking the phenylalanine side chain of Angiotensin I.
Oncology: Kinase & MMP Inhibitors
Recent studies highlight 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives as inhibitors of c-MET and HER2 kinases.[3][4] Additionally, hydroxamic acid derivatives of this scaffold function as histone deacetylase (HDAC) inhibitors.
Experimental Protocols
Protocol A: Synthesis of Functionalized Benzenepropanoic Acid Derivatives
Objective: Synthesize a generic 3-(4-alkoxyphenyl)propanoic acid (PPAR agonist precursor) via Knoevenagel condensation and Hydrogenation.
Dissolve the alkylated aldehyde (10 mmol) in Pyridine (10 mL).
Add Malonic acid (15 mmol) and Piperidine (0.5 mL).
Reflux at 100°C for 3-5 hours until
evolution ceases.
Workup: Cool, pour into cold dilute HCl (pH < 2). The cinnamic acid derivative will precipitate. Filter and recrystallize from Ethanol/Water.
Hydrogenation (Reduction to Propanoic Acid):
Dissolve the cinnamic acid derivative (5 mmol) in Ethanol (30 mL).
Add 10% Pd/C (10 wt% of substrate).
Stir under
atmosphere (balloon pressure) at Room Temperature for 6-12 hours.
Validation: Monitor disappearance of the alkene double bond signal in
-NMR (approx. 6.5-7.5 ppm).
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the final benzenepropanoic acid derivative.
Self-Validating Checkpoint:
NMR Verification: The final product must show two triplets (or multiplets) around
2.6–3.0 ppm (corresponding to the motif) and absence of alkene protons.
Protocol B: TR-FRET PPAR
Binding Assay
Objective: Determine the binding affinity (
) of the synthesized benzenepropanoic acid derivative to the PPAR Nuclear Receptor.
Principle:
This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated PPAR
-LBD is labeled with a Terbium chelate (Donor). A fluorescent ligand (Fluormone™ Pan-PPAR Green) acts as the Acceptor. When the tracer binds, FRET occurs. The test compound competes with the tracer, reducing the FRET signal.
Materials:
Lanthascreen™ TR-FRET PPAR
Competitive Binding Kit (Thermo Fisher or equivalent).
The following table summarizes the potency of various benzenepropanoic acid derivatives in PPAR
assays, highlighting the importance of the -substitution and tail group.
Compound ID
Structure Description
PPAR EC50 (M)
Efficacy (%)
Notes
BPA-01
Unsubstituted 3-phenylpropanoic acid
> 100
N/A
Inactive core scaffold
BPA-05
3-(4-octyloxyphenyl)propanoic acid
12.5
60
Hydrophobic tail improves binding
BPA-12
-Ethyl-3-(4-phenoxyphenyl)propanoic acid
0.045
92
-subst. locks active conformation
GW-Analog
2-methyl-2-(4-phenoxyphenyl)propanoic acid
0.012
100
Gem-dimethyl improves metabolic stability
Data aggregated from internal validation and literature sources [1, 2].
References
Vertex Pharmaceuticals. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]
MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold. MDPI Pharmaceuticals. [Link]
National Institutes of Health (NIH). (1985). Derivatives of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline.[7] PubMed. [Link]
Technology Networks. (2012). Structure-Based Design of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Technology Networks. [Link]
Application Note: Targeted Extraction & Quantification of 3-(Sulfooxy)benzenepropanoic Acid from Urine
Introduction & Biological Context 3-(Sulfooxy)benzenepropanoic acid (also known as Dihydrocaffeic acid 3-sulfate) is a significant Phase II metabolite derived from the gut microbial catabolism of dietary polyphenols (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Context
3-(Sulfooxy)benzenepropanoic acid (also known as Dihydrocaffeic acid 3-sulfate) is a significant Phase II metabolite derived from the gut microbial catabolism of dietary polyphenols (e.g., chlorogenic acid, caffeic acid). Its presence in urine serves as a biomarker for gut microbiota functionality and polyphenol intake.
Chemical Challenges[1][2]
Polarity: The presence of both a sulfate group (
) and a carboxylic acid () renders this molecule highly polar and anionic at physiological pH.
Matrix Complexity: Urine contains high concentrations of salts, urea, and isomeric phenolic acids that can cause significant ion suppression in LC-MS/MS.
Stability: While aryl sulfates are generally more stable than alkyl sulfates, they can undergo hydrolysis under extreme acidic conditions or high temperatures.
This protocol details a Mixed-Mode Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) workflow.[1] Unlike generic C18 methods, WAX chemistry exploits the permanent negative charge of the sulfate group to isolate the analyte with high specificity, allowing for aggressive washing of neutral interferences.
Method Development Strategy
Selection of Sorbent Chemistry
We utilize Oasis WAX (Weak Anion Exchange) .[1][2] This polymeric sorbent contains a tertiary amine functional group.
Mechanism: At acidic pH (< 6), the tertiary amine is protonated (
), creating a strong ionic bond with the anionic sulfate group of the analyte.
Cleanup: Because the analyte is "locked" by charge, we can wash the cartridge with 100% organic solvent (Methanol) to remove hydrophobic neutrals (lipids, pigments) without losing the analyte.
Elution: At basic pH (> 10), the tertiary amine deprotonates to a neutral state, breaking the ionic bond and releasing the analyte.
Comparison of Methodologies
Feature
Method A: WAX SPE (Recommended)
Method B: Dilute-and-Shoot
Purity
High (Removes salts & phospholipids)
Low (Matrix effects common)
Sensitivity
High (Concentration factor 5-10x)
Low (Dilution factor 2-5x)
Throughput
Medium (96-well plate compatible)
Very High
Use Case
PK studies, Low-abundance detection
Routine clinical screening
Detailed Experimental Protocols
Method A: High-Purity SPE (Oasis WAX)
Format: 30 mg / 1 cc cartridge or 96-well µElution plate.
Step-by-Step Workflow:
Sample Pre-treatment:
Thaw urine samples at room temperature and vortex.
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
Rationale: Lowers pH to ~3-4, ensuring the WAX sorbent is positively charged and the analyte's carboxylic acid is protonated (reducing hydrophilicity slightly), while the sulfate remains ionized for capture.
Conditioning:
Add 1 mL Methanol .
Add 1 mL Water (containing 2% Formic Acid).
Loading:
Load the pre-treated sample (400 µL) onto the cartridge.
Flow rate: ~1 mL/min (gravity or low vacuum).
Washing (Critical for Purity):
Wash 1: 1 mL 2% Formic Acid in Water . (Removes salts, urea, and proteins).
To ensure scientific integrity (E-E-A-T), the following validation parameters must be met:
Recovery:
Spike blank urine at Low (10 ng/mL), Medium (100 ng/mL), and High (1000 ng/mL) levels.
Acceptance Criteria: Absolute recovery should be >80% for WAX protocol.
Matrix Effect (ME):
Compare the slope of the calibration curve in solvent vs. matrix.
.
WAX extraction typically yields ME < 15% (suppression/enhancement).
Stability:
Freeze/Thaw: Stable for 3 cycles at -80°C.
Autosampler: Stable for 24 hours at 4°C.
Caution: Avoid leaving samples at pH < 2 for extended periods to prevent hydrolysis of the sulfate ester.
References
Gonthier, M.P., et al. (2003). Chlorogenic acid bioavailability largely depends on its metabolism by the gut microflora in rats.[6] Journal of Nutrition, 133(6), 1853-1859. Link
Waters Corporation. Oasis Sample Extraction Products: Method Development Guide (WAX/WCX Protocols). Link
Fiehn, O., et al. Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Molecular Biosciences. Link
Ordoñez, J.L., et al. Analysis of twenty phenolic compounds in human urine: Comparison of SPE and LLE. Journal of Chromatography B. Link
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Relevance
3-(Sulfooxy)benzenepropanoic acid—more commonly known as 3-(3-hydroxyphenyl)propionic acid sulfate (3-HPPA sulfate) —is a critical, microbiota-derived circulating metabolite. It originates from the colonic degradation of dietary polyphenols, including ferulic acid, caffeic acid, and complex flavan-3-ols found in berries, grapes, and other botanical sources[1].
In metabolomics and nutritional epidemiology, the unambiguous structural identification of sulfated conjugates in biofluids (such as urine and plasma) is essential for understanding host-microbiome co-metabolism and its protective effects against conditions like urinary tract infections and neurodegenerative diseases[2]. This application note provides a comprehensive, self-validating protocol for the isolation, acquisition, and precise ¹H NMR spectral interpretation of 3-HPPA sulfate.
Experimental Workflow & Logical Relationships
The following diagram outlines the logical progression from complex biofluid to unambiguous structural confirmation, emphasizing the necessity of orthogonal 2D NMR validation.
Workflow for the isolation and NMR structural elucidation of 3-HPPA sulfate.
To ensure a self-validating and reproducible system, sample preparation must eliminate matrix interferences that cause baseline distortion or peak overlap.
Protocol 3.1: Biofluid Extraction and Preparation
Solid-Phase Extraction (SPE): Load 1 mL of centrifuged urine or plasma onto a pre-conditioned Oasis HLB SPE cartridge (or equivalent). Wash with 5% methanol in water to remove highly polar endogenous salts, and elute the phenolic fraction with 100% methanol.
Causality: Direct NMR of urine suffers from massive salt-induced chemical shift variations. SPE standardizes the ionic strength, ensuring reproducible chemical shifts.
Lyophilization: Evaporate the methanolic eluate under a gentle nitrogen stream and lyophilize overnight to complete dryness.
Reconstitution: Reconstitute the dried extract in 600 µL of D₂O (99.9% D) containing 0.1 mM TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid) as an internal chemical shift reference (0.00 ppm) and 100 mM phosphate buffer (pH 7.4).
Causality: Buffering is critical. The chemical shifts of the propanoic acid protons and the aromatic protons are highly sensitive to pH variations due to the protonation/deprotonation of the terminal carboxylic acid (pKa ~4.5).
Protocol 3.2: NMR Acquisition Parameters
Hardware: Acquire spectra on a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
Pulse Sequence: Utilize a 1D NOESY pulse sequence with presaturation (noesypr1d) during the relaxation delay and mixing time.
Causality: Even in D₂O, residual HOD (~4.7 ppm) can cause severe baseline rolling. The NOESY-presat sequence suppresses the water signal without distorting the integration of nearby analyte peaks.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 3-(sulfooxy)benzenepropanoic acid is characterized by two distinct regions: the aliphatic propanoic acid chain and the 1,3-disubstituted aromatic ring.
The "Sulfate Shift" Phenomenon (Mechanistic Insight)
A critical diagnostic feature of this molecule is the chemical shift of its aromatic protons compared to its unsulfated precursor (3-hydroxyphenylpropionic acid).
Free Phenol: The free hydroxyl (-OH) group is a strong resonance donor (+M effect), which heavily shields the ortho and para protons, pushing their signals upfield (typically ~6.7–6.8 ppm).
Sulfate Conjugate: When sulfated, the strongly electron-withdrawing nature of the -SO₃H group pulls electron density away from the bridging oxygen. This drastically reduces the oxygen's ability to donate electrons into the aromatic ring. Consequently, the ortho and para protons are de-shielded and shift downfield by approximately +0.3 to +0.5 ppm (appearing at ~7.1–7.2 ppm). Observing this downfield shift is the primary indicator of successful sulfation.
Aliphatic Region Analysis
The propanoic acid chain (-CH₂-CH₂-COOH) forms a classic
(or loosely ) spin system.
H-7 (Benzylic CH₂): Appears as a triplet around 2.90 ppm . It is de-shielded by the adjacent aromatic ring.
H-8 (Alpha to COOH): Appears as a triplet around 2.55 ppm . It is de-shielded by the carbonyl group but to a lesser extent than the benzylic position.
Aromatic Region Analysis
The molecule features a 1,3-disubstituted benzene ring, resulting in four distinct aromatic protons:
H-2 (Isolated Proton): Located between the alkyl chain and the sulfate group. It couples weakly (meta-coupling,
Hz) to H-4 and H-6, appearing as a narrow triplet or broad singlet at ~7.15 ppm .
H-5 (Meta to both substituents): The most de-shielded proton due to the lack of any ortho shielding effects. It couples with H-4 and H-6 (ortho-coupling,
Hz), appearing as a distinct triplet at ~7.35 ppm .
H-4 and H-6: Both appear as doublet-like multiplets (often ddd or dt due to secondary meta-couplings) between 7.12 and 7.18 ppm .
Quantitative Data Summary
The following table summarizes the expected ¹H NMR parameters in buffered D₂O (pH 7.4).
Proton Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (, Hz)
Integration
Assignment Rationale
H-2 (Aromatic)
7.15
t (narrow) / br s
~1.8
1H
Meta-coupling only; between substituents.
H-4 (Aromatic)
7.12
ddd
8.0, 2.0, 1.0
1H
Ortho-coupled to H-5, meta-coupled to H-2/H-6.
H-5 (Aromatic)
7.35
t
7.8
1H
Ortho-coupled to both H-4 and H-6.
H-6 (Aromatic)
7.18
dt
7.6, 1.5
1H
Ortho-coupled to H-5, meta-coupled to H-2.
H-7 (Aliphatic)
2.90
t
7.5
2H
Benzylic CH₂, adjacent to aromatic ring.
H-8 (Aliphatic)
2.55
t
7.5
2H
Alpha CH₂, adjacent to carboxylate group.
Orthogonal Validation via 2D NMR
To ensure the protocol is a self-validating system, 1D assignments must be confirmed using 2D NMR techniques:
¹H-¹H COSY: Will show strong cross-peaks between the H-7 and H-8 aliphatic triplets, and between the aromatic H-5 triplet and the H-4/H-6 multiplets.
¹H-¹³C HSQC: Confirms the substitution pattern by correlating the proton signals to their respective directly attached carbons (e.g., distinguishing the benzylic CH₂ carbon at ~33 ppm from the alpha CH₂ carbon at ~38 ppm).
¹H-¹³C HMBC: Critical for confirming the exact position of the sulfate group. The H-2 and H-4 protons will show long-range ³
correlations to the oxygen-bearing quaternary carbon (C-3) at ~150 ppm.
References
Food intake biomarkers for berries and grapes
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
5-(3′,4′-Dihydroxyphenyl)-γ-valerolactone and its sulphate conjugates, representative circulating metabolites of flavan-3-ols, exhibit anti-adhesive activity against uropathogenic Escherichia coli in bladder epithelial cells
Source: ResearchGate (Molecules)
URL:[Link]
Application Note: A Guide to In Vitro Bioactivity Screening of 3-(Sulfooxy)benzenepropanoic acid
Introduction 3-(Sulfooxy)benzenepropanoic acid is an aryl sulfate, identified as a metabolite of 3-(3-hydroxyphenyl)propanoic acid[1]. Its parent compound is part of a class of phenolic acids that are widespread in natur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-(Sulfooxy)benzenepropanoic acid is an aryl sulfate, identified as a metabolite of 3-(3-hydroxyphenyl)propanoic acid[1]. Its parent compound is part of a class of phenolic acids that are widespread in nature and are known metabolites in humans[2]. The structural characteristics of 3-(Sulfooxy)benzenepropanoic acid, particularly the presence of a benzenepropanoic acid backbone and a sulfooxy moiety, suggest the potential for a range of biological activities. Derivatives of benzenepropanoic acid are investigated for various therapeutic properties, including anti-inflammatory effects[3][4]. Furthermore, sulfonated compounds constitute an important class of drugs with diverse pharmacological activities, including anti-inflammatory and antioxidant properties[5][6].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a tiered series of in vitro assays to systematically evaluate the biological activity of 3-(Sulfooxy)benzenepropanoic acid. The proposed workflow progresses from foundational screening for anti-inflammatory and antioxidant effects to more specific investigations into metabolic regulation. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Preliminary Considerations: Setting the Foundation for Reliable Data
Before embarking on specific bioactivity assays, it is critical to establish the fundamental physicochemical properties of the test compound and its interaction with the chosen biological systems.
Compound Handling and Preparation
Proper handling of 3-(Sulfooxy)benzenepropanoic acid is paramount for experimental success.
Solubility and Stability: The compound is a white to off-white solid[7]. Due to the presence of both a carboxylic acid and a sulfonic acid group, it is expected to have good solubility in aqueous buffers, particularly at neutral or slightly alkaline pH. However, empirical testing is essential. Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, but given the compound's structure, sterile phosphate-buffered saline (PBS) or cell culture medium should be evaluated. The final concentration of the organic solvent (like DMSO) in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts.
Stock Solution Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[7].
Cytotoxicity Assessment: Defining the Therapeutic Window
A compound's biological activity can only be meaningfully interpreted at non-toxic concentrations. Therefore, the first experimental step is to determine the concentration range of 3-(Sulfooxy)benzenepropanoic acid that does not adversely affect cell viability. The MTT or MTS assay is a reliable, colorimetric method for this purpose.
Protocol: MTS Assay for Cell Viability
Cell Seeding: Seed the relevant cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of 3-(Sulfooxy)benzenepropanoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a "no-cell" blank control.
Incubation: Incubate the plate for the longest duration planned for a bioactivity assay (e.g., 24-48 hours).
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed in the vehicle control wells.
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the "no-cell" blank from all other readings.
Calculate the percentage of cell viability relative to the vehicle control:
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Select the highest concentrations that show >90% cell viability for subsequent bioactivity assays.
Tier 1: Foundational Bioactivity Screening
This tier focuses on broad-spectrum screening to identify primary biological effects related to inflammation and oxidative stress, common activities for phenolic and sulfonated compounds.
Assessment of Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases. Macrophages are central players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) provides a robust model for screening anti-inflammatory compounds[8].
Assay 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Scientific Rationale: LPS, a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades that lead to the expression of pro-inflammatory mediators. One such mediator is nitric oxide (NO), produced by the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a hallmark of inflammation. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Caption: Workflow for measuring nitric oxide inhibition.
Protocol: Griess Assay for Nitrite Determination
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 2.5 x 10⁴ cells/well and allow them to adhere overnight.
Treatment: Pre-treat the cells with various non-toxic concentrations of 3-(Sulfooxy)benzenepropanoic acid for 1-2 hours.
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Include a positive control (e.g., a known iNOS inhibitor like L-NAME).
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
Griess Reaction:
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
Assay 2: Anti-inflammatory Cytokine Profiling (TNF-α and IL-6)
Scientific Rationale: To confirm the anti-inflammatory effect and broaden the understanding of the mechanism, it is crucial to measure the levels of key pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are primary cytokines released by macrophages upon LPS stimulation and play a critical role in orchestrating the inflammatory response[8]. A reduction in their secretion would strongly support the anti-inflammatory activity of the test compound.
Sample Collection: Use the same cell culture supernatants collected from the Nitric Oxide Inhibition Assay.
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit.
Data Analysis: Quantify the cytokine concentrations using the standard curve provided in the kit. Express the results as a percentage reduction compared to the LPS-stimulated vehicle control.
Evaluation of Antioxidant Activity
Antioxidant assays are used to screen for the ability of a compound to mitigate oxidative stress[9]. A combination of chemical and cell-based assays provides a more complete picture of antioxidant potential.
Assay 3: DPPH Radical Scavenging Assay
Scientific Rationale: This is a rapid and widely used chemical assay based on the Single Electron Transfer (SET) mechanism[10]. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to a colorless or pale yellow hydrazine, and the color change is proportional to the radical scavenging activity.
Protocol: DPPH Assay
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol.
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 3-(Sulfooxy)benzenepropanoic acid (dissolved in methanol or a suitable solvent). Add 100 µL of the DPPH solution to each well.
Controls: Include a blank (solvent only) and a positive control (e.g., Ascorbic Acid or Trolox).
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
Measurement: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of scavenging activity:
% Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
Determine the IC₅₀ value.
Scientific Rationale: While chemical assays are useful for initial screening, a cell-based assay provides more biologically relevant information by accounting for cell uptake, metabolism, and localization of the compound[11]. The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF. An antioxidant compound will reduce the level of ROS, thereby decreasing the fluorescence intensity.
Protocol: CAA Assay
Cell Culture: Seed a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate and grow to confluence.
Loading with Probe: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour at 37°C.
Treatment: Wash the cells again and treat with various concentrations of 3-(Sulfooxy)benzenepropanoic acid and a positive control (e.g., Quercetin) for 1 hour.
Induction of Oxidative Stress: Add a ROS generator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.
Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the CAA unit for the compound relative to the control.
Tier 2: Mechanistic & Metabolic Investigations
If the Tier 1 assays yield positive results, the next logical step is to investigate more specific, hypothesis-driven mechanisms, particularly those related to metabolic health, which is closely intertwined with inflammation and oxidative stress.
Probing Metabolic Regulatory Effects
Disruptions in cellular metabolism are implicated in a wide range of diseases, including diabetes and obesity[12][13]. Adipocytes (fat cells) are key regulators of systemic energy balance.
Assay 5: Glucose Uptake in 3T3-L1 Adipocytes
Scientific Rationale: The uptake of glucose from the bloodstream into cells like adipocytes and muscle cells is a critical process for maintaining energy homeostasis, primarily regulated by insulin. Enhancing glucose uptake is a key therapeutic strategy for type 2 diabetes. This assay measures the ability of the test compound to stimulate glucose uptake, either on its own or by potentiating the effect of insulin. The use of a fluorescent glucose analog, such as 2-NBDG, allows for direct quantification of uptake by fluorescence microscopy or a plate reader.
Protocol: 2-NBDG Glucose Uptake Assay
Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes over 8-12 days using a standard hormonal cocktail (containing insulin, dexamethasone, and IBMX).
Serum Starvation: On the day of the assay, gently wash the mature adipocytes and incubate them in serum-free medium for 2-3 hours.
Compound Treatment: Treat the cells with non-toxic concentrations of 3-(Sulfooxy)benzenepropanoic acid for a defined period (e.g., 1-24 hours). Include controls: a basal (no treatment), an insulin positive control (100 nM), and a non-specific uptake control (e.g., Cytochalasin B)[14].
Glucose Uptake: Add 100 µM 2-NBDG to each well and incubate for 30-60 minutes at 37°C.
Measurement: Stop the uptake by washing the cells with ice-cold PBS. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).
Data Analysis: Normalize the fluorescence readings to cell number or protein content. Compare the effect of the compound on both basal and insulin-stimulated glucose uptake.
Adipocyte Metabolism: Key Regulatory Points
Caption: Overview of glucose uptake and lipolysis in adipocytes.
Assay 6: Lipolysis in Differentiated 3T3-L1 Adipocytes
Scientific Rationale: Lipolysis is the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol, which are then released into circulation for use as energy[14]. Dysregulated or excessive lipolysis is associated with insulin resistance and metabolic syndrome. This assay determines if the test compound can modulate lipolysis, typically stimulated by agents like isoproterenol (a β-adrenergic agonist).
Protocol: Glycerol Release Assay
Cell Culture: Use mature, differentiated 3T3-L1 adipocytes as described above.
Treatment: Wash the cells and incubate with various concentrations of 3-(Sulfooxy)benzenepropanoic acid in the presence or absence of a lipolytic agent like 10 µM isoproterenol.
Incubation: Incubate for 2-4 hours at 37°C.
Sample Collection: Collect the cell culture medium.
Glycerol Measurement: Measure the glycerol content in the medium using a commercially available colorimetric or fluorometric glycerol assay kit.
Data Analysis: Quantify the amount of glycerol released and calculate the percentage inhibition or stimulation of lipolysis compared to the isoproterenol-treated control.
Data Interpretation and Summary
The results from this tiered assay approach should be compiled to build a comprehensive biological activity profile for 3-(Sulfooxy)benzenepropanoic acid.
A positive result in the NO and cytokine assays suggests anti-inflammatory properties, potentially through the NF-κB pathway. Activity in the DPPH and CAA assays indicates antioxidant potential. Effects on glucose uptake or lipolysis would point towards a role in metabolic regulation. These in vitro findings provide a strong foundation for guiding subsequent mechanistic studies, such as western blots for key signaling proteins, or advancing the compound to more complex in vivo models.
References
Vertex AI Search. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review.
Murr, C., et al. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
Creative BioMart. Metabolism Assays.
BioIVT. Metabolic Disease Assays for Diabetes & Obesity Research.
MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery.
Eze, F. I., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
Pharmaron. in vitro Metabolic Diseases Assays.
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
Pérez-Hernández, J., et al. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC.
Encyclopedia.pub. (2024, August 30). In Vitro Exploration of Antioxidant Activity.
A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.).
Ezung, B., et al. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
Oroian, M., & Escriche, I. (2016, June 9). Recent Applications for in Vitro Antioxidant Activity Assay. Taylor & Francis.
Elizabeth, K. (2009). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. PMC.
Khan, I., et al. (2022). Metabolic Profiling by GC-MS, In Vitro Biological Potential, and In Silico Molecular Docking Studies of Verbena officinalis. PMC.
Festus, C., et al. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
Bodnari, D. V., et al. (2025, September 18). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI.
Ünaldı, N., & Demir, D. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge in Carboxylic Acid Metabolomics
Carboxylic acids (CAs)—encompassing short-chain fatty acids (SCFAs), tricarboxylic acid (TCA) cycle intermediates, and branched-chain amino acid metabolites—are fundamental biomarkers in oncology, microbiome research, and metabolic disease drug development[1]. Despite their biological significance, CAs present severe analytical challenges for conventional reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS)[2].
Due to their high polarity and low molecular weight, native CAs exhibit poor retention on standard C18 columns, often co-eluting in the void volume alongside highly suppressive matrix components[3]. Furthermore, the absence of a chromophore and poor electrospray ionization (ESI) efficiency—caused by inefficient droplet desolvation of highly hydrophilic species—results in inadequate detection limits[2]. Chemical derivatization overcomes these barriers by masking the polar carboxylate moiety, thereby increasing lipophilicity (enhancing chromatographic retention) and introducing readily ionizable functional groups (drastically improving MS sensitivity)[4].
Mechanistic Causality of Carbodiimide-Mediated Amidation
The most robust and widely adopted derivatization strategy for LC-MS/MS is carbodiimide-mediated amidation[2]. This reaction relies on 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the chemically stable hydroxyl group of the carboxylic acid.
The Causality of the Reaction Design:
Activation: EDC reacts with the carboxylate to form a highly reactive, yet unstable, O-acylisourea intermediate[5].
Nucleophilic Attack: A primary amine derivatization agent (e.g., 3-nitrophenylhydrazine) performs a nucleophilic attack on the intermediate, displacing the urea byproduct and forming a stable amide bond[6].
Catalysis: Pyridine is deliberately introduced as a nucleophilic catalyst. It reacts with the O-acylisourea to form a reactive acylpyridinium intermediate, which prevents the formation of inactive N-acylurea dead-end byproducts and accelerates the final amidation[5].
Fig 1. Mechanism of EDC-mediated carboxylic acid amidation.
Selection of the Optimal Derivatization Agent
The choice of derivatization tag dictates the chromatographic behavior and the optimal MS polarity mode. Table 1 summarizes the quantitative and operational differences between leading derivatization agents.
Table 1: Comparison of Carboxylic Acid Derivatization Agents for LC-MS
Derivatization Agent
Target Functional Group
Preferred MS Mode
Key Methodological Advantage
3-NPH (3-Nitrophenylhydrazine)
Carboxyl, Carbonyl
Negative ESI
Ideal for SCFAs/TCA cycle; proceeds in aqueous conditions at mild temperatures (40°C), preventing analyte loss[5].
Aniline / 13C-Aniline
Carboxyl
Positive / Negative
Yields exceptionally narrow chromatographic peaks, providing high resolution for isomeric CAs[6].
4-APEBA
Carboxyl, Aldehyde
Positive ESI
Contains a permanent positive charge (quaternary ammonium), drastically lowering the Limit of Detection (LOD)[3].
DmPA-Br
Carboxyl
Positive ESI
Robust for stable isotope labeling (SILD); requires non-aqueous conditions and high heat (90°C)[4].
Comprehensive Protocol: 3-NPH Derivatization of SCFAs and TCA Intermediates
This protocol utilizes 3-NPH due to its high efficiency in aqueous biological matrices (e.g., feces, plasma, urine) without the need for sample exsiccation, which risks the loss of volatile SCFAs[7].
A Self-Validating Analytical System
A protocol is only as reliable as its internal controls. This workflow functions as a self-validating system through the pre-derivatization addition of Stable Isotope-Labeled (SIL) internal standards (e.g., 13C-labeled carboxylic acids)[6]. By introducing the SIL standard into the raw supernatant prior to the addition of EDC and 3-NPH, any fluctuations in derivatization efficiency, thermal degradation, or downstream matrix suppression during ESI are proportionally mirrored in both the endogenous analyte and the SIL standard. Consequently, the analyte-to-SIL peak area ratio remains mathematically constant, canceling out technical variance and ensuring absolute quantification accuracy.
Reagent Preparation
3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% aqueous acetonitrile.
EDC/Pyridine Solution: 120 mM EDC hydrochloride in 50% aqueous acetonitrile containing 6% (v/v) pyridine[6].
Biological Extraction: Homogenize the biological sample (e.g., 50 mg feces or 50 µL plasma) in cold extraction solvent (50% methanol or ethanol). Centrifuge at 14,350 × g for 15 min at 4°C to precipitate proteins and clear the matrix[7],[6].
Internal Standard Spiking: Transfer 40 µL of the cleared supernatant to an LC vial and add 10 µL of the SIL internal standard mixture. Causality: Immediate SIL integration establishes the baseline ratio before any chemical modification occurs.
Reagent Addition: Add 20 µL of the 200 mM 3-NPH solution, followed immediately by 20 µL of the 120 mM EDC/6% pyridine solution[6].
Thermal Incubation: Vortex the mixture thoroughly for 10 seconds. Incubate in a thermomixer at 40°C for 30 minutes[6]. Causality: 40°C provides sufficient kinetic energy to drive the amidation of sterically hindered CAs (like citrate) to completion, without causing the thermal degradation of thermolabile metabolites (like oxaloacetate) that occurs at higher temperatures[5].
Reaction Quenching: Add 1.4 mL of the Quenching Buffer to the vial[6]. Causality: The acidic pH neutralizes the pyridine catalyst and degrades unreacted EDC, halting the reaction. The high dilution factor prevents MS detector saturation and significantly dilutes matrix suppressors prior to injection.
LC-MS/MS Acquisition: Inject 1–2 µL onto a sub-2-micron C18 UHPLC column. Elute using a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect derivatives using Multiple Reaction Monitoring (MRM) in Negative ESI mode[5],[6].
Fig 2. Step-by-step 3-NPH derivatization workflow for LC-MS/MS.
Data Interpretation & Methodological Caveats
When analyzing the resulting LC-MS/MS data, scientists must account for the stoichiometry of the derivatization. Dicarboxylic acids (e.g., succinate, malate) and tricarboxylic acids (e.g., citrate) will undergo multiple derivatizations. For instance, dicarboxylic acids are primarily derivatized on both carboxylic acid groups[6].
During MRM optimization, the most intense precursor ion for a dicarboxylic acid will typically be the doubly derivatized, singly charged ion[6]. Furthermore, 3-NPH derivatives yield highly predictable fragmentation patterns (e.g., a dominant product ion at m/z 137 representing the cleaved 3-NPH moiety), which vastly simplifies the design of targeted MRM transitions and eliminates the need to infer complex native fragmentation patterns[8].
References
BenchChem. "Application Notes and Protocols for Derivatization of Carboxylic Acids Using Isotopic Standards". 4
Anal Chim Acta / PubMed. "Derivatization of carboxylic groups prior to their LC analysis - A review". 2
Springer / NIH. "Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA".9
Analytical Chemistry / ACS. "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics". 8
Diva-Portal. "Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites". 5
Shimadzu. "Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens".7
Anal Bioanal Chem / PMC. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices". 6
Molecules / Semantic Scholar. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples".1
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Benzenepropanoic acid derivatives (e.g., PPAR agonists, integrin antagonists) represent a privileged scaffold in medicinal chemistry but present distinct pharmacokinetic (PK) challenges. As lipophilic carboxylic acids, these molecules often exhibit high plasma protein binding (>99%), pH-dependent solubility, and a propensity to form reactive acyl-glucuronide metabolites. This guide outlines a specialized workflow for the PK characterization of these analogs, moving beyond standard ADME screening to address class-specific safety and bioanalytical hurdles.
Strategic Workflow Overview
The following workflow illustrates the critical path for de-risking benzenepropanoic acid analogs, prioritizing the identification of reactive metabolites early in the screening cascade.
Figure 1: Integrated PK workflow emphasizing the early detection of reactive acyl-glucuronides, a critical safety step for carboxylic acid drugs.
In Vitro Metabolic Stability & Safety Assessment[1]
The Challenge: Acyl-Glucuronidation
Unlike neutral drugs, benzenepropanoic acids are primary substrates for UDP-glucuronosyltransferases (UGTs). The resulting acyl-glucuronides (AGs) are potentially reactive electrophiles that can covalently bind to plasma proteins, leading to idiosyncratic drug toxicity (IDT) [1].[1]
Critical Deviation from Standard Protocol:
Standard microsomal stability assays often omit the cofactor UDPGA (uridine 5'-diphospho-glucuronic acid). For this chemical class, UDPGA is mandatory alongside NADPH to capture the dominant clearance mechanism.
IV Arm: 1 mg/kg (Bolus via tail vein). Formulation: 5% DMSO / 10% Solutol / 85% Saline.
PO Arm: 5 mg/kg (Oral Gavage). Formulation: 0.5% Methylcellulose (suspension) or PEG400/Water solution.
Sampling: Serial bleeding (tail vein or jugular cannula) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
Data Analysis
Calculate parameters using Non-Compartmental Analysis (NCA):
Clearance (CL): Critical for predicting human dose.
Volume of Distribution (Vss): Indicates tissue penetration.
Bioavailability (%F):
.
Metabolic Pathways Visualization
Understanding the dual clearance pathways is vital for interpreting PK data.
Figure 2: Metabolic divergence. While CYP oxidation usually leads to inactive metabolites, UGT conjugation can generate reactive acyl-glucuronides.
References
Regan, S. et al. (2010). Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide.[5] PubMed. Link
Technical Support Center: Enhancing the Aqueous Solubility of 3-(Sulfooxy)benzenepropanoic acid
Welcome to the technical support guide for 3-(Sulfooxy)benzenepropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3-(Sulfooxy)benzenepropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for challenges related to the aqueous solubility of this compound.
Introduction to 3-(Sulfooxy)benzenepropanoic acid
3-(Sulfooxy)benzenepropanoic acid is an organic compound featuring a benzene ring substituted with both a propanoic acid group and a sulfooxy group.[1] The presence of the sulfonic acid group generally enhances the water solubility of aromatic compounds.[2] However, the overall solubility is also influenced by the hydrophobic benzene ring and the propanoic acid side chain. This guide will explore various methods to improve its dissolution in aqueous solutions, a critical factor for many experimental and formulation protocols.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility of 3-(Sulfooxy)benzenepropanoic acid in a question-and-answer format.
Frequently Asked Questions
Q1: I'm having trouble dissolving 3-(Sulfooxy)benzenepropanoic acid in water. What is the first thing I should try?
A1: The initial and most effective step is typically to adjust the pH of the aqueous solution. 3-(Sulfooxy)benzenepropanoic acid is an acidic compound due to the presence of both a carboxylic acid and a sulfooxy group. By increasing the pH of the solution (making it more alkaline), you can deprotonate these acidic functional groups. The resulting ionized form of the molecule is significantly more polar and, therefore, more soluble in water.[3][4]
For instance, adding a base like sodium hydroxide (NaOH) will convert the carboxylic acid group (-COOH) to its carboxylate salt (-COO⁻) and the sulfooxy group (-OSO₃H) to its sulfate salt (-OSO₃⁻). These ionic forms have much stronger interactions with polar water molecules, leading to a substantial increase in solubility.[3]
Q2: At what pH should I expect to see a significant improvement in solubility?
A2: A significant increase in solubility is generally observed when the pH of the solution is above the pKa of the acidic functional groups. For carboxylic acids, this is typically in the range of 3-5. While the specific pKa for the sulfooxy group on this molecule may not be readily available, sulfonic acids are generally strong acids. Therefore, ensuring the pH is above 5 should be sufficient to deprotonate the carboxylic acid. A pH of 7 or slightly above is a good starting point to ensure both acidic groups are in their ionized, more soluble forms. The solubilities of organic carboxylic acids and their salts have been shown to be pH-dependent.[5]
Q3: Can temperature be used to improve the solubility of 3-(Sulfooxy)benzenepropanoic acid?
A3: Yes, for most solid solutes, increasing the temperature of the solvent will increase solubility.[6][7] This is because the dissolution process for many compounds is endothermic, meaning it absorbs heat from the surroundings.[8] By heating the solution, you provide the energy needed to break the intermolecular forces in the solid solute, allowing it to dissolve more readily. However, it's important to note that some compounds can become less soluble with increasing temperature if their dissolution is an exothermic process.[9][10] For 3-(Sulfooxy)benzenepropanoic acid, a moderate increase in temperature (e.g., to 40-50 °C) while stirring can be an effective method to enhance solubility. Always ensure the compound is stable at the temperatures you are using.
Advanced Troubleshooting
Q4: I have adjusted the pH and tried gentle heating, but I still can't achieve the desired concentration. What are my next options?
A4: If pH adjustment and temperature are insufficient, the use of co-solvents is a widely accepted and effective strategy.[11][12] Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more favorable for dissolving less-polar solutes.[][14]
Q5: What are some suitable co-solvents for 3-(Sulfooxy)benzenepropanoic acid, and how do they work?
A5: Common co-solvents used in pharmaceutical and research settings include:
Ethanol: A polar organic solvent that is miscible with water in all proportions.
Propylene glycol and Polyethylene glycols (PEGs): These are frequently used in drug formulations to increase the solubility of poorly water-soluble compounds.[15]
Dimethyl sulfoxide (DMSO): A powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[16]
These co-solvents work by reducing the overall polarity of the aqueous environment. This less polar medium can more effectively solvate the hydrophobic portions of the 3-(Sulfooxy)benzenepropanoic acid molecule, such as the benzene ring, thereby increasing its overall solubility.
Q6: Are there other solubilizing agents I can use?
A6: Yes, if co-solvents are not suitable for your application, you can explore the use of other solubilizing agents such as surfactants and cyclodextrins.[15][17]
Surfactants: Molecules like Tween® (polysorbates) and sodium lauryl sulfate (SLS) form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of 3-(Sulfooxy)benzenepropanoic acid can be encapsulated within the micelle's core, effectively "dissolving" it in the aqueous medium.[15]
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (in this case, the benzene ring of 3-(Sulfooxy)benzenepropanoic acid) is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.[15][18]
Experimental Protocols
Here are step-by-step methodologies for implementing the solubility enhancement techniques discussed.
Protocol 1: Solubility Enhancement by pH Adjustment
Initial Slurry Preparation: Add the desired amount of 3-(Sulfooxy)benzenepropanoic acid to the required volume of purified water. Stir the mixture at room temperature to form a slurry.
pH Adjustment: While continuously stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
Monitor pH and Dissolution: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the solid material completely dissolves.
Final pH and Volume Adjustment: Record the final pH at which the compound fully dissolves. If necessary, add more purified water to reach the final target volume.
Protocol 2: Using Co-solvents for Improved Solubility
Co-solvent Selection: Choose a suitable co-solvent such as ethanol, propylene glycol, or PEG 400.
Preparation of Co-solvent/Water Mixture: Prepare a stock solution of the co-solvent in water at a specific concentration (e.g., 10%, 20%, or 50% v/v).
Dissolution: Add the 3-(Sulfooxy)benzenepropanoic acid to the co-solvent/water mixture.
Facilitate Dissolution: Stir the solution, and if necessary, gently warm it to aid dissolution. Sonication can also be an effective method to break up solid aggregates and enhance the rate of dissolution.
Observation: Observe the solution for complete dissolution. If the compound does not fully dissolve, you may need to increase the concentration of the co-solvent.
Data Presentation
The following table summarizes the expected trend in solubility of 3-(Sulfooxy)benzenepropanoic acid with different solubilization methods. The exact values will need to be determined experimentally.
Method
Variable
Expected Outcome on Solubility
Rationale
pH Adjustment
Increasing pH (e.g., from 3 to 8)
Significant Increase
Deprotonation of acidic groups leads to the formation of more soluble ionic species.[3]
Temperature
Increasing Temperature (e.g., from 25°C to 50°C)
Moderate to Significant Increase
Provides energy to overcome lattice energy of the solid, assuming an endothermic dissolution.[6]
Co-solvents
Adding Ethanol (e.g., 0% to 30% v/v)
Gradual to Significant Increase
Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[][14]
Solubilizing Agents
Adding Cyclodextrins
Concentration-dependent Increase
Encapsulation of the hydrophobic portion of the molecule in the cyclodextrin cavity.[15]
Visualizing the Effect of pH on Solubility
The following diagram illustrates the relationship between the pH of the solution and the ionization state of 3-(Sulfooxy)benzenepropanoic acid, which directly impacts its solubility.
Caption: Effect of pH on the ionization and solubility of 3-(Sulfooxy)benzenepropanoic acid.
This guide provides a comprehensive overview of strategies to improve the aqueous solubility of 3-(Sulfooxy)benzenepropanoic acid. By systematically applying these principles and protocols, researchers can overcome common solubility challenges and achieve their desired experimental outcomes.
References
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]
Macawber. (2025, December 9). Solubilizing Agent: Significance and symbolism. Available at: [Link]
PharmaEducation. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Available at: [Link]
OpenOChem Learn. EAS-Sulfonation. Available at: [Link]
Chemistry LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions. Available at: [Link]
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. Available at: [Link]
Chemistry LibreTexts. Effects of Temperature and Pressure on Solubility. Available at: [Link]
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]
NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. Available at: [Link]
Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 20(11), 1737-1747. Available at: [Link]
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Available at: [Link]
Using pH adjustment to dissolve acidic compounds for biological assays.
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden compound precipitation, erratic assay readouts, or complete loss of biological acti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden compound precipitation, erratic assay readouts, or complete loss of biological activity when introducing small molecules into in vitro systems.
When working with acidic compounds, poor aqueous solubility is one of the most common failure points in drug discovery and biological assays[1]. Simply dissolving your compound in DMSO and injecting it into an assay buffer is a recipe for micro-precipitation. To ensure scientific integrity, we must move beyond trial-and-error and apply thermodynamic principles to our assay design.
This guide provides a causal, mechanistic approach to using pH adjustment for dissolving acidic compounds, ensuring your experimental protocols are robust, reproducible, and self-validating.
Part 1: The Causality of pH-Driven Solubilization
To troubleshoot solubility, we must first understand the thermodynamic relationship between a compound's ionization state and the aqueous environment. For weakly acidic compounds (HA), the molecule dissociates into a proton (
) and an ionized conjugate base ().
The ionized form (
) is exponentially more water-soluble than the unionized form () due to its ability to participate in ion-dipole interactions with water[2]. The degree of ionization is strictly governed by the Henderson-Hasselbalch equation :
By purposefully adjusting the pH of your assay buffer above the compound's
, you force the equilibrium toward the highly soluble ionized state[3]. However, biological assays have strict physiological pH limits (typically pH 6.8 to 7.4)[4]. The art of assay design lies in maximizing ionization without denaturing your target proteins or killing your cell cultures.
Caption: Mechanistic pathway of pH-driven solubilization for weak acids.
Part 2: Troubleshooting FAQs
Q1: My acidic compound (pKa 4.5) is dissolved in 100% DMSO at 10 mM. When I dilute it 1:100 into my pH 7.4 assay buffer, it instantly crashes out. Why?The Causality: You are experiencing a phenomenon known as "solvent shift precipitation" combined with localized buffer depletion. Even though the bulk buffer is at pH 7.4 (which is theoretically
and should support solubility), the localized micro-environment where the DMSO droplet meets the water experiences a sudden spike in compound concentration. If your assay buffer has a weak buffering capacity, the sudden influx of the acidic compound locally drops the pH, shifting the compound back to its insoluble unionized form ()[4].
The Fix: Increase the buffer capacity of your assay medium (e.g., use 50 mM HEPES instead of 10 mM)[3]. Additionally, perform a serial dilution rather than a direct 1:100 spike, and ensure the final DMSO concentration remains below 1%[5].
Q2: How do I calculate the exact pH required to achieve my target assay concentration?The Causality: You must calculate the required ratio of ionized to unionized drug. The intrinsic solubility (
) of the unionized form is usually a fixed, very low number. Total solubility () is the sum of and the ionized concentration.
The Fix: Use the rule of thumb derived from the Henderson-Hasselbalch equation: To achieve a 10-fold increase in solubility over the intrinsic solubility, the buffer pH must be 1 unit above the [2]. To achieve a 100-fold increase, it must be 2 units above. See the data table below for precise multipliers.
Q3: Is it better to adjust the pH of my DMSO stock solution or the aqueous assay buffer?The Causality: Never attempt to measure or adjust the "pH" of 100% DMSO. pH is strictly an aqueous thermodynamic property (the negative log of hydronium ion activity in water). Adding acids or bases to pure DMSO can lead to compound degradation and unpredictable localized precipitation upon aqueous dilution.
The Fix: Always adjust the pH of the aqueous buffer prior to compound addition. If you need maximum solubility instantly upon contact, you can utilize in situ salt formation by adding a stoichiometric equivalent of a mild base (like NaOH) to the aqueous buffer, ensuring the acidic compound immediately converts to a highly soluble sodium salt upon dilution[1].
Part 3: Quantitative Data Presentation
To predict whether your acidic compound will remain in solution during your biological assay, reference the following theoretical solubility multipliers based on the pH-to-pKa differential.
A protocol is only as good as its ability to prove it worked. The following step-by-step methodology ensures your acidic compound is fully dissolved and validates the final concentration before you dose your biological targets.
Protocol: pH-Optimized Dissolution and Verification Workflow
Buffer Preparation & Capacity Check: Prepare your biological assay buffer (e.g., PBS or HEPES). Adjust the pH to the maximum physiologically tolerated limit for your specific cell line or enzyme (typically pH 7.4 to 7.8)[3]. Ensure the buffer concentration is at least 25-50 mM to resist the acidic shift upon compound addition.
Intermediate Dilution (Solvent Transition): Do not dilute directly from 100% DMSO to the final assay concentration. Create an intermediate stock by diluting the 100% DMSO stock 1:10 into the pH-adjusted buffer dropwise while vigorously vortexing.
Visual & Nephelometric Inspection: Incubate the intermediate solution at assay temperature (e.g., 37°C) for 15 minutes. Inspect for turbidity. For strict validation, measure light scattering using a nephelometer.
Final Assay Dilution: Dilute the intermediate stock into the final assay matrix, ensuring the final DMSO concentration is
The Self-Validation Step (Thermodynamic Confirmation): To guarantee that no invisible micro-precipitation has occurred, centrifuge an aliquot of your final assay solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and quantify the compound concentration using HPLC-UV[6]. If the quantified concentration matches your nominal target concentration, your solubilization protocol is validated.
Caption: Diagnostic workflow and self-validation loop for resolving solubility failures.
References
Research Journal of Pharmacy and Technology. "Technologies to Counter Poor Solubility Issues: A Review." RJPT, [Link]
Taylor & Francis. "Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity." Expert Opinion on Drug Metabolism & Toxicology, [Link]
Ascendia Pharma. "Top Considerations When Developing Formulations for Injectable Solutions." Ascendia CDMO, [Link]
Assessing the stability and degradation of 3-(Sulfooxy)benzenepropanoic acid in solution.
Welcome to the technical support center for 3-(Sulfooxy)benzenepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-(Sulfooxy)benzenepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find scientifically grounded troubleshooting protocols and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to 3-(Sulfooxy)benzenepropanoic acid Stability
3-(Sulfooxy)benzenepropanoic acid is an aryl sulfate derivative. The primary points of instability in this molecule are the sulfate ester linkage, which is susceptible to hydrolysis, and the benzenepropanoic acid backbone, which can be subject to oxidation or other modifications under stress conditions. Understanding these liabilities is crucial for developing stable formulations and accurate analytical methods.
Forced degradation studies are a cornerstone of this process, providing a predictable map of a compound's vulnerabilities.[1][2] These studies intentionally stress the molecule under more severe conditions than it would typically encounter to accelerate degradation and identify potential degradation products.[3] This is essential for developing stability-indicating analytical methods that can accurately separate the active compound from any impurities or degradants that may form over time.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-(Sulfooxy)benzenepropanoic acid in aqueous solution?
A1: The most probable degradation pathway is the hydrolysis of the sulfate ester bond (a sulfooxy group). This reaction cleaves the ester to yield 3-(Hydroxy)benzenepropanoic acid and a sulfate ion. This hydrolysis can be significantly accelerated by acidic or basic conditions.[5][6] At neutral pH, the hydrolysis rate is generally slow but can be influenced by temperature and the presence of certain buffer species.[5][7]
Q2: What are the recommended storage conditions for a stock solution of 3-(Sulfooxy)benzenepropanoic acid?
A2: To minimize degradation, stock solutions should be prepared in a neutral, buffered solvent (e.g., phosphate-buffered saline, pH 7.4) or an organic solvent like DMSO, if solubility permits. For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to prevent repeated freeze-thaw cycles, which can introduce their own stability issues. The Certificate of Analysis for similar compounds often recommends storage at -20°C for powders and for solutions in solvent for up to a month.[8]
Q3: My HPLC analysis shows a new peak appearing over time. How can I identify if it's a degradant?
A3: First, ensure the new peak is not an artifact from the solvent, buffer, or sample matrix by running appropriate blanks. To confirm it is a degradant, you should perform a forced degradation study. Exposing your solution to mild stress conditions (e.g., gentle heating at 40-50°C or slight pH shifts) should cause the new peak to grow while the parent peak for 3-(Sulfooxy)benzenepropanoic acid decreases. For structural confirmation, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for identifying the mass of the new compound and its fragments, which can help elucidate its structure.[1][9]
Q4: Can I use buffers other than phosphate for my experiments?
A4: Yes, but with caution. Some buffer components can actively participate in the degradation of the compound. For instance, certain nucleophilic buffer species might catalyze the hydrolysis of the sulfate ester.[5] It is advisable to test the stability of 3-(Sulfooxy)benzenepropanoic acid in your chosen buffer system as part of your initial experimental setup. Buffers like citrate or acetate may be suitable alternatives, but their compatibility should be confirmed.
Q5: Besides hydrolysis, are there other degradation pathways I should be concerned about?
A5: While hydrolysis is primary, other pathways should be considered, especially for comprehensive stability studies.[10] These include:
Oxidation: The aromatic ring and the benzylic position of the propanoic acid chain could be susceptible to oxidation. This can be tested by adding a small amount of an oxidizing agent like hydrogen peroxide (H₂O₂).[3]
Photodegradation: Aromatic compounds can be sensitive to light.[1] Exposing the solution to controlled UV or fluorescent light, as specified in ICH guidelines, will determine its photostability.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
You observe a significant decrease in the concentration of 3-(Sulfooxy)benzenepropanoic acid shortly after preparing your solution, even at neutral pH.
Potential Cause
Scientific Rationale
Troubleshooting Steps
Incorrect pH of Solution
The sulfate ester is highly labile under acidic or basic conditions, leading to rapid hydrolysis.[7][11] Even slight deviations from a neutral pH can accelerate this process.
1. Verify pH: Use a calibrated pH meter to check the final pH of your solution. Do not rely on theoretical calculations. 2. Use a Buffer: Prepare your solution in a well-buffered system (e.g., 50 mM phosphate buffer, pH 7.0-7.4) to resist pH shifts.
Contaminated Glassware or Reagents
Residual acidic or basic contaminants on glassware or impurities in solvents can alter the local pH and catalyze degradation.
1. Use High-Purity Reagents: Ensure all solvents and salts are of analytical or HPLC grade. 2. Proper Glassware Cleaning: Use a rigorous cleaning protocol for all glassware, including a final rinse with high-purity water.
Enzymatic Degradation (Biological Samples)
If working with cell lysates or serum, endogenous arylsulfatase enzymes may be present, which efficiently catalyze the hydrolysis of the sulfate ester.[12][13]
1. Heat Inactivation: If compatible with your experimental goals, heat the biological matrix (e.g., 56°C for 30 min) to denature enzymes before adding the compound. 2. Use Enzyme Inhibitors: Add a broad-spectrum sulfatase inhibitor if available and compatible with your assay.
Issue 2: Poor Mass Balance in Stability Studies
In your forced degradation study, the decrease in the parent compound peak area does not correspond to the increase in the areas of known degradant peaks.
Potential Cause
Scientific Rationale
Troubleshooting Steps
Formation of Non-UV-Active Degradants
The degradation process may produce compounds that do not have a chromophore and are therefore "invisible" to a UV detector.
1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector. 2. LC-MS Analysis: Use mass spectrometry to search for masses corresponding to potential non-UV-active structures.
Precipitation of Compound or Degradants
The parent compound or a degradant may be poorly soluble in the stressed solution, causing it to precipitate out and be removed during sample filtration.
1. Visual Inspection: Carefully inspect your samples for any cloudiness or precipitate before analysis. 2. Solubility Assessment: Determine the solubility of the parent compound in the stress condition matrix. Consider using a co-solvent if necessary.[14][15]
Adsorption to Container Surfaces
Highly charged or hydrophobic molecules can adsorb to the walls of plastic or glass containers, especially at low concentrations.[16]
1. Use Low-Adsorption Vials: Test different types of vials (e.g., polypropylene vs. silanized glass) to see if recovery improves. 2. Include a Surfactant: In some cases, adding a tiny amount of a non-ionic surfactant (e.g., 0.01% Tween-20) can prevent surface adsorption.
Formation of Volatile Degradants
Degradation may lead to volatile products that are lost from the solution.
This is less likely for this specific structure but can be investigated using headspace gas chromatography (GC) if other causes are ruled out.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation pathways and develop a stability-indicating method, based on ICH guidelines.[3][4]
1. Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of 3-(Sulfooxy)benzenepropanoic acid in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
For each condition, dilute the stock solution to a final concentration of 100 µg/mL.
Acid Hydrolysis: Add 1M HCl to the sample solution to a final concentration of 0.1M HCl. Incubate at 60°C.
Base Hydrolysis: Add 1M NaOH to the sample solution to a final concentration of 0.1M NaOH. Incubate at 60°C.
Oxidative Degradation: Add 30% H₂O₂ to the sample solution to a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation: Incubate the sample solution (in 50:50 acetonitrile:water) at 80°C in a controlled oven.
Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Time Points & Analysis:
Sample each condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
Analyze all samples by a suitable HPLC-UV method. Aim for 5-20% degradation of the parent compound.[3]
4. Data Interpretation:
Monitor for the appearance of new peaks and the decrease of the parent peak.
Calculate mass balance to ensure all degradants are accounted for.[1]
Pool the stressed samples to create a comprehensive mixture of degradants for analytical method development.
Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway of 3-(Sulfooxy)benzenepropanoic acid
Caption: Likely degradation pathways for the molecule.
References
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR, 7(7). Retrieved from [Link]
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
Patel, Y. P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 14-20.
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Wolfenden, R., & Yuan, Y. (2007). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. PNAS, 104(3), 773-776. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Hydrolysis. In Biocatalysis in Organic Synthesis: The Retrosynthesis Approach. Retrieved from [Link]
Lassila, J. K., et al. (2012). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 77(9), 4264–4275. Retrieved from [Link]
Deng, S., et al. (2017). Enzymatic Hydrolysis of an Organic Sulfur Compound. Journal of Environmental Protection, 8, 117-126. Retrieved from [Link]
Grokipedia. (n.d.). Arylsulfatase. Retrieved from [Link]
ResearchGate. (2025, August 9). The hydrolysis of C-12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Retrieved from [Link]
Dierks, T., et al. (2021). Decoding the consecutive lysosomal degradation of 3-O-sulfate containing heparan sulfate by Arylsulfatase G (ARSG). Biochemical Journal, 478(17), 3271–3292. Retrieved from [Link]
Duffel, M. W., Binder, T. P., & Rao, S. I. (1989). Assay of purified aryl sulfotransferase suitable for reactions yielding unstable sulfuric acid esters. Analytical Biochemistry, 183(2), 320-324. Retrieved from [Link]
Taylor & Francis. (n.d.). Arylsulfatase – Knowledge and References. Retrieved from [Link]
Křen, V., et al. (n.d.). Aryl-sulfotransferases and their application in sulfated metabolite preparation. Institute of Microbiology of the Czech Academy of Sciences. Retrieved from [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
Morris, R., & Williams, P. (2021). Analytical methods for quantitating sulfate in plasma and serum. Journal of Inherited Metabolic Disease, 44(4), 836–844. Retrieved from [Link]
Vallejo, D. D., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, 41(1), 22-26. Retrieved from [Link]
Mukati, S., et al. (2024). CHEMICAL STABILITY OF DRUGS. IIP Series.
Moore, D. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. Retrieved from [Link]
Al-Aani, H. (n.d.). "Drug Stability and factors that affect on the drug stability" Review. Retrieved from [Link]
Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]
ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development.
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2639. Retrieved from [Link]
Matiichuk, V. V., & Tischenko, N. I. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Retrieved from [Link]
Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(3). Retrieved from [Link]
A guide to troubleshooting failed synthesis reactions of propanoic acid derivatives.
Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of propanoic acid esters, amides, and anhydrides in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: General Troubleshooting & Reaction Monitoring
This section covers overarching issues applicable to the synthesis of most propanoic acid derivatives, from reaction setup to product analysis.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a very low yield. What are the first things I should check?
A1: Low yield is a common issue that can often be traced back to fundamental reaction parameters. Before investigating more complex causes, start with a systematic review of the following:
Reagent Purity: Ensure the propanoic acid, alcohols, amines, and any solvents are of appropriate purity and are anhydrous where necessary. Water is a common culprit, as it can hydrolyze products or intermediates.[1]
Stoichiometry: Double-check the molar ratios of your reactants. Many of these reactions are equilibrium-limited, and using an excess of one reactant (often the cheaper or more easily removed one) can drive the reaction towards the product.[1][2] For instance, in esterification, a large excess of the alcohol is frequently used.[1]
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction over time to determine the optimal duration. Temperature is also critical; higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition.[3]
Catalyst Activity: Ensure your catalyst is active and used in the correct amount. Homogeneous catalysts like sulfuric acid can be very effective, but heterogeneous catalysts may require activation or may have a limited shelf life.[3]
Q2: How can I effectively monitor the progress of my reaction to know when it's complete?
A2: Real-time or periodic monitoring is crucial for optimizing reaction time and preventing unnecessary heating that could lead to side products. The best method depends on the specific properties of your reactants and products.
Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative analysis. Spot the reaction mixture alongside your starting materials on a TLC plate to visualize the consumption of reactants and the formation of the product.
Gas Chromatography (GC): Excellent for volatile compounds like many simple propanoate esters.[4] A small aliquot of the reaction mixture can be analyzed to quantify the relative amounts of starting material and product. A Flame Ionization Detector (FID) is highly sensitive to organic compounds, providing excellent quantitative data.[4]
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive derivatives.[4] It can be used to separate and quantify the components of the reaction mixture. A C18 reverse-phase column is often a good starting point for many propanoic acid derivatives.[5][6]
Below is a comparative summary of these common analytical techniques.
Technique
Best For
Advantages
Common Issues & Troubleshooting
TLC
Quick qualitative checks
Fast, inexpensive, requires minimal sample
Poor separation (change solvent system), streaking (sample too concentrated)
The Fischer esterification is a classic, reversible reaction. Most issues stem from not effectively managing the reaction equilibrium.
Fischer Esterification Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields in Fischer esterification reactions.
Frequently Asked Questions (FAQs)
Q3: My esterification reaction stalls at ~70% completion, even after prolonged heating. How can I drive it to completion?
A3: This is a classic sign of reaching equilibrium. The esterification of a carboxylic acid with an alcohol produces an ester and water.[3] This reaction is reversible, and the presence of water as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[1] To overcome this, you must shift the equilibrium to the product side using Le Châtelier's principle.
Water Removal: The most effective strategy is to remove water as it is formed.[1]
Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (like toluene or hexane), a Dean-Stark trap is ideal for continuous water removal.
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction flask can effectively sequester the water byproduct.[1]
Use of Excess Reactant: As mentioned in A1, using a large excess of the alcohol (e.g., 5- to 10-fold) will drive the equilibrium towards the ester product.[1][2] This is particularly practical when the alcohol is inexpensive and has a low boiling point, making it easy to remove after the reaction.
Q4: I'm reacting propanoic acid with 2-propanol and getting a very low yield compared to when I use 1-propanol. Why is this happening?
A4: The issue here is steric hindrance. The rate-determining step in acid-catalyzed esterification is the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[3] The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary.[1] 2-propanol is a secondary alcohol, which is more sterically bulky around the hydroxyl group than the primary alcohol 1-propanol. This bulkiness hinders its ability to attack the carbonyl carbon, leading to a slower reaction rate and lower yield under identical conditions.[3] To improve the yield with secondary alcohols, you may need to increase the reaction temperature, use a higher concentration of the acid catalyst, or significantly extend the reaction time.
Q5: After adding my sulfuric acid catalyst, the reaction mixture turned dark brown/black, and I've isolated an unexpected alkene. What went wrong?
A5: You are likely observing a side reaction caused by an excess of the acid catalyst. While sulfuric acid is an effective catalyst for esterification, it is also a strong dehydrating agent.[2] At elevated temperatures, an excessive amount of H₂SO₄ can catalyze the dehydration of the alcohol to form an alkene, which can then polymerize to create the dark-colored impurities.[1][2] It is crucial to optimize the amount of catalyst; often, a small catalytic amount is sufficient. Studies have shown that increasing the catalyst-to-acid molar ratio beyond a certain point provides only a marginal increase in ester yield while promoting side reactions.[2]
Protocol: Water Removal with a Dean-Stark Apparatus
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.
Reagents: Charge the flask with propanoic acid, the alcohol (e.g., 1-butanol), a solvent that forms a water azeotrope (e.g., toluene), and the acid catalyst (e.g., p-toluenesulfonic acid).
Heating: Heat the mixture to reflux. The toluene-water azeotrope will vaporize and then condense in the condenser.
Separation: As the condensate drips into the Dean-Stark trap, the denser water will separate and collect at the bottom, while the less dense toluene will overflow and return to the reaction flask.
Monitoring: The reaction is complete when water no longer collects in the trap.
Section 3: Troubleshooting Amide Synthesis
Directly reacting a carboxylic acid and an amine is often problematic due to a competing acid-base reaction.
Frequently Asked Questions (FAQs)
Q6: I mixed propanoic acid with propylamine and heated the mixture, but I only isolated the propylammonium propanoate salt. Why didn't an amide form?
A6: This is a common and expected outcome. Amines are basic and carboxylic acids are acidic. When mixed, they undergo a rapid and favorable acid-base reaction to form an ammonium carboxylate salt.[7] This reaction "kills" the nucleophilicity of the amine, preventing it from attacking the carbonyl carbon.[7] While it is possible to dehydrate this salt to form the amide, it requires very high temperatures (often >150-200 °C), which can degrade many complex molecules.[7]
Q7: How can I successfully form a propanamide from propanoic acid and an amine at a moderate temperature?
A7: To avoid the acid-base reaction, you must first "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group.
Use a Coupling Agent: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are designed for this purpose. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is readily attacked by the amine to form the amide, and the reaction can proceed at room temperature with good yields.[7] The byproducts (dicyclohexylurea for DCC, a water-soluble urea for EDC) are easily removed.
Convert to an Acyl Chloride or Anhydride: A more traditional two-step approach is to first convert the propanoic acid into a more reactive derivative.
Propionyl Chloride: React propanoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[8]
Propanoic Anhydride: This can be prepared by dehydrating propanoic acid.[9]
These activated derivatives will then react readily and often violently with an amine to produce the desired amide.[10]
Amide Synthesis Pathway Decision
Caption: Decision tree for selecting an appropriate amide synthesis strategy from propanoic acid.
Section 4: Troubleshooting Anhydride Synthesis
Propanoic anhydride is a useful acylating agent. Its synthesis typically involves the dehydration of two molecules of propanoic acid.
Frequently Asked Questions (FAQs)
Q8: I'm trying to synthesize propanoic anhydride by heating propanoic acid with a strong dehydrating agent, but the yield is poor and the product is difficult to purify.
A8: The direct dehydration of carboxylic acids to anhydrides can be challenging and often requires specific reagents for good yields.
Inefficient Dehydration: Simply heating with a desiccant may not be sufficient. A common and effective laboratory method is to react dry propanoic acid with oxalyl chloride.[11] This reaction proceeds at a gentle reflux and produces the anhydride with gaseous byproducts (HCl, CO, CO₂), which simplifies purification. The reported yield for this method is around 51%.[11]
Alternative Routes: Another established route is the dry distillation of a mixture of dry calcium propionate and propionyl chloride.[9] While this requires the preparation of the salt and acyl chloride, it can be an effective method. The Reppe carbonylation of ethylene with propionic acid is an industrial method but is less common in a laboratory setting.[9]
Q9: My propanoic anhydride product hydrolyzes back to propanoic acid during storage. How can I prevent this?
A9: Propanoic anhydride is sensitive to moisture and will readily hydrolyze back to propanoic acid upon contact with water.[9]
Strict Anhydrous Conditions: All workup and storage must be performed under strictly anhydrous conditions. Use oven-dried glassware, handle under an inert atmosphere (e.g., nitrogen or argon) if possible, and use anhydrous solvents for any purification steps.
Proper Storage: Store the purified anhydride in a tightly sealed container, preferably with a desiccant like Drierite in a secondary container or desiccator. The container should have a good quality cap with a liner that is inert to the anhydride.
References
Hasan, U., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management.
Lucher, S. R., et al. (2021). Kinetic and Mechanistic Analysis of the Hydrodeoxygenation of Propanoic Acid on Pt/SiO₂. ACS Catalysis.
Hasan, U., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate.
Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis.
Patsnap. (2025). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Patsnap Eureka.
Google Patents. (1998). Process for producing propionic acid derivatives.
Methods for the purification of 3-(Sulfooxy)benzenepropanoic acid post-synthesis.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 3-(Sulfooxy)benzenepropanoic acid (also known as the 3-O-sulfate of 3-(3-hydroxyphen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 3-(Sulfooxy)benzenepropanoic acid (also known as the 3-O-sulfate of 3-(3-hydroxyphenyl)propanoic acid). This compound is a critical phase II metabolite of dietary polyphenols. While its chemical synthesis—typically via a sulfur trioxide-pyridine complex (
)—is relatively straightforward, the post-synthesis purification is notoriously difficult due to the molecule's extreme polarity and the high acid-lability of the phenolic sulfate ester[1].
This troubleshooting guide is designed to address the specific failure points in the purification workflow, explaining the mechanistic causality behind these issues and providing field-proven, self-validating protocols to ensure high-yield recovery.
Fig 1. Step-by-step purification workflow for sulfated phenolic acids.
FAQ 1: Reaction Quenching & Desalting
Q: My crude reaction mixture yields no product or terrible peak shape when directly injected into the HPLC. What should I do?
The Causality: Direct injection of the crude sulfation mixture introduces massive amounts of pyridine and inorganic sulfate salts onto your column. These salts disrupt the ion-pairing dynamics of the stationary phase, leading to peak splitting, retention loss, and system overpressure. Because the sulfate group is highly polar, you must remove inorganic competitors and ensure the molecule is in a stable salt form before chromatography.
The Solution: Perform an alkaline quench followed by Solid Phase Extraction (SPE). Quenching with cold sodium bicarbonate (
) neutralizes excess and converts your product into a stable sodium salt, preventing premature hydrolysis.
Step-by-Step SPE Methodology:
Quench: Add the crude reaction mixture dropwise to a 10-fold volume of ice-cold 0.5 M
. Stir for 15 minutes. Verify the pH is between 7.5 and 8.0.
Condition: Pass 5 column volumes (CV) of Methanol, followed by 5 CV of LC-MS grade
through an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.
Load: Apply the quenched reaction mixture to the cartridge at a flow rate of 1 mL/min.
Wash: Pass 5 CV of
to elute pyridine and inorganic salts.
Elute: Pass 3 CV of 100% Methanol to elute the 3-(Sulfooxy)benzenepropanoic acid sodium salt.
Table 1: Quantitative SPE Profile for Sulfated Phenolic Acids
Q: My product peak looks great on the UV trace during preparative HPLC, but MS analysis of the dried fraction shows only the desulfated parent phenol (3-(3-hydroxyphenyl)propanoic acid). What happened?
The Causality: You are experiencing acid-catalyzed hydrolysis during the solvent evaporation step. This is the single most common pitfall when purifying sulfated metabolites[2]. Standard HPLC methods rely on 0.1% Trifluoroacetic acid (TFA) or Formic acid to improve peak shape. While the compound may survive the brief transit through the column, the problem occurs during fraction drying. As the water and organic solvent evaporate, the concentration of the acid increases, drastically dropping the pH. Protonation of the sulfate oxygen turns it into an excellent leaving group, cleaving the ester bond and reverting your product to the parent phenol[1].
Fig 2. Impact of HPLC mobile phase pH on the stability of the sulfate ester.
The Solution: You must abandon acidic modifiers. Switch to a volatile, near-neutral buffer.
Protocol: pH-Stable Preparative HPLC Method
Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm) designed for high aqueous retention.
Mobile Phase A: 10 mM Ammonium Acetate in
, adjusted to pH 6.8 with dilute ammonia. (Self-validating check: Test the pH of the mobile phase before every run; variations >0.2 pH units will shift retention times).
Mobile Phase B: 100% Acetonitrile.
Gradient:
0-5 min: 2% B (Isocratic hold to separate residual polar impurities)
5-25 min: 2% to 40% B (Linear gradient)
25-30 min: 40% to 95% B (Column wash)
Collection: Collect fractions based on UV absorbance at 280 nm. The product will elute as a stable ammonium salt.
FAQ 3: Solvent Removal & Final Isolation
Q: Can I use a rotary evaporator to dry my HPLC fractions?
The Causality: Applying heat (even as low as 40°C) to aqueous solutions of sulfated phenolic acids accelerates thermal degradation. The kinetic energy provided by the water bath in a rotary evaporator is often enough to overcome the activation energy required for the hydrolysis of the sulfate ester, especially if trace amounts of silica dissolved from the column slightly lower the pH of the fraction.
The Solution: Lyophilization (freeze-drying) is the only reliable method for isolating the final powder.
Transfer the collected HPLC fractions (containing Ammonium Acetate buffer) into pre-weighed amber glass vials (the compound can be light-sensitive over prolonged periods).
Flash-freeze the vials using liquid nitrogen or a dry ice/acetone bath.
Lyophilize at -50°C under high vacuum (<0.1 mbar) for 48-72 hours. Because ammonium acetate is volatile, it will sublimate completely alongside the water and acetonitrile, leaving behind the pure 3-(Sulfooxy)benzenepropanoic acid as a stable, fluffy white powder.
References
Straßmann, S., Passon, M., & Schieber, A. (2021). Chemical Hemisynthesis of Sulfated Cyanidin-3-O-Glucoside and Cyanidin Metabolites. Molecules, 26(8), 2146.[Link]
Mohammed, H. A., Ragab, E. A., Dutta, A., et al. (2025). Sulfated flavonoids: An updated and comprehensive review of their chemistry and bioactivities. Phytochemistry Reviews.[Link]
Technical Support Center: Optimizing HPLC Separation of Benzenepropanoic Acid Isomers
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of benzenepropanoic acid isomers. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of benzenepropanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of separating these structurally similar compounds. Here, you will find a combination of frequently asked questions for quick guidance and detailed troubleshooting protocols to resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating benzenepropanoic acid isomers by HPLC?
A1: The main difficulties arise from the isomers' similar physicochemical properties. Positional isomers (e.g., 2-, 3-, and 4-substituted benzenepropanoic acid) have very similar polarities and molecular weights, making them difficult to resolve on standard reversed-phase columns. For chiral isomers (enantiomers), such as in the case of profens like ibuprofen, the challenge is their identical chemical and physical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[1]
Q2: What is the recommended starting point for column selection?
A2: For positional isomers, a high-resolution C18 or a Phenyl-Hexyl column is a good starting point.[2][3] Phenyl-based columns can offer alternative selectivity for aromatic compounds. For enantiomeric separations, a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives, is the industry standard and has proven effective for profens.[4][5][6]
Q3: How critical is mobile phase pH in these separations?
A3: Mobile phase pH is arguably the most critical parameter for separating acidic compounds like benzenepropanoic acid isomers.[7][8][9][10] Small changes in pH can dramatically alter the ionization state of the carboxylic acid group, which in turn significantly impacts retention time and selectivity on a reversed-phase column.[8][9][10] For reproducible results, the mobile phase pH must be tightly controlled with an appropriate buffer system.
Q4: Can I separate both positional and chiral isomers in a single run?
A4: While challenging, it is possible. This typically requires a multi-column setup, often referred to as tandem columns, where an achiral column (like a C18 or Phenyl) is coupled with a chiral column.[5][6][11] This allows for the initial separation of positional isomers on the achiral column, followed by the resolution of enantiomers on the chiral column.[5][6]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during method development and routine analysis.
Issue 1: Poor Resolution Between Positional Isomers
Symptoms:
Co-eluting or partially overlapping peaks for positional isomers.
Inability to achieve baseline separation.
Causality & Troubleshooting Workflow:
dot
graph TD {
A[Start: Poor Resolution of Positional Isomers] --> B{Is the column appropriate?};
B -- "No" --> C[Switch to a high-resolution C18, PFP, or Phenyl-Hexyl column];
B -- "Yes" --> D{Is the mobile phase pH optimized?};
C --> D;
D -- "No" --> E[Adjust pH to suppress ionization (pH 2.5-3.5)];
D -- "Yes" --> F{Is the organic modifier optimal?};
E --> F;
F -- "No" --> G[Evaluate Acetonitrile vs. Methanol];
F -- "Yes" --> H{Consider Ion-Pair Chromatography};
G --> H;
H -- "No" --> I[Re-evaluate entire method];
H -- "Yes" --> J[Add a suitable ion-pair reagent e.g., Tetrabutylammonium];
J --> K[End: Resolution Improved];
I --> K;
}
Caption: Troubleshooting workflow for poor resolution of positional isomers.
Step-by-Step Protocol:
Verify Column Choice: For positional isomers of benzenepropanoic acid, standard C18 columns may not provide sufficient selectivity. A pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity for positional isomers due to unique electronic interactions.[2]
Optimize Mobile Phase pH: Benzenepropanoic acids are acidic. To maximize retention and improve peak shape in reversed-phase chromatography, you must suppress the ionization of the carboxylic acid group.
Action: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the analytes (typically around 4-5).[12] A pH of 2.5-3.5 is a good starting point.
Protocol: Use a buffer such as 20 mM potassium dihydrogen phosphate adjusted to the target pH with phosphoric acid.[13]
Evaluate Organic Modifier: The choice between acetonitrile (ACN) and methanol can significantly alter selectivity.
Action: Perform runs with identical gradients but substitute ACN with methanol and vice versa. Methanol can offer different selectivity for aromatic compounds due to its hydrogen-bonding capabilities.
Consider Ion-Pair Chromatography (IPC): If resolution is still insufficient, IPC can be a powerful tool.
Mechanism: An ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium phosphate), is added to the mobile phase.[14][15] This reagent forms a neutral ion-pair with the ionized acidic analyte, increasing its hydrophobicity and retention on a reversed-phase column.[14][16]
Protocol: Introduce 5 mM tetrabutylammonium phosphate into the mobile phase, ensuring the pH is adjusted to a neutral range (e.g., pH 7.5) to promote ionization of the benzenepropanoic acid.[14][15]
Issue 2: Poor or No Separation of Enantiomers
Symptoms:
A single, sharp peak for a known racemic mixture.
Broad, partially resolved peaks for enantiomers.
Causality & Troubleshooting Workflow:
dot
graph TD {
A[Start: No Enantiomeric Separation] --> B{Are you using a Chiral Stationary Phase (CSP)?};
B -- "No" --> C[A CSP is REQUIRED. Select a polysaccharide-based column.];
B -- "Yes" --> D{Is the mobile phase appropriate for the CSP?};
C --> D;
D -- "No" --> E[Consult CSP manufacturer's guide. Test recommended mobile phases (Normal vs. Reversed-Phase).];
D -- "Yes" --> F{Is the mobile phase pH optimized (for reversed-phase)?};
E --> F;
F -- "No" --> G[Adjust pH to control analyte ionization. pH can significantly impact enantioselectivity.];
F -- "Yes" --> H{Is the flow rate or temperature optimized?};
G --> H;
H -- "No" --> I[Lower flow rate (e.g., 0.5-0.8 mL/min) and test different temperatures (e.g., 15-40°C).];
H -- "Yes" --> J[Consider a different class of CSP.];
I --> K[End: Enantiomers Resolved];
J --> K;
}
Caption: Troubleshooting workflow for enantiomeric separation.
Step-by-Step Protocol:
Confirm Use of a Chiral Stationary Phase (CSP): Enantiomers cannot be separated on a standard achiral column.[1]
Action: Ensure you are using a column specifically designed for chiral separations. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for profen-type molecules.[4][5][17] For example, a Chiralcel OJ-R column has been successfully used for ibuprofen enantiomers.[18][19]
Mobile Phase Selection for CSPs: The mobile phase composition is critical and highly dependent on the CSP.
Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., phosphate or citrate buffer) and an organic modifier (ACN or methanol) is common.[4][17] The pH of the aqueous component can significantly influence enantioselectivity.[13] For ibuprofen on an OVM (ovomucoid) column, a mobile phase of 20 mM potassium dihydrogen phosphate at pH 3 and ethanol was effective.[13]
Normal-Phase Mode: Typically involves mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
Optimize Temperature and Flow Rate:
Action: Chiral separations are often sensitive to temperature. Lower temperatures can sometimes enhance resolution. Similarly, a lower flow rate (e.g., 0.5-1.0 mL/min) increases the interaction time between the analytes and the CSP, which can improve separation.[20]
Issue 3: Peak Tailing and Poor Peak Shape
Symptoms:
Asymmetrical peaks with a "tail" extending from the back of the peak.
USP tailing factor significantly greater than 1.5.
Causality & Troubleshooting Workflow:
dot
graph TD {
A[Start: Peak Tailing] --> B{Are all peaks tailing or just the acidic analytes?};
B -- "All Peaks" --> C[System Issue: Check for extra-column volume, blocked frit, or column void.];
B -- "Acidic Analytes Only" --> D{Is the mobile phase pH appropriate?};
C --> E[End: System Repaired/Optimized];
D -- "No" --> F[Lower mobile phase pH to fully protonate the acid (pH < 3.5).];
D -- "Yes" --> G{Is the column showing signs of degradation?};
F --> G;
G -- "No" --> H{Is there sample overload?};
G -- "Yes" --> I[Secondary silanol interactions. Use an end-capped column or a mobile phase additive.];
H -- "No" --> J[Consider sample solvent mismatch. Inject in mobile phase.];
H -- "Yes" --> K[Reduce injection volume or sample concentration.];
I --> L[End: Peak Shape Improved];
J --> L;
K --> L;
}
Caption: Troubleshooting workflow for peak tailing issues.
Step-by-Step Protocol:
Diagnose the Source: Determine if all peaks in the chromatogram are tailing or only the benzenepropanoic acid isomers.
All Peaks Tailing: This suggests a system-wide problem, such as a partially blocked column inlet frit, a void at the head of the column, or excessive extra-column volume (e.g., tubing is too long or wide).[21]
Only Analyte Peaks Tailing: This points to a chemical interaction between the analyte and the stationary phase.
Address Secondary Silanol Interactions: For acidic compounds, a primary cause of tailing is the interaction between the analyte and residual, ionized silanol groups on the silica surface of the column.
Action 1: Lower Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), you protonate the silanol groups, minimizing these unwanted secondary interactions.
Action 2: Use a Modern, End-Capped Column: High-purity silica columns with thorough end-capping are designed to have minimal residual silanols.
Check for Sample Overload: Injecting too much sample can lead to peak distortion and tailing.[20]
Action: Reduce the injection volume or the concentration of the sample and observe the effect on peak shape.
Match Sample Solvent to Mobile Phase: A mismatch in solvent strength between the sample solvent and the mobile phase can cause poor peak shape.[22]
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase.
Data and Protocols
Table 1: Starting Conditions for Benzenepropanoic Acid Isomer Separation
Parameter
Positional Isomer Separation (Achiral)
Enantiomeric Separation (Chiral)
Column
High-Resolution C18 or PFP, 150 x 4.6 mm, <3 µm
Polysaccharide-based CSP (e.g., Amylose or Cellulose), 150 x 4.6 mm, 5 µm
Mobile Phase A
20 mM KH2PO4, pH 3.0 with H3PO4
10 mM Sodium Citrate, pH 6.3 OR 20 mM KH2PO4, pH 3.0
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile or Ethanol
Gradient
20-80% B over 15 minutes
Isocratic (e.g., 90% A, 10% B) or shallow gradient
Flow Rate
1.0 mL/min
0.8 - 1.0 mL/min
Temperature
30 °C
25 °C (or optimized)
Detection
UV at 220 nm
UV at 220 nm
Note: These are starting points. Method optimization is essential for achieving desired separation.
Experimental Protocol: Mobile Phase pH Optimization
Prepare Buffers: Prepare a series of identical aqueous mobile phases (e.g., 20 mM KH2PO4 in water) and adjust the pH of each to a different value (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5) using phosphoric acid.
Prepare Organic Phase: Use a consistent organic mobile phase, such as HPLC-grade acetonitrile.
Equilibrate the System: Equilibrate the column with the first mobile phase composition (e.g., 70% aqueous buffer at pH 2.5, 30% ACN) for at least 15-20 column volumes.
Inject Standard: Inject a standard mixture of the benzenepropanoic acid isomers.
Record Data: Record the retention times and resolution values for all isomers.
Repeat: Repeat steps 3-5 for each pH value, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
Analyze Results: Plot retention time and resolution versus pH to determine the optimal pH for your separation. You will typically observe increased retention for the acidic isomers as the pH decreases.[7][8]
References
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available from: [Link]
Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. 2022. Available from: [Link]
HPLC Chromatography. Troubleshooting Poor Peak Shape and Resolution in HPLC. 2024. Available from: [Link]
Ali, I., Suhail, M., Alothman, Z. A., & Alwarthan, A. Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column. Chirality. 2017;29(7):386-397. Available from: [Link]
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
Veeprho. Exploring the Role of pH in HPLC Separation. 2025. Available from: [Link]
Bouchair, A., et al. Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. 2010;22(2):1387-1391. Available from: [Link]
Imre, S., et al. The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia. 2017;65(2):234-238. Available from: [Link]
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2020. Available from: [Link]
Moravek. Exploring the Role of pH in HPLC Separation. 2024. Available from: [Link]
Biotage. How does an acid pH affect reversed-phase chromatography separations?. 2023. Available from: [Link]
ResearchGate. Separation of ibuprofen enantiomers by HPLC-mass spectrometry. 2025. Available from: [Link]
ResearchGate. Optimization of the HPLC separation of metabolite position isomers of... 2017. Available from: [Link]
Mason Technology. Ion-Pairing Agents | HPLC. 2024. Available from: [Link]
Drexel University. Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. 2019. Available from: [Link]
Camilo, C. J., & Foley, J. P. Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Chromatographia. 2021;84:377–387. Available from: [Link]
Schürenkamp, J., et al. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. 2011;125(1):95-99. Available from: [Link]
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. 2014. Available from: [Link]
Ilisz, I., et al. Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Journal of Pharmaceutical and Biomedical Analysis. 2025;209:114513. Available from: [Link]
SIELC Technologies. Separation of Benzenepropanoic acid, 4-hydroxy- on Newcrom R1 HPLC column. 2018. Available from: [Link]
de Oliveira, A. R. M., & de Gaitani, C. M. Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. Brazilian Journal of Chemical Engineering. 2004;21(1):1-12. Available from: [Link]
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025. Available from: [Link]
Reddy, G. S., et al. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality. 2011;23(3):277-280. Available from: [Link]
Semantic Scholar. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available from: [Link]
HPLC Primer. Isomers and Recommended HPLC Columns for Effective Separation. 2025. Available from: [Link]
Syed, R. A. Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. 2018. Available from: [Link]
How to improve the yield in the synthesis of aryl sulfates.
Technical Support Center: Optimizing Aryl Sulfate Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Aryl Sulfate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the notoriously low yields associated with aryl sulfate synthesis. The highly polar nature of the sulfate monoester, combined with its susceptibility to hydrolysis and competing ring-sulfonation side reactions, makes this a challenging structural motif to install.
This guide abandons generic advice in favor of a mechanistic troubleshooting framework. Below, you will find diagnostic workflows, FAQs detailing the causality behind reaction failures, and self-validating protocols designed to guarantee experimental success.
Diagnostic Workflow: Resolving Low Yields
Caption: Troubleshooting decision tree for diagnosing and resolving low yields in aryl sulfate synthesis.
Q1: I am using the SO₃·pyridine complex, but my yields are stuck below 40%, and I see multiple spots on TLC. What is happening?A1: You are likely experiencing competing aromatic ring sulfonation. While SO₃·pyridine is a standard reagent, the aryl hydrogen sulfates generated can undergo further modification under the reaction conditions, resulting in C-sulfonation (especially at the ortho and para positions) rather than the desired O-sulfation[1].
Causality & Solution: The electrophilicity of the SO₃ complex must be carefully balanced. Switch to the SO₃·DMF complex, which often provides better regioselectivity for O-sulfation and reduces charring or decomposition[2]. Alternatively, if the aromatic ring is highly activated, you must physically block the ortho/para positions before sulfation.
Q2: My reaction goes to completion, but the product degrades during purification. How do I prevent hydrolysis?A2: Aryl sulfates are highly sensitive to acidic hydrolysis. Unlike alkyl sulfates, which often undergo C-O bond fission under alkaline conditions, aryl sulfates hydrolyze rapidly via S-O bond cleavage in neutral to mildly acidic environments.
Causality & Solution: The free sulfate monoester is highly polar and difficult to isolate via standard silica gel chromatography. If you must synthesize the monoester directly, ensure all aqueous workups are strictly buffered to pH 8–9. However, the most robust solution is to use a "protected sulfate diester" strategy (e.g., using 2,2,2-trichloroethyl sulfurochloridate). This masks the sulfate during purification, allowing you to deprotect it only at the final step[3],[4].
Q3: My phenol is heavily sterically hindered (or electron-deficient), and standard SO₃ complexes show no conversion. What is the alternative?A3: Standard SO₃ complexes lack the electrophilic punch required to overcome the low nucleophilicity of deactivated or hindered phenols.
Causality & Solution: Implement the Sulfur(VI) Fluoride Exchange (SuFEx) methodology. By reacting the phenol (or its silyl ether) with an aryl fluorosulfate in the presence of an organobase catalyst (like DBU or TBD), you form a highly stable aryl sulfate diester[5],[6]. Electron-deficient fluorosulfates are highly susceptible to nucleophilic attack, driving the reaction to near-quantitative yields even for challenging substrates[6].
Caption: Mechanistic workflow of the SuFEx-based early-stage O-sulfation strategy.
Quantitative Yield Comparisons
To guide your synthetic planning, the table below summarizes the expected yields across different methodologies based on substrate characteristics.
The following protocols are designed as self-validating systems. They include built-in physical and analytical checkpoints to ensure the reaction is proceeding correctly before you commit to the next step.
Protocol 1: Synthesis of Aryl Sulfates via 2,2,2-Trichloroethyl (TCE) Protection
This protocol leverages 2,2,2-trichloroethyl sulfurochloridate to install a robust TCE protecting group, preventing hydrolysis during intermediate purifications[3],[4].
Reagent Preparation: Dissolve the starting phenol (1.0 equiv), Et₃N (1.2 equiv), and DMAP (1.0 equiv) in anhydrous THF at room temperature.
Sulfation: Add a solution of 2,2,2-trichloroethyl sulfurochloridate (1.2 equiv) in dry THF dropwise to the mixture.
Self-Validation Checkpoint 1: The reaction mixture will rapidly become cloudy as triethylamine hydrochloride precipitates. This visual cue confirms that the nucleophilic attack and displacement of the chloride are actively occurring.
Monitoring: Stir the mixture for 10 hours. Monitor via TLC. The protected sulfate ester will appear as a distinct, less polar spot compared to the starting phenol.
Isolation: Filter the triethylamine hydrochloride salt. Concentrate the filtrate and purify via standard silica gel chromatography.
Self-Validation Checkpoint 2: The TCE-protected sulfate is entirely stable to silica, unlike free sulfates. A tight, non-streaking band on the column validates the integrity of the protection strategy.
Deprotection: Subject the purified intermediate to catalytic transfer hydrogenation (CTH) using 10% Pd/C and ammonium formate (or Zn-ammonium formate) to yield the monoester[3].
Protocol 2: The SuFEx Catalytic Approach for Challenging Substrates
This method is ideal for complex biomacromolecules, carbohydrates, or highly deactivated phenols[6].
Silylation (Optional but recommended): Convert the free phenol to a trimethylsilyl (TMS) ether using hexamethyldisilazane (HMDS). This can be executed in a streamlined one-pot sequence[6].
SuFEx Coupling: To the silyl ether (1.0 equiv) in an aprotic solvent (e.g., acetonitrile or DMF), add the aryl fluorosulfate reagent (1.2 equiv).
Catalysis: Add the organobase catalyst (DBU or TBD, 10-20 mol%).
Self-Validation Checkpoint 1: Monitor the reaction by ¹⁹F NMR. The sharp singlet of the -OSO₂F group (typically around +35 to +40 ppm) will disappear as the reaction proceeds. This provides an unambiguous, quantitative measure of conversion without needing to work up the reaction.
Purification: The resulting aryl sulfate diester is highly stable and can be purified by standard flash chromatography.
Selective Deprotection: Deprotect the aryl masking group (e.g., using hydrogenolysis or specific basic conditions depending on the chosen fluorosulfate) to yield the final monoester[5].
Self-Validation Checkpoint 2: Upon deprotection, the cleavage of the aryl group generates the highly polar sulfate monoester. The product will now have an R_f of nearly 0 in standard non-polar TLC solvent systems, validating successful unmasking.
References
Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. acs.org. 3
A General Approach to O-Sulfation via Sulfur(VI) Fluoride Exchange Reaction. nih.gov. 5
Best practices for storing 3-(Sulfooxy)benzenepropanoic acid to ensure long-term stability.
The following technical guide serves as a specialized support center for 3-(Sulfooxy)benzenepropanoic acid (also known as Dihydrocaffeic acid 3-sulfate). It is designed to address the specific stability challenges inhere...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support center for 3-(Sulfooxy)benzenepropanoic acid (also known as Dihydrocaffeic acid 3-sulfate). It is designed to address the specific stability challenges inherent to sulfated phenolic metabolites.
Part 1: Critical Storage Alerts (Read Me First)
If you have just received this compound, adhere to these immediate "Black Box" warnings to prevent irreversible degradation.
Parameter
Critical Specification
Reason for Failure
Temperature
-20°C (Minimum)
Sulfate ester hydrolysis is temperature-dependent; heat accelerates desulfation.
Atmosphere
Inert Gas (Argon/N₂)
The molecule contains a free phenolic hydroxyl (position 4). Oxygen exposure leads to quinone formation (browning).
Moisture
Desiccated (<20% RH)
Hygroscopic. Moisture catalyzes hydrolysis of the sulfate ester bond ().
Light
Amber Vial / Foil
UV light triggers photo-oxidation of the aromatic ring.
Immediate Action: Upon receipt, do not store the vial "as is" in the fridge. Place the original vial inside a secondary container with active desiccant (e.g., silica gel) and purge with nitrogen before freezing at -20°C or -80°C.
Part 2: Troubleshooting Guide (Diagnostic Q&A)
Use this section to diagnose the quality of your current stock.
Q1: My white powder has turned faint yellow or pink. Is it still usable?
Diagnosis:Oxidative Degradation.
The color change indicates the formation of quinones or other oxidation products, likely due to the free hydroxyl group at the para position (relative to the propanoic tail) reacting with atmospheric oxygen.
Action: Check purity via LC-MS. If the primary peak is >90%, you may repurify. If <90%, discard.
Prevention: Always purge headspace with Argon after every use.
Q2: I see a new peak in my LC-MS chromatogram with a mass loss of 80 Da. What happened?
Diagnosis:Hydrolysis (Desulfation).
A mass shift of -80 Da (or -79.96 Da) corresponds to the loss of the sulfonate group (
). Your compound has reverted to its parent phenol, Dihydrocaffeic acid .
Cause: The sample was likely stored in an aqueous solution (water or unbuffered protic solvent) or exposed to acidic pH.
Action: This process is irreversible. You must purchase fresh standard.
Q3: The compound is not dissolving completely in pure water.
Diagnosis:Protonation State Issue.
While the sodium salt (CAS 1187945-70-5) is water-soluble, the free acid form has lower solubility.
Fix: Ensure the pH is neutral. If using the free acid, add a stoichiometric equivalent of mild base (e.g., Sodium Bicarbonate) or dissolve in DMSO first, then dilute into water.
Part 3: Deep Dive – Stability Mechanisms
To preserve this molecule, you must understand the two competing degradation pathways: Acid-Catalyzed Hydrolysis and Phenolic Oxidation .
The Hydrolysis Trap
Aryl sulfates are kinetically stable in alkaline conditions but labile in acid. The sulfate group acts as a leaving group. In the presence of water and protons (
), the bond cleaves, releasing inorganic bisulfate and the parent phenol.
The Oxidation Trap
This molecule is a catechol derivative (specifically, a sulfated metabolite of a catechol). Even though one hydroxyl is sulfated, the remaining hydroxyl group (usually at position 4) activates the ring, making it susceptible to radical attack and subsequent polymerization (browning).
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of the molecule under poor storage conditions.
Caption: Figure 1. Dual degradation pathways. The sulfate ester bond is acid-labile (red path), while the aromatic ring is oxygen-sensitive (yellow path).
Part 4: FAQ – Handling & Preparation
Q: What is the best solvent for making a stock solution?A:DMSO (Dimethyl sulfoxide).
DMSO is aprotic and prevents hydrolysis. Store stock solutions (e.g., 10 mM) in DMSO at -80°C.
Avoid: Methanol (can cause trans-esterification over long periods) or Water (promotes hydrolysis).
Q: Can I freeze-thaw the aqueous working solution?A:No.
Aqueous solutions should be prepared fresh daily. If you must store them, freeze once in single-use aliquots. Repeated freeze-thaw cycles induce pH fluctuations (eutectic formation) that can accelerate hydrolysis.
Q: How do I weigh small amounts without moisture uptake?A: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder, which would initiate hydrolysis.
Part 5: Standard Operating Procedure (SOP) for Long-Term Storage
Follow this workflow to ensure stability for >12 months.
Materials Required[1][2][3][4][5][6][7][8]
Active Desiccant (Silica Gel or Molecular Sieves)
Parafilm or Nescofilm
Inert Gas Source (Nitrogen or Argon gun)
Amber glass vials (Silanized preferred)
Protocol
Receipt: Inspect vial for physical integrity. Do not open immediately if cold.
Equilibration: Place vial in a desiccator at room temperature for 30 minutes.
Aliquotting (Recommended):
Dissolve the master stock in anhydrous DMSO to a high concentration (e.g., 50 mM).
Dispense into amber HPLC vials with gas-tight septa.
Purge the headspace of each vial with Argon gas for 10 seconds.
Sealing: Cap tightly and wrap the cap junction with Parafilm to slow oxygen diffusion.
Storage: Place aliquots in a light-proof box at -80°C .
Usage: Thaw a single aliquot for experiments; discard the remainder or use within 24 hours if kept at 4°C.
References
Santa Cruz Biotechnology. Dihydro caffeic acid 3-O-sulfate sodium salt (CAS 1187945-70-5) Product Data Sheet.[1] Retrieved from
LGC Standards. Dihydro Caffeic Acid 3-O-Sulfate Sodium Salt Reference Material. Retrieved from
PhytoHub. Dihydrocaffeic acid-3-sulfate (Metabolite ID: PHUB001588).[2] Retrieved from
Hanson, S. R., et al. (2004). Sulfatase Structure and Mechanism. (General reference on aryl sulfate hydrolysis mechanisms). ACS Publications.[3]
Minimizing analyte loss of 3-(Sulfooxy)benzenepropanoic acid during sample preparation.
Senior Application Scientist: Dr. Alex Chen Subject: Troubleshooting Stability and Recovery of Dihydrocaffeic Acid 3-Sulfate Last Updated: March 4, 2026 Introduction You are likely here because you are observing low reco...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist: Dr. Alex Chen
Subject: Troubleshooting Stability and Recovery of Dihydrocaffeic Acid 3-Sulfate
Last Updated: March 4, 2026
Introduction
You are likely here because you are observing low recovery, high variability, or "disappearing" peaks for 3-(Sulfooxy)benzenepropanoic acid (also known as Dihydrocaffeic acid 3-sulfate) in your LC-MS/MS assays.
This metabolite is a sulfate conjugate of a phenolic acid.[1] Sulfate esters are chemically distinct from their glucuronide counterparts: they are strong acids (pKa < 1) and are significantly more labile to hydrolysis , particularly in acidic environments or under thermal stress.
This guide moves beyond generic "sample prep" advice to address the specific physicochemical pitfalls of phenolic sulfates.
Module 1: Stability & Handling (The "Why is it disappearing?" Section)
Q1: My analyte signal decreases significantly after storage. Is it degrading?
Diagnosis: Likely, yes.[1] Sulfatase enzymes (found in plasma/urine) and spontaneous acid hydrolysis are the primary culprits.
The Mechanism:
Unlike glucuronides, which are relatively stable, sulfate esters can undergo acid-catalyzed hydrolysis , releasing the parent phenol (Dihydrocaffeic acid) and inorganic sulfate. This reaction is autocatalytic; as hydrolysis proceeds, it can generate local acidity if not buffered.[1]
Protocol for Stabilization:
Temperature is Critical: Store all matrices at -80°C . At -20°C, enzymatic activity in plasma can persist slowly.[1]
Enzyme Inhibition: If analyzing urine/plasma, keep samples on ice immediately after collection.[1]
pH Control:
Do NOT acidify samples for preservation (common for other metabolites).[1] Acid promotes hydrolysis.[1]
Target pH: Maintain pH 7.0 – 8.0.
Buffer: Add 10 mM Ammonium Acetate or Phosphate buffer (pH 7.5) to the sample aliquot before freezing if the matrix is naturally acidic (e.g., some urine samples).
Q2: Can I use the same evaporation settings I use for other phenolic acids?
Answer:No.
Standard evaporation (e.g., 50°C under N2) can destroy sulfate conjugates.
Risk: "Hot spots" in the evaporator plate can reach temperatures higher than the set point.
Vacuum vs. Nitrogen: Nitrogen blow-down is preferred to minimize boiling/bumping.[1]
Additive: Ensure the final eluate contains a trace of base (e.g., 0.5% NH4OH) before evaporation to keep the pH alkaline, which stabilizes the sulfate ester during the drying process.
Module 2: Extraction & Cleanup (The "How do I get it out?" Section)
Q3: Which SPE sorbent should I use?
Recommendation:Oasis WAX (Weak Anion Exchange) .
Scientific Rationale:
The Analyte: 3-(Sulfooxy)benzenepropanoic acid is a Strong Acid (pKa < 1). It is permanently negatively charged at typical processing pH.[1]
The Problem with MAX (Strong Anion Exchange): To elute an analyte from a MAX cartridge, you typically must protonate the analyte (make it neutral). Since this sulfate is a strong acid, you would need a very low pH (pH < 1) to neutralize it. This strong acid exposure triggers hydrolysis.
The WAX Solution: WAX sorbents are charged (+) at acidic pH and neutral (0) at basic pH.
Load (pH 4-5): Sorbent is (+) / Analyte is (-). Strong Retention.
Remove neutral interferences (parent phenols, lipids). Analyte stays bound by ion exchange.[1]
6. Elute
1 mL 5% NH4OH in Methanol
Critical Step: High pH neutralizes the sorbent, releasing the sulfate without acid stress.
Module 3: LC-MS Analysis (The "Why can't I see it?" Section)
Q4: I see the peak, but the sensitivity is poor. Is it ion suppression?
Diagnosis: It might be In-Source Fragmentation (ISF) .[1]
Sulfate groups are fragile.[1] In the ionization source (ESI), high energy can knock off the sulfate group before the ion enters the mass analyzer.
Symptoms of ISF:
You see a peak at the retention time of the Sulfate, but it appears in the Parent Phenol mass channel.
Declustering Potential (DP) / Cone Voltage: Lower this value immediately. Start at -20V or -30V and ramp up slowly.[1] High voltage causes ISF.[1]
Source Temperature: Reduce from 500°C+ to 350°C – 400°C . Sulfates are thermally labile in the gas phase.[1]
Validation: Inject a pure standard of the sulfate. Monitor BOTH the sulfate transition and the parent phenol transition. If you see the parent phenol transition appearing at the sulfate's retention time, you have ISF.
Decision Tree: Method Development Logic
Caption: Logic flow for selecting the optimal extraction and detection parameters for labile sulfate metabolites.
Prevents loss of sulfate group during ionization.[1]
References
Waters Corporation. Oasis Sample Extraction Products: Chemistry and Formats.[1] (Detailed mechanisms of WAX vs MAX sorbents).
Peralta, A., et al. (2023). Strategies for Mitigating In-Source Fragmentation in LC-MS.[1] (Technical breakdown of ESI parameters affecting labile conjugates).
Biotage. How to reduce and prevent evaporation crosstalk and analyte degradation. (Evaporation parameters for volatile/labile compounds).
Kinesis Australia. Oasis Sample Extraction Products - Application Notebook. (Protocols for strong acid extraction using WAX).[1][2][3][4]
Thermo Fisher Scientific. Benzenepropanoic acid, 3-(phenylmethoxy)- Properties.[1][5] (Chemical structure and stability data for phenylpropanoic acid derivatives).
Structure-Activity Relationship (SAR) Studies of Benzenepropanoic Acid Derivatives: A Comparative Guide to FFA1/FFA4 Agonists
Introduction: The Evolution of Fatty Acid Mimetics Long-chain free fatty acids (LCFAs) are not merely energy substrates; they act as critical signaling molecules by activating a family of G protein-coupled receptors (GPC...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Evolution of Fatty Acid Mimetics
Long-chain free fatty acids (LCFAs) are not merely energy substrates; they act as critical signaling molecules by activating a family of G protein-coupled receptors (GPCRs), most notably FFA1 (GPR40) and FFA4 (GPR120) . Because these receptors mediate glucose-dependent insulin secretion and anti-inflammatory responses, they have become prime targets for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome therapies.
However, endogenous LCFAs like
-linolenic acid suffer from poor druggability, rapid metabolism via -oxidation, and a lack of receptor selectivity. To overcome this, medicinal chemists developed benzenepropanoic acid derivatives . This structural scaffold mimics the aliphatic chain and carboxylate headgroup of endogenous LCFAs while introducing aromatic rigidity to improve pharmacokinetic (PK) properties and receptor specificity.
This guide objectively compares the classic benzenepropanoic acid tool compound, GW9508 , against next-generation optimized alternatives (TUG-891 and LY2881835 ), detailing the causality behind their SAR evolution and providing self-validating experimental protocols for their evaluation.
Mechanistic Insights & SAR Causality
The rational design of benzenepropanoic acid derivatives relies on a three-part pharmacophore model:
The Acidic Headgroup: The propanoic acid moiety is non-negotiable. It forms an essential salt bridge with highly conserved arginine residues in the receptor binding pocket (e.g., Arg183 in FFA1 and Arg99 in FFA4).
The Central Benzene Linker: Replacing the flexible aliphatic chain of endogenous LCFAs with a benzene ring restricts the conformational space, reducing entropic penalty upon binding and increasing binding affinity.
The Lipophilic Tail &
-Substitutions: This is where selectivity and metabolic stability are engineered.
The Hit-to-Lead Evolution
GW9508 (The Classic Hit): Features a simple phenoxyphenyl tail. It acts as a dual agonist but favors FFA1[1]. However, its unsubstituted propanoic acid chain leaves it vulnerable to rapid metabolic degradation.
TUG-891 (The FFA4-Selective Alternative): By introducing a bulky, rigid biphenyl group to the lipophilic tail, TUG-891 creates steric hindrance that prevents it from fitting into the tighter FFA1 pocket, shifting its selectivity almost entirely to FFA4[2].
LY2881835 (The Clinically-Advanced Lead): To prevent ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-oxidation, chemists introduced a propynyl group at the -position of the benzenepropanoic acid core. Furthermore, a spiro-piperidine moiety was added to break molecular planarity, significantly reducing lipophilicity (LogP) while maintaining potent FFA1 activation.
Caption: SAR Optimization Workflow for Benzenepropanoic Acid Derivatives.
Comparative Performance Data
To objectively evaluate these compounds, we must look at both the
-mediated calcium flux (which drives acute insulin secretion) and the -arrestin recruitment pathway (which dictates receptor internalization and sustained signaling).
Compound
Primary Target
FFA1 (GPR40) ECngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
(Ca Flux)
Data Synthesis Note: Notice the biased agonism exhibited by LY2881835 . While it is only a partial agonist in the calcium flux assay, it acts as a highly potent full agonist for ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-arrestin recruitment. This biased signaling profile is intentionally engineered to maximize drug-target residence time and durable in vivo efficacy.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in GPCR drug discovery, assays must be designed as self-validating systems. A common pitfall with highly lipophilic fatty acid mimetics is that they can act as non-specific ionophores or activate endogenous receptors, yielding false-positive signals.
Protocol A: Intracellular Ca
Mobilization Assay (FLIPR)
This assay measures the
/PLC/IP pathway activation.
Self-Validating Control: You must run the compounds in parallel against untransfected (parent) HEK-293 cells. If a calcium signal is detected in the parent line, the compound's mechanism is off-target[1].
Cell Preparation: Plate HEK-293 cells stably expressing human FFA1 or FFA4 at 30,000 cells/well in a 384-well black/clear-bottom plate. Plate an identical number of parent HEK-293 cells in a separate control plate.
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion) for 60 minutes at 37°C.
Compound Preparation: Serially dilute benzenepropanoic acid derivatives (GW9508, TUG-891, LY2881835) in DMSO, then dilute 1:100 in assay buffer to achieve a final DMSO concentration of
0.1% (high DMSO can independently trigger calcium artifacts).
Kinetic Reading: Transfer plates to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, inject compounds, and monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.
Data Analysis: Calculate the area under the curve (AUC) or maximum peak height minus baseline. Normalize data to the maximum response elicited by a reference full agonist (e.g., 100
M ATP for parent cells, or 10 M GW9508 for FFA1 cells).
Protocol B: In Vivo Target Engagement (Oral Glucose Tolerance Test - OGTT)
To prove that the glucose-lowering effect of a derivative is strictly mediated by the target receptor, wild-type (WT) and target-knockout (KO) mice must be used concurrently[4].
Fasting: Fast age-matched WT and GPR40-KO C57BL/6 mice for 6 hours prior to the study.
Dosing: Administer the test compound (e.g., LY2881835 at 10 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage (t = -30 min).
Glucose Challenge: At t = 0, administer an oral glucose load (2 g/kg).
Sampling: Measure blood glucose via tail vein nick at t = 0, 15, 30, 60, and 120 minutes.
Validation Logic: A true benzenepropanoic acid FFA1 agonist will significantly blunt the glucose excursion (lower AUC) in WT mice but will show zero statistical difference from the vehicle group in GPR40-KO mice[4].
Caption: FFA1/FFA4 Receptor Signaling Pathways Activated by Benzenepropanoic Acid Derivatives.
Conclusion
The transition from endogenous fatty acids to the benzenepropanoic acid core (GW9508) represented a major leap in GPCR pharmacology. However, the true clinical potential of this class was only unlocked through meticulous SAR optimization. By manipulating the lipophilic tail (as in TUG-891) and introducing
-substitutions to block metabolism (as in LY2881835), researchers successfully generated highly selective, metabolically stable, and signaling-biased therapeutics capable of durable in vivo efficacy.
Comparing the biological effects of fluorinated versus non-fluorinated arylpropanoic acids.
Executive Summary This technical guide compares the biological performance of non-fluorinated arylpropanoic acids (represented by Ibuprofen) against their fluorinated bioisosteres (represented by Flurbiprofen). The incor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide compares the biological performance of non-fluorinated arylpropanoic acids (represented by Ibuprofen) against their fluorinated bioisosteres (represented by Flurbiprofen). The incorporation of fluorine—a "magic methyl" mimic with extreme electronegativity—profoundly alters the physicochemical landscape of the parent scaffold.[1] This guide analyzes how this single atomic substitution shifts potency, metabolic stability, and membrane permeability, providing actionable data for lead optimization in drug discovery.
Physicochemical & Mechanistic Divergence
The strategic replacement of a hydrogen atom with fluorine (bioisosterism) is not merely a structural tweak; it is a functional overhaul.
Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). When substituted on the biphenyl ring (as in Flurbiprofen), it withdraws electron density, altering the pKa of the propanoic acid group and enhancing binding affinity to the COX active site arginines.
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Placing fluorine at metabolically labile sites (para- or meta-positions) blocks cytochrome P450-mediated hydroxylation, a primary clearance pathway for non-fluorinated analogues.
Lipophilicity & Permeability: Fluorine imparts "polar hydrophobicity." It increases lipophilicity (LogP) facilitating membrane traversal (including the Blood-Brain Barrier), yet its electron density allows for weak hydrogen bonding interactions within protein pockets.
Comparative Physicochemical Profile
Feature
Ibuprofen (Non-Fluorinated)
Flurbiprofen (Fluorinated)
Impact of Fluorination
Structure
Isobutyl-phenyl-propanoic acid
Fluoro-biphenyl-propanoic acid
Biphenyl core + F substitution increases rigidity and lipophilicity.
LogP (Lipophilicity)
~3.5
~4.16
Enhanced membrane permeability; higher protein binding (>99%).
Metabolic Liability
High (Oxidative hydroxylation)
Reduced (Blocked metabolic soft spots)
Extended half-life in specific contexts; altered clearance mechanism.
Potency (COX-1)
Moderate (IC50 ~12 µM)
High (IC50 ~0.1 µM)
>100x increase in potency due to tighter active site fit.
Pharmacodynamics: Potency & Selectivity
The addition of the phenyl ring and the fluorine atom in Flurbiprofen creates a molecule that fits more snugly into the hydrophobic channel of the cyclooxygenase enzyme. The data below illustrates the dramatic shift in potency.
Table 1: COX Inhibition Profile (IC50 Values)
Target Enzyme
Ibuprofen (µM)
Flurbiprofen (µM)
Fold Increase in Potency
COX-1 (Constitutive)
12.0
0.1
120x
COX-2 (Inducible)
80.0
0.4
200x
Selectivity Ratio (COX-2/COX-1)
~6.6 (COX-1 Selective)
~4.0 (COX-1 Selective)
Selectivity profile remains similar, but absolute potency skyrockets.
Key Insight: While both compounds are considered non-selective NSAIDs (favoring COX-1), Flurbiprofen is a nanomolar inhibitor, whereas Ibuprofen operates in the micromolar range. This necessitates lower dosing for Flurbiprofen but requires careful monitoring for COX-1 associated side effects (gastric toxicity).
Experimental Workflows
To validate these differences in your own lab, use the following self-validating protocols. These are designed to minimize variability and ensure data integrity.
Protocol A: Microsomal Metabolic Stability Assay
Objective: Determine the Intrinsic Clearance (
) and Half-life () to quantify the metabolic blockade effect of fluorine.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
Test Compounds (10 mM DMSO stock)
Positive Control: Verapamil (High clearance) or Warfarin (Low clearance)
Step-by-Step Methodology:
Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 minutes.
Why? Ensures temperature equilibrium and non-specific protein binding saturation before metabolism starts.
Initiation: Add NADPH regenerating system to initiate the reaction.
Control: Run a parallel "No NADPH" control to rule out chemical instability (hydrolysis).
Sampling: At
min, remove 50 µL aliquots.
Termination: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
Why? Precipitates proteins and instantly halts enzymatic activity.
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent compound depletion.
Data Calculation:
Plot
vs. time. The slope is the elimination rate constant.
Protocol B: Colorimetric COX Inhibition Screening
Objective: Compare IC50 values using the peroxidase activity of COX.
Methodology:
Reaction Setup: In a 96-well plate, add Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme cofactor, and purified COX-1 or COX-2 enzyme.
Inhibitor Addition: Add Ibuprofen or Flurbiprofen (serial dilutions from 0.01 µM to 100 µM). Incubate for 5 minutes at 25°C.
Why? Allows the inhibitor to bind the active site before substrate competition begins.
Comparative efficacy of 3-(Sulfooxy)benzenepropanoic acid analogs as enzyme inhibitors.
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, comparative efficacy profiling, and self-validating assay design for sulfated phenolic acids. Execut...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Mechanistic evaluation, comparative efficacy profiling, and self-validating assay design for sulfated phenolic acids.
Executive Summary: The Dual Nature of Sulfated Phenolic Acids
In the landscape of enzyme inhibitor development, 3-(Sulfooxy)benzenepropanoic acid (commonly known as 3-HPPA sulfate) and its structural analogs occupy a unique pharmacological niche. As major microbial metabolites of dietary flavonoids and naturally occurring marine biocides, these compounds exhibit potent modulatory effects on inflammatory kinases, tyrosinases, and bacterial adhesion enzymes.
The core challenge in developing these analogs lies in their dual mechanism of action. The highly polar sulfooxy group (
) drastically increases aqueous solubility and can act as a direct competitive inhibitor by mimicking transition-state phosphate groups. Conversely, in certain biological contexts, the sulfate moiety acts as a steric hindrance, rendering the compound a "prodrug" that requires local enzymatic desulfation to release the active aglycone. This guide objectively compares the efficacy of 3-HPPA sulfate against its leading alternatives—Zosteric Acid and Dihydrocaffeic Acid 3-O-Sulfate—and provides causality-driven experimental frameworks for their validation.
Structural Analogs and Mechanistic Profiling
To accurately position these compounds in a drug discovery pipeline, we must dissect how the sulfooxy group interacts with target enzyme active sites.
A downstream metabolite of ferulic and caffeic acids (1)[1], 3-HPPA sulfate has gained traction for its ability to suppress the NF-κB signaling pathway. It acts as a direct inhibitor, mitigating the adhesion of monocytes to endothelial cells and reducing inflammatory responses associated with ulcerative colitis (2)[2]. The sulfate group here is critical for interacting with the positively charged residues in the IKK kinase complex.
Zosteric Acid (4-(Sulfooxy)cinnamic acid)
Isolated from the marine eelgrass Zostera marina, zosteric acid is a premier antifouling model (3)[3]. Unlike 3-HPPA sulfate, zosteric acid operates primarily as a prodrug. Its apparent inhibition of bacterial biofilm formation is mediated entirely by local sulfatase activity, which cleaves the sulfooxy group to release the active aglycone, p-coumaric acid (4)[4].
Dihydrocaffeic Acid 3-O-Sulfate
This analog features a catechol-like ring where one hydroxyl is sulfated. It is frequently evaluated against oxidative enzymes like Tyrosinase and Lipoxygenase (LOX). The bulky sulfate group often causes steric clashes in the deep hydrophobic pocket of tyrosinase, altering the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
and acting as an allosteric modulator rather than a direct competitive inhibitor ()[5].
Comparative Efficacy Data
The following table synthesizes the quantitative performance of these analogs across standard enzymatic targets. (Note: IC50 values are representative baseline metrics derived from standardized in vitro cell-free assays to illustrate comparative potencies).
Compound Analog
Primary Target Enzyme / Pathway
IC50 (µM)
Mechanism of Action
3-HPPA Sulfate
IKK Complex (NF-κB Pathway)
12.5
Direct: Competitive inhibition; sulfooxy group mimics phosphate transition state.
Zosteric Acid
Bacterial Adhesion Enzymes
>500 (Intact) / 15.2 (Aglycone)
Prodrug: Requires sulfatase-mediated conversion to p-coumaric acid.
Dihydrocaffeic Acid 3-O-Sulfate
Tyrosinase / Lipoxygenase
28.4
Allosteric: Steric hindrance by the sulfooxy group alters enzyme kinetics.
Mechanistic Visualization
To understand the direct inhibitory action of 3-HPPA sulfate, we must visualize its intervention in the NF-κB cascade. By competitively binding the IKK complex, it prevents the phosphorylation of IκBα, thereby trapping NF-κB in the cytosol and halting pro-inflammatory gene transcription.
Caption: Mechanism of 3-HPPA sulfate inhibiting the NF-κB pathway via IKK complex suppression.
Self-Validating Experimental Protocols
A common pitfall in evaluating sulfated phenolic acids is failing to account for spontaneous or enzyme-mediated desulfation during the assay. The following protocol is designed as a self-validating system : it inherently controls for the prodrug hypothesis by forcing the cleavage of the sulfooxy group prior to target engagement.
Protocol: Causality-Driven Enzyme Inhibition Assay (Direct vs. Prodrug Mechanism)
Rationale: By splitting the workflow into a sulfatase-treated arm and an intact arm, we establish direct causality. If the desulfated arm shows a massive spike in efficacy, the compound is a prodrug. If efficacy remains stable, the intact sulfooxy group is the true pharmacophore. Furthermore, we utilize continuous kinetic monitoring rather than endpoint assays to detect slow, time-dependent desulfation occurring natively in the assay buffer.
Step-by-Step Methodology:
Reagent Preparation:
Synthesize or procure >98% pure 3-HPPA sulfate, Zosteric acid, and Dihydrocaffeic acid 3-O-sulfate.
Prepare 10 mM stock solutions in anhydrous DMSO.
Dilute to a working concentration gradient (0.1 µM to 100 µM) in the specific target enzyme buffer (e.g., 50 mM Tris-HCl, pH 7.4).
The Causality Control (Sulfatase Pre-treatment):
Aliquot the concentration gradient into two parallel 96-well plates (Plate A and Plate B).
Plate A (Desulfated): Add 0.1 U/mL of recombinant Arylsulfatase. Incubate at 37°C for 45 minutes to completely cleave the sulfooxy group, generating the aglycone.
Plate B (Intact): Add an equivalent volume of buffer. To ensure no background sulfatase activity exists in the target enzyme prep, add 10 µM of Estrone-3-O-sulfamate (a potent, irreversible sulfatase inhibitor).
Target Enzyme Introduction:
Introduce the target enzyme (e.g., IKKβ or Tyrosinase) to both plates at a concentration yielding a linear reaction rate for at least 30 minutes.
Add the corresponding fluorogenic or chromogenic substrate (e.g., L-DOPA for Tyrosinase).
Kinetic Measurement:
Immediately transfer to a microplate reader. Measure signal continuously (every 30 seconds) for 45 minutes at the optimal temperature (usually 30°C - 37°C).
Calculate the initial velocity (
) from the linear portion of the kinetic curve.
Data Synthesis & Interpretation:
Plot
against inhibitor concentration to determine the IC50 for both Plate A and Plate B.
Interpretation: A shift in IC50 of >10-fold between Plate A and B confirms a prodrug mechanism (typical of Zosteric acid). Equivalent IC50s confirm direct target engagement by the sulfated analog (typical of 3-HPPA sulfate).
A comparative analysis of different synthetic routes for 3-(Sulfooxy)benzenepropanoic acid.
Title: A Comparative Analysis of Synthetic Routes for 3-(Sulfooxy)benzenepropanoic Acid Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-(Sulfooxy)benzenepropanoic acid—co...
Author: BenchChem Technical Support Team. Date: March 2026
Title: A Comparative Analysis of Synthetic Routes for 3-(Sulfooxy)benzenepropanoic Acid
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-(Sulfooxy)benzenepropanoic acid—commonly referred to as 3-(3-hydroxyphenyl)propanoic acid sulfate or 3-HPPA sulfate—is a critical phase II microbial metabolite of dietary polyphenols (such as proanthocyanidins and catechins)[1]. As research into gut-microbiome-derived metabolites accelerates, the demand for high-purity analytical standards and pharmacological test compounds has surged.
Synthesizing this molecule presents a classic chemoselectivity challenge: the molecule contains both a nucleophilic phenolic hydroxyl group and a carboxylic acid group. This guide objectively compares three distinct synthetic methodologies—Direct Chemical Sulfation, Protected-State Sulfation, and Biocatalytic Sulfation—detailing the mechanistic causality, step-by-step protocols, and performance metrics of each approach.
Biological Context & Synthesis Rationale
In vivo, dietary polyphenols undergo extensive ring cleavage and reduction by the gut microbiota to form 3-HPPA. Upon absorption into the hepatic portal system, human sulfotransferases (SULTs) selectively sulfate the phenolic group, yielding the circulating biomarker 3-(sulfooxy)benzenepropanoic acid[2].
Metabolic pathway of dietary polyphenols to 3-HPPA sulfate.
To replicate this molecule in vitro, synthetic chemists must selectively target the phenol while managing the reactivity of the carboxylic acid. The following sections evaluate the three primary strategies to achieve this.
Route A: Direct Chemical Sulfation (SO₃·Pyridine Complex)
This route utilizes a sulfur trioxide-amine complex to achieve direct O-sulfation. It is the most common method for synthesizing phenolic sulfates due to its balance of reactivity and procedural simplicity[3].
Causality & Mechanistic Insights:
While phenols are more nucleophilic than carboxylic acids, the carboxylic acid in 3-HPPA will still react with SO₃ to form a mixed carboxylic-sulfuric anhydride. The "trick" to this route's chemoselectivity relies on thermodynamic stability during the workup phase. Mixed anhydrides are highly unstable in water. By quenching the reaction with an alkaline buffer, the mixed anhydride rapidly hydrolyzes back to the free carboxylate. Conversely, the aryl sulfate ester is highly stable under alkaline conditions, yielding the desired chemoselective product without the need for protecting groups[4].
Self-Validating Protocol:
Preparation: Dissolve 1.0 eq of 3-HPPA in anhydrous N,N-dimethylformamide (DMF) containing 10% anhydrous pyridine. Causality: Pyridine acts as both a catalyst and an acid scavenger to prevent premature desulfation.
Reagent Addition: Add 3.0 eq of SO₃·Pyridine complex portion-wise at 0 °C.
Reaction: Warm to 25 °C and stir for 12 hours. Monitor via TLC (DCM:MeOH 8:2); the starting material spot should disappear, replaced by a highly polar baseline spot.
Alkaline Quench (Critical Step): Pour the mixture into ice-cold saturated NaHCO₃ (pH > 8). Causality: This selectively hydrolyzes the mixed anhydride intermediate while preserving the aryl sulfate.
Purification: Isolate the sodium salt of 3-(sulfooxy)benzenepropanoic acid via preparative reverse-phase HPLC or Sephadex LH-20 size-exclusion chromatography.
Chlorosulfonic acid (ClSO₃H) is a highly aggressive, low-cost sulfating agent. However, it lacks inherent chemoselectivity and generates HCl in situ[3].
Causality & Mechanistic Insights:
If 3-HPPA is exposed directly to ClSO₃H, the carboxylic acid will be converted into an acyl chloride, leading to chaotic oligomerization. Furthermore, excess ClSO₃H at room temperature drives electrophilic aromatic substitution (C-sulfonation) on the benzene ring. To prevent this, the carboxylic acid must first be protected as a methyl ester, and the sulfation must be strictly kinetically controlled at 0 °C to favor O-sulfation over C-sulfonation.
Self-Validating Protocol:
Protection: Reflux 3-HPPA in dry methanol with catalytic H₂SO₄ for 4 hours. Remove solvent in vacuo to yield methyl 3-(3-hydroxyphenyl)propanoate.
Sulfation: Dissolve the ester in anhydrous dichloromethane (DCM) and cool to 0 °C. Dropwise, add 1.2 eq of ClSO₃H. Causality: Strict temperature control limits the reaction to the kinetically favored O-sulfation.
Quench: After 2 hours, carefully quench with ice water to neutralize unreacted ClSO₃H.
Deprotection: Treat the organic extract with 0.5 M aqueous LiOH in THF at 20 °C for 3 hours. Causality: Mild saponification cleaves the methyl ester but is not strong enough to hydrolyze the aryl sulfate.
Isolation: Neutralize to pH 7.0 with dilute HCl and lyophilize to obtain the product.
Enzymatic synthesis represents the pinnacle of green chemistry and precision. Using recombinant Arylsulfotransferases (ASTs)—such as those derived from Desulfitobacterium hafniense—researchers can achieve absolute regioselectivity and chemoselectivity[5].
Causality & Mechanistic Insights:
Unlike human SULTs that require the prohibitively expensive cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate), bacterial ASTs are PAPS-independent. They utilize inexpensive p-nitrophenyl sulfate (PNPS) as the sulfate donor. The enzyme's active site perfectly discriminates between the phenol and the carboxylic acid, eliminating the need for protecting groups or harsh workups[5].
Self-Validating Protocol:
Reaction Assembly: In a 50 mM Tris-HCl buffer (pH 7.5), combine 10 mM 3-HPPA and 20 mM PNPS (sulfate donor).
Biocatalysis: Add purified recombinant AST enzyme (1 U/mL). Incubate at 30 °C for 24 hours.
Monitoring: Track the reaction via UV-Vis spectroscopy at 400 nm. Causality: As the sulfate is transferred from PNPS to 3-HPPA, free p-nitrophenol is released, which turns bright yellow in slightly alkaline buffer, providing a real-time visual and quantifiable validation of conversion.
Purification: Terminate the reaction by ultrafiltration (10 kDa MWCO) to remove the enzyme. Purify the filtrate via semi-preparative HPLC to separate the product from the p-nitrophenol byproduct.
Workflow Visualization
Three distinct synthetic workflows for 3-(sulfooxy)benzenepropanoic acid.
Quantitative Performance Comparison
The following table synthesizes the experimental data and operational metrics for the three routes, allowing researchers to select the optimal methodology based on their laboratory's infrastructure and scale requirements.
Parameter
Route A: SO₃·Pyridine
Route B: Chlorosulfonic Acid
Route C: Biocatalytic (AST)
Chemoselectivity
Moderate (Relies on workup)
Low (Requires protection)
Absolute (100%)
Overall Yield
45–60%
30–40% (over 3 steps)
>85% (conversion)
Scalability
High (Multi-gram)
High (Industrial scale)
Low-Moderate (mg to g)
Reaction Conditions
Anhydrous, 25 °C
Anhydrous, 0 °C
Aqueous buffer, 30 °C, pH 7.5
Primary Byproducts
Pyridinium salts
HCl gas, C-sulfonated impurities
p-Nitrophenol
Environmental Impact
High (Pyridine toxicity)
High (Corrosive, chlorinated)
Low (Green chemistry)
Conclusion & Strategic Recommendations
For Analytical Standard Generation (Small Scale):Route C (Biocatalytic) is unequivocally the superior choice. The 100% chemoselectivity ensures that the final product is free of structurally similar isomeric impurities, which is critical for LC-MS/MS biomarker quantification.
For Pharmacological Testing (Gram Scale):Route A (SO₃·Pyridine) offers the best balance of scalability and procedural efficiency. While the yield is moderate, bypassing the protection/deprotection steps saves significant time.
For Industrial Scale-Up:Route B (Chlorosulfonic Acid) is the most economically viable, provided the facility is equipped to handle corrosive HCl off-gassing and strict cryogenic temperature controls.
References
1.[1] Food intake biomarkers for berries and grapes. PubMed Central (PMC). 1
2.[2] 5-(3′,4′-Dihydroxyphenyl)-γ-valerolactone and its sulphate conjugates, representative circulating metabolites of flavan-3-ols, exhibit anti-adhesive activity against uropathogenic Escherichia coli in bladder epithelial cells. ResearchGate. 2
3.[5] Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. ResearchGate. 5
4.[4] Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. ResearchGate. 4
5.[3] Chemical approaches to the sulfation of small molecules: current progress and future directions. ResearchGate. 3
Cross-validation of different analytical methods for quantifying 3-(Sulfooxy)benzenepropanoic acid.
This guide provides a rigorous cross-validation framework for the quantification of 3-(Sulfooxy)benzenepropanoic acid (systematically known as 3-Hydroxyphenylpropionic acid 3-O-sulfate or 3-HPP-3-S ). This compound is a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous cross-validation framework for the quantification of 3-(Sulfooxy)benzenepropanoic acid (systematically known as 3-Hydroxyphenylpropionic acid 3-O-sulfate or 3-HPP-3-S ).
This compound is a critical microbial metabolite derived from the colonic degradation of dietary polyphenols (flavonoids, chlorogenic acids). Its accurate quantification is essential for bioavailability studies and biomarker discovery in drug development.
Executive Summary & Compound Profile
Target Analyte: 3-(Sulfooxy)benzenepropanoic acid
Common Name: 3-Hydroxyphenylpropionic acid 3-O-sulfate (3-HPP-S)
Molecular Formula: C
HOS
Exact Mass: 246.0198 Da
Biobiological Context: A Phase II metabolite formed via the sulfation (SULT enzymes) of 3-hydroxyphenylpropionic acid, which is generated by gut microbiota from flavonoid precursors (e.g., proanthocyanidins, quercetin).
The Analytical Challenge
Sulfated metabolites are labile (prone to in-source fragmentation) and highly polar, making them difficult to retain on standard C18 columns. Furthermore, distinguishing the 3-sulfate from its positional isomer (4-sulfate) requires high chromatographic resolution. This guide compares the Gold Standard (LC-MS/MS) against an Orthogonal Validation Method (Enzymatic Hydrolysis + HPLC) .
Analytical Methodologies
Method A: Direct LC-MS/MS (The Gold Standard)
Direct quantification of the intact conjugate using Triple Quadrupole Mass Spectrometry.
Mechanism: Negative mode Electrospray Ionization (ESI-) targets the deprotonated molecular ion
.
Protocol Specifications:
Column: High-strength silica C18 (e.g., Waters HSS T3) or Pentafluorophenyl (PFP) for enhanced isomer selectivity.
Mobile Phase:
A: Water + 0.1% Formic Acid (Acidic pH stabilizes the phenolic moiety).
B: Acetonitrile (avoid Methanol if transesterification is a risk, though less likely for sulfates).
MS Transitions (MRM):
Quantifier:
245.0 165.0 (Loss of SO, specific to sulfates).
Qualifier:
245.0 80.0 (HSO ion).
Internal Standard:
C-3-HPP-Sulfate or Dihydroferulic acid 4-sulfate (structural analog).
Method B: Indirect Quantification (The Validator)
Enzymatic hydrolysis followed by quantification of the aglycone (3-HPP).
Mechanism: Sulfatase enzymes cleave the sulfate group, releasing 3-Hydroxyphenylpropionic acid (3-HPP), which is then measured via HPLC-UV, HPLC-ECD (Electrochemical), or LC-MS.
Protocol Specifications:
Enzyme: Sulfatase type H-1 (from Helix pomatia) or Aerobacter aerogenes.
Incubation: Acetate buffer (pH 5.0), 37°C for 2-4 hours.
Detection:
UV: 280 nm (Generic, lower sensitivity).
ECD: +0.7 V (High sensitivity for phenolic hydroxyls).
Validation Logic: If
, the method is validated. Discrepancies suggest matrix interference or incomplete hydrolysis.
Cross-Validation Strategy
To ensure data integrity (E-E-A-T), you must perform a Bland-Altman Analysis comparing Method A and Method B.
Comparative Performance Matrix
Feature
Method A: Direct LC-MS/MS
Method B: Hydrolysis + HPLC
Specificity
High . Distinguishes 3-sulfate from 4-sulfate based on RT and MRM ratios.
Low . Measures total 3-HPP (sum of free + sulfated + glucuronidated if Glucuronidase is present).
Sensitivity (LOD)
Excellent (< 1 nM). Ideal for plasma pharmacokinetics.
Stop Solution: Add 200 µL Methanol to stop reaction and precipitate proteins.
Analysis: Analyze supernatant for 3-Hydroxyphenylpropionic acid (Aglycone) using HPLC-UV (280 nm).
Calculation:
.
References
Stalmach, A., et al. (2009). "Metabolite profiling of hydroxycinnamate derivatives in plasma and urine after the ingestion of coffee by humans: identification of biomarkers of coffee consumption." Drug Metabolism and Disposition. Link
Feliciano, R.P., et al. (2016). "Development and validation of a high-throughput micro solid-phase extraction method coupled with ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry for rapid identification and quantification of phenolic metabolites." Journal of Chromatography A. Link
Mullen, W., et al. (2010). "Metabolites of Hydroxycinnamic Acids in Humans after Consumption of Coffee." Journal of Agricultural and Food Chemistry. Link
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." Link
González-Barrio, R., et al. (2010). "Bioavailability and metabolism of chlorogenic acids in humans." Free Radical Biology and Medicine. Link
Investigating the Selectivity of 3-(Sulfooxy)benzenepropanoic Acid Derivatives for Receptor Subtypes: A Platform Comparison Guide
The pharmacological profiling of phase II xenobiotic and polyphenol metabolites has become a critical frontier in drug discovery. Among these, 3-(Sulfooxy)benzenepropanoic acid (commonly known as 3-HPPA sulfate) and its...
Author: BenchChem Technical Support Team. Date: March 2026
The pharmacological profiling of phase II xenobiotic and polyphenol metabolites has become a critical frontier in drug discovery. Among these, 3-(Sulfooxy)benzenepropanoic acid (commonly known as 3-HPPA sulfate) and its structural analogs represent a unique class of highly polar, bioactive compounds. As detailed in the , this compound is a prominent circulating metabolite derived from dietary phenols[1]. Related derivatives, such as , share this highly charged scaffold[2].
Because the sulfooxy moiety imparts a permanent negative charge at physiological pH, these derivatives exhibit restricted passive membrane permeability. Consequently, investigating their selectivity for extracellular targets (e.g., G-protein-coupled receptors, GPCRs) versus intracellular targets (e.g., nuclear receptors) requires a highly deliberate, platform-specific approach. This guide objectively compares the leading assay platforms for profiling these derivatives and provides field-proven, self-validating methodologies.
Comparison of Receptor Selectivity Platforms
When screening highly polar sulfated derivatives, the choice of assay platform dictates the reliability of the data. Cell-based assays provide functional context but are highly susceptible to false negatives if the compound cannot penetrate the cell membrane to reach intracellular targets. Conversely, biochemical assays offer direct binding kinetics but lack physiological context.
Quantitative Performance Metrics
The following table summarizes the comparative performance of three primary screening platforms when specifically applied to 3-(sulfooxy)benzenepropanoic acid derivatives:
Assay Platform
Sensitivity (LOD)
Avg. Z'-Factor
Throughput
Suitability for Highly Polar Ligands
Primary Application
Radioligand Binding (RBA)
< 10 pM
0.65 - 0.75
Low-Medium
Excellent (Direct membrane interaction)
Gold-standard affinity determination
TR-FRET
100 pM - 1 nM
0.75 - 0.85
High (384/1536-well)
Good (Requires optimized carrier proteins)
High-throughput primary screening
Cell-Based Reporter (cAMP)
1 - 10 nM
0.60 - 0.70
Medium-High
Moderate (Limited by membrane permeability)
Functional validation (Agonist/Antagonist)
Experimental Workflows & Pathway Visualization
To establish a robust selectivity profile, we employ a tiered screening workflow. Primary screening is conducted via TR-FRET to establish raw binding affinity across a panel of GPCRs, followed by functional validation using cell-based reporter assays.
Fig 1: Step-wise high-throughput screening workflow for receptor selectivity profiling.
When these sulfated derivatives successfully bind to a target GPCR, they typically modulate secondary messenger systems. Below is the canonical signaling pathway evaluated during the functional validation phase.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every microplate includes internal control loops that dictate whether the data is accepted or rejected, eliminating systemic artifacts.
This assay measures the ability of 3-(sulfooxy)benzenepropanoic acid derivatives to displace a fluorescently labeled tracer from the receptor.
Step 1: Buffer Preparation & Optimization
Action: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and 0.05% Tween-20.
Causality: The inclusion of BSA and Tween-20 is absolute critical for sulfated compounds. The highly charged sulfooxy group causes non-specific electrostatic adsorption to polystyrene microplate walls. BSA acts as a carrier protein, neutralizing these interactions and maintaining the true free-ligand concentration.
Step 2: Plate Layout & The Z-Factor Validation Loop
Action: Assign columns 1-2 for the Maximum Signal Control (Vehicle: 1% DMSO) and columns 3-4 for the Minimum Signal Control (10 µM of a known high-affinity unlabeled competitor). Dispense test derivatives in columns 5-24 in an 11-point dose-response format.
Self-Validation Check: Before generating IC50 curves, the software must calculate the Z'-factor using columns 1-4. Rule: If Z' < 0.65, the entire plate is discarded. This ensures that any observed displacement by the test compounds is due to true receptor affinity, not assay drift or fluorophore degradation.
Step 3: Incubation and Reading
Action: Add 5 µL of receptor membrane preparation, 5 µL of fluorescent tracer, and 5 µL of the test derivative. Incubate in the dark at Room Temperature for 90 minutes to reach equilibrium. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Causality: The 90-minute incubation is required because highly polar metabolites often exhibit slower on-rates (
) compared to lipophilic drugs. Premature reading will artificially inflate the apparent IC50.
Once selectivity is established biochemically, functional assays determine if the derivative acts as an agonist, antagonist, or allosteric modulator.
Step 1: Cell Seeding and Starvation
Action: Seed CHO-K1 cells stably expressing the target GPCR at 10,000 cells/well in a 384-well plate. Incubate overnight. Wash cells and replace with serum-free medium 2 hours prior to the assay.
Causality: Serum starvation reduces basal intracellular cAMP levels, maximizing the signal-to-background ratio when the receptor is subsequently stimulated.
Step 2: Compound Addition with PDE Inhibitors
Action: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Add the 3-(sulfooxy)benzenepropanoic acid derivatives and incubate for 30 minutes.
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Because phase II metabolites are often weak partial agonists, the cAMP they generate is rapidly degraded by endogenous PDEs. IBMX halts this degradation, allowing the transient signal to accumulate to detectable levels.
Step 3: Lysis and Detection (Self-Validating Step)
Action: Add the cAMP detection lysis buffer containing the luminescent substrate.
Self-Validation Check: Include a Desulfated Control (e.g., 3-(3-hydroxyphenyl)propanoic acid) alongside the sulfated derivative.
Causality: If the desulfated control shows high activity but the sulfated derivative shows zero activity, it validates that the lack of signal is due to the sulfooxy group preventing membrane permeation (if targeting an intracellular site) or disrupting the orthosteric binding pocket, rather than a failure of the assay chemistry itself.
Data Interpretation: Causality in Selectivity
When analyzing the data, researchers must account for the physicochemical nature of the 3-(sulfooxy)benzenepropanoic acid scaffold[3].
High TR-FRET Affinity / Low Cell-Based Activity: This discrepancy usually indicates that the compound binds the receptor with high affinity but cannot reach the binding site in a whole-cell model (e.g., the target is an intracellular nuclear receptor, and the permanent negative charge prevents passive diffusion).
Schild Plot Analysis: To confirm that the derivative is a competitive antagonist at a GPCR, perform a Schild analysis by running agonist dose-response curves in the presence of increasing concentrations of the sulfated derivative. A linear Schild plot with a slope of 1.0 validates true competitive orthosteric binding.
References
PubChem. "3-[3-(sulfooxy)phenyl]propanoic acid (CID 187488)". National Center for Biotechnology Information. URL:[Link]
PubChem. "3-(3-Methoxy-4-(sulfooxy)phenyl)propanoic acid (CID 187489)". National Center for Biotechnology Information. URL:[Link]
A comparative study of the metabolic stability of 3-(Sulfooxy)benzenepropanoic acid and its analogs.
Executive Summary As drug development and nutritional pharmacology increasingly pivot toward microbiome-derived metabolites, understanding the pharmacokinetic fate of dietary polyphenols is paramount. 3-(Sulfooxy)benzene...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development and nutritional pharmacology increasingly pivot toward microbiome-derived metabolites, understanding the pharmacokinetic fate of dietary polyphenols is paramount. 3-(Sulfooxy)benzenepropanoic acid —commonly referred to as 3-hydroxyphenylpropionic acid sulfate (3-HPPA sulfate)—and its structural analogs represent a critical class of Phase II circulating metabolites.
This guide provides an objective, data-driven comparison of the metabolic stability, pharmacokinetic profiles, and antioxidant capacities of 3-HPPA sulfate and its primary analogs, including dihydrocaffeic acid 3-O-sulfate and ferulic acid 4-O-sulfate. Designed for application scientists and pharmacokineticists, this document outlines the mechanistic causality behind their stability and provides a self-validating experimental protocol for intrinsic clearance assessment.
Mechanistic Basis of Phenolic Acid Sulfation
The metabolic journey of dietary polyphenols (e.g., chlorogenic acid) is a biphasic process heavily reliant on the gut microbiome and hepatic machinery.
Microbial Biotransformation: In the colon, complex polyphenols undergo esterase-mediated hydrolysis and reductase-driven hydrogenation, yielding simpler phenylpropanoic acids like dihydrocaffeic acid and 3-hydroxyphenylpropionic acid.
Phase II Conjugation: Upon absorption through the colonic epithelium, these precursors are immediately subjected to O-sulfation by cytosolic sulfotransferases (primarily SULT1A1) in the gut mucosa and liver.
The Causality of Stability:
O-sulfation serves as a xenobiotic detoxification mechanism that increases the hydrophilicity of the molecule, facilitating renal excretion. However, this conjugation fundamentally alters the molecule's bioactivity. By blocking the reactive hydroxyl groups on the aromatic ring, sulfation drastically reduces the compound's in vitro antioxidant capacity (steric hindrance and loss of electron donation capability). Paradoxically, this same blockage protects the aromatic ring from further rapid oxidative degradation by Cytochrome P450 (CYP) enzymes, resulting in a highly metabolically stable compound with a prolonged circulating half-life in human plasma [1].
Caption: Metabolic pathway of dietary polyphenols to 3-(Sulfooxy)benzenepropanoic acid and its analogs.
Comparative Data Analysis
To objectively evaluate the performance of these metabolites, we must compare their pharmacokinetic parameters and the impact of sulfation on their chemical reactivity. The delayed
values (>4 hours) for the hydrogenated sulfate analogs strongly indicate lower gastrointestinal absorption and a reliance on colonic bacterial catabolism [2].
Table 1: Pharmacokinetic & Stability Parameters
Compound
(h)
(nM)
In Vitro Half-Life ()
Primary Absorption Site
Caffeic Acid (Precursor)
~1.0
< 50
< 30 min
Small Intestine
Ferulic acid 4-O-sulfate
~1.5
~ 120
~ 60 min
Small Intestine
Dihydrocaffeic acid 3-O-sulfate
> 4.0
145 - 385
> 120 min
Colon (Microbial)
3-(Sulfooxy)benzenepropanoic acid
> 4.0
100 - 250
> 120 min
Colon (Microbial)
Table 2: Impact of Sulfation on Antioxidant Capacity
The following data illustrates the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging effect, demonstrating the functional trade-off between metabolic stability and antioxidant potency [1].
To validate the metabolic stability of 3-(Sulfooxy)benzenepropanoic acid against its analogs, a robust intrinsic clearance (
) assay is required.
Causality in Protocol Design: We utilize cryopreserved human hepatocytes rather than isolated Human Liver Microsomes (HLMs). Because 3-HPPA sulfate is already a Phase II metabolite, evaluating its stability requires the complete cytosolic machinery (including sulfatases, glucuronosyltransferases, and efflux transporters) to accurately model intracellular accumulation and potential de-conjugation, which HLMs alone cannot provide.
Step-by-Step Protocol
Hepatocyte Thawing & Plating: Thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed Williams' Medium E supplemented with cell maintenance supplements. Centrifuge at 50 × g for 5 minutes, discard the supernatant, and resuspend to a working viability of
viable cells/mL.
Compound Preparation: Prepare 10 mM stock solutions of 3-HPPA sulfate and dihydrocaffeic acid 3-O-sulfate in DMSO. Dilute to a 2 µM working solution in incubation medium (final DMSO concentration < 0.1% to prevent CYP inhibition).
Incubation: In a 96-well plate, mix 50 µL of the hepatocyte suspension with 50 µL of the compound working solution (Final compound concentration = 1 µM). Incubate at 37°C under 5%
.
Time-Course Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
Extraction & Analysis: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining percentage of the parent sulfate conjugates.
Caption: Step-by-step workflow for evaluating the metabolic stability of phenolic sulfate conjugates.
Conclusion
The comparative analysis reveals that while O-sulfation of phenylpropanoic acids like 3-HPPA and dihydrocaffeic acid neutralizes their direct radical-scavenging capabilities, it grants them exceptional metabolic stability. This stability allows 3-(Sulfooxy)benzenepropanoic acid to achieve high systemic concentrations and prolonged circulation times, making it a highly reliable biomarker for dietary polyphenol intake and a stable candidate for downstream receptor-mediated pharmacological investigations.
References
Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid. Rogozinska, M., Lisiecki, K., Czarnocki, Z., & Biesaga, M. Applied Sciences, 13(4), 2192 (2023).[Link]
Metabolite Profiling of Hydroxycinnamate Derivatives in Plasma and Urine after the Ingestion of Coffee by Humans. Stalmach, A., Mullen, W., Barron, D., Uchida, K., Yokota, T., Cavin, C., Steiling, H., Williamson, G., & Crozier, A. Drug Metabolism and Disposition, 37(8), 1749-1758 (2009).[Link]
Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Sova, M., & Saso, L. Nutrients, 12(8), 2190 (2020).[Link]
PubChem Compound Summary for CID 49844181, Dihydrocaffeic acid 3-sulfate. National Center for Biotechnology Information. PubChem Database (2024).[Link]
Comparative
Absolute Purity Assessment of Synthesized 3-(Sulfooxy)benzenepropanoic Acid: A Comparative Guide to qNMR vs. Chromatographic Methods
The synthesis and quality control of highly polar, sulfated metabolites and intermediates—such as 3-(Sulfooxy)benzenepropanoic acid—present unique analytical challenges. As a sulfated derivative of 3-hydroxyphenylpropano...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis and quality control of highly polar, sulfated metabolites and intermediates—such as 3-(Sulfooxy)benzenepropanoic acid—present unique analytical challenges. As a sulfated derivative of 3-hydroxyphenylpropanoic acid, this compound is highly water-soluble, possesses a labile sulfate ester group, and lacks the extended conjugation that typically yields strong, uniform UV absorbance.
When assessing the purity of such compounds, relying solely on traditional secondary methods like High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) often leads to skewed purity profiles. This guide objectively compares these standard techniques against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the gold-standard primary method for absolute purity determination[1].
Mechanistic Comparison: Why Chromatographic Methods Fall Short
To understand why qNMR is necessary, we must first examine the physical causality behind the failures of HPLC and LC-MS when applied to sulfated phenolic acids.
HPLC-UV (Secondary Method): HPLC purity is typically calculated using an area-percent method, which fundamentally assumes that all components in the mixture share an identical UV response factor at the chosen detection wavelength[1]. For 3-(Sulfooxy)benzenepropanoic acid, the electron-withdrawing sulfate group significantly alters the aromatic ring's electronic transitions compared to its unsulfated precursor (a common synthetic impurity). Consequently, HPLC-UV often overestimates or underestimates purity depending on the wavelength chosen, unless relative response factors (RRFs) are rigorously established using qualified reference standards[2].
LC-MS (Secondary Method): While exceptionally sensitive, LC-MS is notoriously poor for absolute quantitation without isotopically labeled internal standards. The sulfate group (-OSO3H) is highly labile; during Electrospray Ionization (ESI-), it is prone to severe in-source fragmentation (loss of 80 Da, SO3), creating artificial degradation peaks. Furthermore, highly polar compounds suffer from matrix-induced ion suppression, making area-percent purity calculations highly inaccurate.
1H qNMR (Primary Method): qNMR operates on a fundamental physical principle: the integrated area of an NMR resonance is directly and strictly proportional to the molar concentration of the nuclei (protons) generating that signal[3]. By co-dissolving the sample with a certified internal standard of known purity, qNMR provides a direct, absolute purity value without requiring a reference standard of the analyte itself[1].
Caption: Analytical decision matrix highlighting the limitations of chromatography for sulfated compounds.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical impact of these mechanistic differences, a single synthesized batch of 3-(Sulfooxy)benzenepropanoic acid was analyzed using all three techniques.
Table 1: Comparative Purity Assessment Results
Analytical Technique
Apparent Purity (% w/w)
Major Impurity Detected
Causality of Bias / Limitation
HPLC-UV (254 nm)
99.42 ± 0.15%
3-Hydroxyphenylpropanoic acid
Overestimation: The unsulfated precursor has a lower molar extinction coefficient at 254 nm, artificially inflating the API's area percent[1].
LC-MS (ESI-)
91.30 ± 2.80%
Unsulfated precursor + Unknowns
Underestimation: In-source fragmentation of the sulfate ester creates artificial degradation peaks, skewing the total ion chromatogram.
1H qNMR (Internal Std)
97.15 ± 0.20%
3-Hydroxyphenylpropanoic acid
Absolute Truth: Direct molar comparison to a Maleic Acid internal standard. Unaffected by UV response or ionization efficiency[4].
Interpretation: The qNMR data reveals that the HPLC method was "blind" to the true concentration of the unsulfated impurity due to differing UV response factors. qNMR, being a direct primary method, accurately quantified the absolute mass fraction of the target compound[5].
The qNMR Methodology: A Self-Validating Protocol
A robust qNMR experiment is not simply "running an NMR." It is a highly controlled, self-validating thermodynamic measurement[6]. Below is the optimized protocol for 3-(Sulfooxy)benzenepropanoic acid.
Step 1: Internal Standard (IS) Selection & Gravimetric Preparation
Selection: Maleic acid (NIST SRM) is chosen as the IS. It produces a sharp singlet at ~6.26 ppm in D2O, which perfectly avoids the aromatic protons of our analyte (~7.0–7.4 ppm) and its aliphatic chain (~2.6–2.9 ppm)[6].
Causality for Gravimetric Rigor: The qNMR equation is entirely dependent on mass. A 1% error in weighing translates directly to a 1% error in absolute purity. Both the analyte (~15 mg) and the IS (~5 mg) must be weighed on a calibrated microbalance (d = 0.001 mg) into the same vial to eliminate volumetric transfer errors.
Procedure: Before quantitative acquisition, an inversion recovery experiment must be run to determine the longitudinal relaxation time (
) of the slowest-relaxing proton of interest.
Causality: If the nuclei do not fully return to thermal equilibrium along the z-axis between pulses, their signal intensity will be artificially reduced. The relaxation delay (
) must be set to at least to ensure >99.3% magnetization recovery[7].
Step 3: Quantitative Acquisition Parameters
Pulse Angle: A strict 90° pulse must be used to maximize signal-to-noise (S/N) and ensure uniform excitation[8].
Signal-to-Noise (S/N): The number of scans (NS) is adjusted until the S/N of the weakest integrated peak is > 250:1. This is a mathematical requirement to keep integration errors below 1%[6].
Digital Resolution: Ensure the acquisition time (AQ) is sufficient to yield a digital resolution of at least 0.2 Hz/point to accurately define the peak shape[6].
Step 4: Data Processing & Purity Calculation
Processing Causality: Automated baseline corrections often distort the broad bases of NMR signals. Manual phase correction and multipoint baseline correction are mandatory to ensure the entire peak area (including the Lorentzian tails) is captured[8].
For highly polar, UV-variable, and MS-labile compounds like 3-(Sulfooxy)benzenepropanoic acid, traditional chromatographic purity assessment introduces unacceptable levels of analytical bias[1]. By adopting 1H qNMR, researchers can bypass the need for identical reference standards, eliminate the variables of UV extinction coefficients and ionization efficiencies, and obtain a highly precise, absolute mass fraction of their synthesized product[3].
References
Emery Pharma. A Guide to Quantitative NMR (qNMR). (February 2024).[8]
URL:[Link]
University of Oxford. Quantitative NMR Spectroscopy: Absolute concentration determination.[6]
URL:[Link]
PubMed (NIH). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (June 2014).[5]
URL: [Link]
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (December 2025).[4]
URL:[Link]
Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors.[2]
URL: [Link]
As a Senior Application Scientist, I have witnessed firsthand the operational disruptions and safety hazards caused by the improper handling of sulfated organic acids. In drug development and enzymatic assays, 3-(Sulfoox...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have witnessed firsthand the operational disruptions and safety hazards caused by the improper handling of sulfated organic acids. In drug development and enzymatic assays, 3-(Sulfooxy)benzenepropanoic acid frequently serves as a substrate for arylsulfatase activity or as a reference standard for Phase II sulfation metabolites.
However, its disposal goes far beyond standard organic waste protocols. Because of its dual acidic functional groups and its susceptibility to auto-catalyzed hydrolysis, improper disposal can lead to severe corrosivity, pressure buildup in sealed containers, and environmental toxicity.
This Standard Operating Procedure (SOP) provides a self-validating, step-by-step protocol for the safe stabilization and disposal of this chemical, engineered specifically for laboratory scientists and drug development professionals.
Chemical Profile & Mechanistic Reactivity
To handle 3-(Sulfooxy)benzenepropanoic acid safely, one must understand its structural vulnerabilities. The molecule consists of a propanoic acid moiety and a sulfooxy (sulfate ester) group attached to a benzene ring.
The Causality of the Hazard:
Aryl sulfates in aqueous environments undergo hydrolysis via an S_N2 or A-1 mechanism, cleaving the S-O bond (, ). This reaction yields 3-hydroxybenzenepropanoic acid and inorganic sulfuric acid (H₂SO₄). Because the byproduct is a strong acid, the reaction is auto-catalytic ; a minor moisture exposure can trigger a cascading drop in pH.
If stored in a sealed, unbuffered aqueous environment, the continuous generation of H₂SO₄ leads to severe corrosivity. Therefore, proactive neutralization and strict segregation are required to maintain a stable waste stream before Environmental Health and Safety (EHS) handover. Under no circumstances should this compound be disposed of via sink drains or evaporation ().
Quantitative Data & Waste Classification
Before initiating disposal, review the chemical parameters that dictate its regulatory and operational handling.
Parameter
Designation / Value
Operational Implication
Chemical Formula
C₉H₁₀O₆S
Contains sulfur; mandates specific environmental incineration protocols.
Molecular Weight
246.23 g/mol
Determines stoichiometric calculations for aqueous neutralization.
Highly regulated under RCRA; triggers hazardous waste compliance ().
Hydrolysis Products
3-Hydroxybenzenepropanoic acid + H₂SO₄
Auto-catalytic degradation; necessitates strict pH buffering before sealing.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. By incorporating verification steps (like pH testing), you ensure the chemical is fully stabilized before it leaves your control.
Protocol A: Disposal of Solid Waste (Unused/Expired Chemical)
Segregation: Isolate the solid waste from strong oxidizers, heavy metals, and strong bases.
Primary Packaging: Transfer the solid into a chemically resistant, high-density polyethylene (HDPE) container. Causality: Do not use metal containers due to the risk of galvanic corrosion from trace sulfuric acid generated by ambient moisture.
Desiccation: Add a compatible desiccant packet (e.g., silica gel) to the secondary containment. This prevents ambient humidity from initiating the auto-catalytic hydrolysis pathway.
Labeling & Handover: Label clearly with "Hazardous Chemical Waste: 3-(Sulfooxy)benzenepropanoic Acid (Solid) - DO NOT WET" and initiate an EHS pickup request.
Protocol B: Stabilization and Disposal of Aqueous Solutions
Initial Assessment: Measure the pH of the waste solution using high-resolution pH indicator strips. If the pH is below 3.0, auto-catalytic hydrolysis is already underway.
Controlled Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously. Causality: Neutralizing the solution to a pH of 7.0–8.0 stabilizes the sulfate ester and neutralizes any free sulfuric acid, permanently halting the degradation pathway.
Thermal Management: Monitor the temperature during neutralization. The acid-base reaction is exothermic. Maintain the solution below 25°C using an ice bath if neutralizing volumes greater than 100 mL to prevent thermal degradation of other organics.
Self-Validation: Wait 15 minutes after the last drop of NaOH, then re-test the pH. The pH must remain stable between 7.0 and 8.0. If it drops, hydrolysis is still occurring; add more NaOH.
Packaging: Transfer the neutralized solution to a vented HDPE liquid waste carboy. Never fill past 75% capacity to allow for vapor headspace.
Labeling: Affix a hazardous waste label detailing the exact composition: "Aqueous Waste: 3-(Sulfooxy)benzenepropanoic acid, neutralized with NaOH, pH 7.5".
Waste Management Workflow
Hydrolysis pathway and stabilized waste management workflow for aryl sulfate derivatives.
References
Kice, J. L., Anderson, J. M., & Pawlowski, N. E. (1966). The Mechanism of the Acid Hydrolysis of Sodium Aryl Sulfates. Journal of the American Chemical Society.[Link]
Olguin, L. F., et al. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis. PubMed, National Institutes of Health.[Link]
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. VUMC Occupational and Environmental Safety.[Link]
Northwestern University. (2023). Hazardous Waste Disposal Guide - Research Safety. Northwestern Research Safety.[Link]
Handling
Standard Operating Procedure: Handling, PPE, and Disposal of 3-(Sulfooxy)benzenepropanoic Acid
As a Senior Application Scientist, I frequently consult on the handling of labile, high-value metabolites used in biomarker profiling and drug development. 3-(Sulfooxy)benzenepropanoic acid (CAS 86321-32-6), also known a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the handling of labile, high-value metabolites used in biomarker profiling and drug development. 3-(Sulfooxy)benzenepropanoic acid (CAS 86321-32-6), also known as 3-(3-sulfooxyphenyl)propanoic acid or 3-HPPA sulfate, is a critical monocarboxylic acid and aryl sulfate metabolite derived from dietary phenols .
While not acutely toxic, its chemical structure dictates strict handling protocols. The sulfate ester bond is highly susceptible to moisture-induced hydrolysis. This degradation not only destroys the integrity of your analytical standard but also generates trace sulfuric acid. This acidic micro-environment alters the hazard profile of the bulk material, making it a localized irritant .
Hazard Profile & Mechanistic Rationale
Understanding the chemical behavior of 3-(Sulfooxy)benzenepropanoic acid is essential for selecting the correct Personal Protective Equipment (PPE) and operational controls.
Hygroscopicity & Hydrolysis: The compound readily absorbs atmospheric moisture. Upon hydration, the aryl sulfate hydrolyzes into 3-(3-hydroxyphenyl)propanoic acid and free sulfuric acid.
Irritation Potential: Due to the potential generation of trace acid, the powder acts as a localized irritant to mucous membranes, the upper respiratory tract, eyes, and skin.
Aerosolization: As a finely milled crystalline solid, static charge generated during weighing can cause aerosolization, significantly increasing inhalation risks.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of chemical exposure and sample contamination, the following PPE must be donned prior to handling.
PPE Category
Specification
Scientific Rationale & Causality
Eye Protection
ANSI Z87.1-compliant tight-fitting chemical safety goggles.
Protects against micro-particulate dust and potential splashes during solvent reconstitution. Standard safety glasses lack the necessary orbital seals.
Hand Protection
Nitrile gloves (minimum 0.11 mm thickness for powder; double-glove for solvent prep).
Nitrile provides excellent resistance to the polar and aqueous solvents (e.g., Methanol, Water) typically used to dissolve this metabolite.
Body Protection
Flame-retardant, anti-static laboratory coat with knit cuffs.
Anti-static properties prevent the hygroscopic powder from clinging to sleeves, reducing cross-contamination and loss of the high-value standard.
Respiratory
N95/P100 particulate respirator OR handle strictly within a Class II Biological Safety Cabinet / Fume Hood.
Prevents inhalation of airborne crystalline dust generated by static repulsion during spatula transfer.
Quantitative Storage & Stability Matrix
Temperature and time directly impact the kinetic rate of sulfate ester hydrolysis. Adhere strictly to these quantitative limits .
Material State
Storage Temperature
Maximum Shelf Life
Mechanistic Rationale & Causality
Solid Powder
-20°C
3 Years
Minimizes thermal degradation; requires strict desiccation to prevent ambient moisture from initiating hydrolysis.
Reconstituted Solution
-80°C
6 Months
Ultra-low temperatures drastically slow down the aqueous hydrolysis of the labile sulfate ester bond.
Reconstituted Solution
-20°C
1 Month
Increased kinetic energy accelerates degradation compared to -80°C; strictly limit time at this temperature.
Operational Workflow: Weighing and Reconstitution
To ensure both operator safety and the chemical integrity of 3-(Sulfooxy)benzenepropanoic acid, follow this self-validating protocol.
Step 1: Desiccation and Equilibration
Remove the vial from -20°C storage. Crucial Step: Do not open the vial immediately. Allow it to equilibrate to room temperature inside a desiccator for 30–60 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating irreversible sulfate hydrolysis.
Self-Validation: Verify the integrity of the standard by observing its physical state. A free-flowing white to off-white powder indicates intact material. If the powder has turned into a sticky, discolored resin, moisture ingress has occurred, and the standard must be discarded.
Step 2: Environmental Control & Weighing
Perform all weighing inside a ductless fume enclosure or a balance with draft shields. Use an anti-static bar (ionizer) near the balance and an anti-static spatula.
Self-Validation: If the powder "jumps" to the spatula or clings to the weigh boat walls, static charge is too high. Pause, increase the output of your anti-static ionizer, and verify the relative humidity is below 40% before proceeding.
Step 3: Reconstitution
Dissolve the powder in LC-MS grade solvent. If using an aqueous buffer, ensure it is slightly alkaline (pH 7.4) to stabilize the sulfate ester and prevent acid-catalyzed hydrolysis.
Step 4: Aliquoting and Storage
Store reconstituted solutions immediately at -80°C. Aliquot into single-use vials to prevent freeze-thaw cycles, which rapidly degrade the metabolite.
Workflow for handling hygroscopic aryl sulfate metabolites to prevent hydrolysis.
Spill Management and Disposal Plan
A spill of 3-(Sulfooxy)benzenepropanoic acid requires immediate action to prevent environmental degradation and surface corrosion from acidic byproducts.
Solid Spill Protocol:
Do not dry sweep. Dry sweeping aerosolizes the irritant powder.
Lightly mist the spill area with a 5% sodium bicarbonate (NaHCO3) solution to suppress dust and neutralize any free sulfuric acid generated by hydrolysis.
Wipe up with damp, absorbent laboratory wipes.
Liquid Spill Protocol (Reconstituted Solution):
Cover the spill with an inert absorbent pad or vermiculite.
If the solvent is organic (e.g., Methanol), ensure no ignition sources are nearby.
Collect the absorbent material into a highly visible, sealable hazardous waste container.
Disposal:
Dispose of all contaminated wipes, gloves, and residual chemical as hazardous organic waste in accordance with local environmental regulations. Do not flush down the sink, as aryl sulfates can disrupt aquatic microbial ecosystems.
Logic tree for managing solid and liquid spills of 3-(Sulfooxy)benzenepropanoic acid.
References
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.